molecular formula C8H11N5 B1365684 1-Ethyl-3-methylimidazolium dicyanamide CAS No. 370865-89-7

1-Ethyl-3-methylimidazolium dicyanamide

Cat. No.: B1365684
CAS No.: 370865-89-7
M. Wt: 177.21 g/mol
InChI Key: MKHFCTXNDRMIDR-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylimidazolium dicyanamide is a useful research compound. Its molecular formula is C8H11N5 and its molecular weight is 177.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyanoiminomethylideneazanide;1-ethyl-3-methylimidazol-3-ium
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InChI

InChI=1S/C6H11N2.C2N3/c1-3-8-5-4-7(2)6-8;3-1-5-2-4/h4-6H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MKHFCTXNDRMIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(=[N-])=NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9047964
Record name 1H-​Imidazolium, 3-​ethyl-​1-​methyl-​, salt with N-​cyanocyanamide (1:1)
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Molecular Weight

177.21 g/mol
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CAS No.

370865-89-7
Record name 1-Ethyl-3-methylimidazolium dicyanamide
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Record name 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1)
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Record name 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1)
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Record name 1H-​Imidazolium, 3-​ethyl-​1-​methyl-​, salt with N-​cyanocyanamide (1:1)
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Record name 3-ethyl-1-methyl-1H-Imidazolium salt with N-cyanocyanamide (1:1)
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Foundational & Exploratory

1-Ethyl-3-methylimidazolium dicyanamide CAS number 370865-89-7

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 370865-89-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431), abbreviated as [EMIM][DCA], is a room-temperature ionic liquid (RTIL) that has garnered significant interest across various scientific and industrial fields.[1] Its unique combination of properties, including low volatility, high thermal stability, and tunable miscibility, makes it a versatile compound with applications ranging from green chemistry to advanced materials science.[2][3] This technical guide provides a comprehensive overview of [EMIM][DCA], summarizing its physicochemical and electrochemical properties, detailing its applications with available experimental insights, and addressing its safety and toxicological profile.

Physicochemical Properties

[EMIM][DCA] is a salt that exists as a liquid at or near room temperature.[4] Its properties are largely defined by the electrostatic and van der Waals interactions between the 1-ethyl-3-methylimidazolium cation and the dicyanamide anion.

Table 1: General and Physicochemical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide

PropertyValueReferences
Molecular Formula C₈H₁₁N₅[5]
Molecular Weight 177.21 g/mol
Appearance Colorless to pale yellow liquid[1]
Melting Point -21 °C
Thermal Decomposition Temperature >300 °C[1]
Density 1.10 g/cm³ at 25°C
Viscosity 16.8 cP at 20°C
Solubility Miscible with water and polar organic solvents like acetone, acetonitrile, and ethanol. Immiscible with non-polar solvents such as cyclohexane (B81311) and methyl tert-butyl ether.[1][5]

Electrochemical Properties

The ionic nature of [EMIM][DCA] imparts it with significant electrical conductivity, making it a candidate for various electrochemical applications.[3]

Table 2: Electrochemical Properties of this compound

PropertyValueReferences
Electrical Conductivity 25.3 mS/cm
Electrochemical Window 3.0 V

Synthesis

A representative synthesis for a similar ionic liquid, 1-ethyl-3-methylimidazolium ethyl sulfate, involves the reaction of N-methylimidazole with diethyl sulfate.[6] The resulting product is then purified. For [EMIM][DCA], a subsequent anion exchange step with a dicyanamide salt (e.g., sodium dicyanamide) would be necessary.

Below is a generalized workflow for the synthesis of an imidazolium-based ionic liquid.

G cluster_synthesis Generalized Synthesis Workflow start Start Materials: N-methylimidazole Ethyl halide quaternization Quaternization Reaction (Alkylation) start->quaternization intermediate 1-Ethyl-3-methylimidazolium Halide quaternization->intermediate anion_exchange Anion Exchange with a Dicyanamide Salt intermediate->anion_exchange product This compound anion_exchange->product purification Purification (e.g., washing, drying) product->purification final_product Pure [EMIM][DCA] purification->final_product

A generalized workflow for the synthesis of this compound.

Applications

[EMIM][DCA] has demonstrated utility in a variety of applications, primarily leveraging its properties as a solvent and an electrolyte.

Green Solvent in Catalysis

[EMIM][DCA] has been effectively used as a catalyst and solvent in the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET).[7]

  • Experimental Insight: In one study, optimized conditions for PET glycolysis using [EMIM][DCA] as a catalyst resulted in a 93% yield of bis-hydroxy ethylene (B1197577) terephthalate (BHET) with 100% PET conversion.[7] The reaction was found to follow pseudo-first-order kinetics with an activation energy of 168 kJ mol⁻¹.[7] Analysis of the reaction products was performed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

CO₂ Separation

The selective absorption of carbon dioxide is a critical area of research for environmental and industrial applications. [EMIM][DCA] has been investigated for its potential in CO₂/H₂ separation.

  • Experimental Insight: Studies on the solubility of CO₂ in various 1-ethyl-3-methylimidazolium-based ionic liquids have shown that the anion plays a significant role in the absorption process.[8] While detailed experimental protocols are not provided, the general methodology involves measuring the solubility and diffusivity of CO₂ in the ionic liquid at various temperatures and pressures using an isochoric pressure drop approach.[8] The interaction between CO₂ and the dicyanamide anion contributes to the selective capture of CO₂.

G cluster_co2_capture Conceptual CO₂ Capture Workflow gas_mixture Gas Mixture (CO₂ + H₂) absorption_column Absorption Column containing [EMIM][DCA] gas_mixture->absorption_column co2_rich_il CO₂-rich [EMIM][DCA] absorption_column->co2_rich_il h2_gas H₂ Gas Stream (separated) absorption_column->h2_gas regeneration Regeneration (e.g., heating, pressure swing) co2_rich_il->regeneration co2_gas Pure CO₂ Stream regeneration->co2_gas regenerated_il Regenerated [EMIM][DCA] regeneration->regenerated_il regenerated_il->absorption_column

A conceptual workflow for CO₂ separation using [EMIM][DCA].
Electrochemical Applications

As an ionic liquid with good conductivity, [EMIM][DCA] is a promising electrolyte for electrochemical devices such as batteries and supercapacitors.[3]

  • Experimental Insight: The electrochemical characterization of imidazolium-based ionic liquids typically involves cyclic voltammetry to determine the electrochemical window.[9] This technique measures the current response of the ionic liquid to a sweeping potential, identifying the voltage range over which the liquid is stable.

G cluster_electrochem Electrochemical Characterization Workflow il_sample [EMIM][DCA] Sample electrochemical_cell Electrochemical Cell (Working, Reference, Counter Electrodes) il_sample->electrochemical_cell potentiostat Potentiostat electrochemical_cell->potentiostat cyclic_voltammetry Cyclic Voltammetry Measurement potentiostat->cyclic_voltammetry data_analysis Data Analysis cyclic_voltammetry->data_analysis results Electrochemical Window Conductivity data_analysis->results

A typical workflow for the electrochemical characterization of [EMIM][DCA].

Biological Activity and Toxicology

No information regarding the interaction of this compound with specific biological signaling pathways was found in the reviewed literature. This is expected, as this compound is primarily an industrial chemical and not a therapeutic agent. However, general toxicological studies on imidazolium-based ionic liquids have been conducted.

The toxicity of imidazolium (B1220033) ionic liquids is influenced by the length of the alkyl chain on the cation, with longer chains generally leading to increased toxicity.[10][11] The anion is considered to have a lesser effect on toxicity.[11]

Table 3: Summary of Toxicological Data for Imidazolium-Based Ionic Liquids

Organism/Cell LineEffectExperimental AssayReference
Physa acuta (snail)Inhibition of growth and reproduction; induced oxidative stress and lipid peroxidation.Acute and developmental toxicity assays, measurement of antioxidant enzyme activity (SOD, GST, CAT).[10]
Daphnia magnaAcute toxicity (LC50 values reported for various imidazolium ILs); chronic exposure led to reduced reproductive output.21-day chronic bioassays.[12]
Fish (CCO) and Human (HeLa) cell linesCytotoxicity, with effects being concentration-dependent and influenced by the anion and alkyl chain length.MTT cell viability assay.[13]
PhotobacteriumAcute toxicity, with shorter alkyl chains on the imidazolium cation showing lower toxicity. The ionic liquids were found to be not readily biodegradable.Microtox standard procedure, BOD5 test.[11]

These studies suggest that while often termed "green solvents," imidazolium-based ionic liquids are not without biological and environmental impact and should be handled with appropriate safety precautions.

Safety and Handling

Safety data sheets for this compound indicate that it is harmful if swallowed and may cause skin and eye irritation. It is important to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a versatile ionic liquid with a compelling set of properties that make it suitable for a range of applications, from enhancing the sustainability of chemical processes to enabling new electrochemical technologies. While its "green" credentials must be considered in the context of its potential toxicity, its low volatility offers a significant advantage over traditional organic solvents. Further research into detailed experimental protocols and a deeper understanding of its long-term environmental fate will be crucial for its widespread and responsible adoption.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) is a room-temperature ionic liquid (RTIL) that has garnered significant attention across various scientific and industrial fields. Its unique combination of properties, including low viscosity, high thermal stability, and good electrical conductivity, makes it a versatile solvent and electrolyte.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of [EMIM][DCA], complete with experimental methodologies and data presented for easy comparison. The information herein is intended to support researchers, scientists, and drug development professionals in leveraging the potential of this ionic liquid in their applications.

Core Physicochemical Properties

The utility of [EMIM][DCA] is defined by its distinct physicochemical characteristics. The following tables summarize the key quantitative data available for this ionic liquid.

General and Thermal Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₁N₅[2][3]
Molecular Weight 177.21 g/mol [2][3]
Melting Point -21 °C[3][4]
Flash Point 221 °C[5]
Thermal Decomposition >300 °C
Physical and Electrochemical Properties
PropertyValueCondition(s)Source(s)
Density 1.10 - 1.12 g/cm³at 25°C[3][6]
Viscosity 16.8 - 85 cPat 20-25°C[3][6]
Electrical Conductivity 18 - 25.3 mS/cmat 25°C[3][6]
Surface Tension 45.81 mN/mat 298.67 K[7]
Refractive Index 1.428 - 1.517Not specified
Electrochemical Window 3.0 - 4.2 VNot specified[3]

Experimental Protocols

The accurate determination of physicochemical properties is crucial for the application of ionic liquids. Below are detailed methodologies for key experiments cited in the literature for the characterization of [EMIM][DCA] and similar ionic liquids.

Density Measurement

Density is a fundamental property often measured using a vibrating tube densimeter.[1][8]

Methodology:

  • Calibration: The instrument, such as an Anton Paar DMA series densimeter, is calibrated using dry air and ultrapure water at a known temperature and pressure.

  • Sample Preparation: The [EMIM][DCA] sample is degassed to remove any dissolved gases that could affect the measurement. The water content is minimized by drying under vacuum, and its final value is determined by Karl Fischer titration.[9]

  • Measurement: A small, precise volume of the ionic liquid is injected into the U-shaped vibrating tube. The instrument measures the oscillation frequency of the tube, which is directly related to the density of the sample.

  • Temperature Control: The temperature of the measuring cell is precisely controlled, often using a Peltier system, to determine the density as a function of temperature.[8]

  • Data Acquisition: The density values are recorded at various temperatures, and the measurements are typically repeated to ensure reproducibility.

Viscosity Measurement

The viscosity of ionic liquids is a critical parameter for applications involving fluid flow and mass transfer. It is commonly measured using a falling ball or rotational viscometer.[1][8]

Methodology:

  • Instrument Setup: An automated falling ball viscometer (e.g., Anton Paar SVM series) or a rotational rheometer is used. The instrument is calibrated with standard viscosity fluids.

  • Sample Loading: A known volume of the [EMIM][DCA] sample is placed in the temperature-controlled measuring cell.

  • Measurement Principle (Falling Ball): A ball of known density and diameter is allowed to fall through the ionic liquid. The time it takes for the ball to travel a specific distance is measured, and from this, the dynamic viscosity is calculated using Stokes' law.

  • Measurement Principle (Rotational): A spindle of defined geometry is immersed in the sample and rotated at a known speed. The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.

  • Temperature Dependence: Measurements are performed over a range of temperatures to characterize the viscosity-temperature relationship of the ionic liquid.[8]

Electrical Conductivity Measurement

Electrical conductivity is a key property for electrochemical applications and is typically measured using a conductivity meter with a specific probe.[1]

Methodology:

  • Calibration: The conductivity cell is calibrated using standard solutions of known conductivity, such as aqueous potassium chloride solutions.

  • Sample Preparation: The [EMIM][DCA] sample is placed in a thermostated cell. It is crucial to ensure the sample is free from impurities, especially water, which can significantly affect conductivity.[10]

  • Measurement: The conductivity probe, consisting of two or four electrodes, is immersed in the ionic liquid. An alternating voltage is applied across the electrodes, and the resulting current is measured. The conductivity is then calculated based on the cell constant and the measured resistance.

  • Temperature Control: The temperature of the sample is carefully controlled and varied to determine the temperature dependence of the conductivity.[1]

Surface Tension Measurement

Surface tension is an important property for applications involving interfaces, such as extractions and catalysis. The Wilhelmy plate and du Noüy ring methods are commonly employed.[7]

Methodology (Wilhelmy Plate):

  • Apparatus: A tensiometer (e.g., Krüss K100MK2) equipped with a platinum plate of known dimensions is used.

  • Sample Placement: The [EMIM][DCA] sample is placed in a clean, temperature-controlled vessel.

  • Measurement: The platinum plate is suspended from a microbalance and brought into contact with the surface of the ionic liquid. The force required to pull the plate from the surface is measured. This force is directly related to the surface tension of the liquid.

  • Data Analysis: The surface tension is calculated from the measured force, the perimeter of the plate, and the contact angle (which is assumed to be zero for a properly wetted plate). Measurements are repeated to ensure accuracy.[7]

Synthesis and Logical Relationships

To further understand the context of [EMIM][DCA], the following diagrams illustrate its synthesis and the interplay of its key properties.

G Synthesis Workflow of [EMIM][DCA] cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product & Purification 1-methylimidazole 1-Methylimidazole quaternization Quaternization Reaction 1-methylimidazole->quaternization ethyl_carbonate Ethyl Carbonate ethyl_carbonate->quaternization sodium_dicyanamide Sodium Dicyanamide anion_exchange Anion Metathesis sodium_dicyanamide->anion_exchange intermediate 1-Ethyl-3-methylimidazolium ethyl carbonate quaternization->intermediate intermediate->anion_exchange crude_product Crude [EMIM][DCA] anion_exchange->crude_product purification Purification (e.g., washing, drying) crude_product->purification final_product Pure [EMIM][DCA] purification->final_product

Caption: A simplified workflow for the carbonate-based synthesis of [EMIM][DCA].

G Interplay of [EMIM][DCA] Properties and Applications cluster_properties Physicochemical Properties cluster_applications Key Application Areas low_viscosity Low Viscosity electrolytes Electrolytes (Batteries, Supercapacitors) low_viscosity->electrolytes enables fast ion transport high_conductivity High Ionic Conductivity high_conductivity->electrolytes essential for device performance thermal_stability High Thermal Stability catalysis Green Solvents in Catalysis thermal_stability->catalysis allows for higher reaction temperatures wide_ew Wide Electrochemical Window wide_ew->electrolytes enables high voltage applications solvent_power Good Solvent Power solvent_power->catalysis dissolves diverse reactants extraction Extraction Media solvent_power->extraction selectively dissolves target molecules pharma Pharmaceutical Intermediates solvent_power->pharma useful in synthesis and formulation

Caption: Logical relationships between the properties of [EMIM][DCA] and its applications.

Conclusion

1-Ethyl-3-methylimidazolium dicyanamide stands out as a highly functional ionic liquid with a favorable profile of physicochemical properties. Its low viscosity, high conductivity, and thermal stability make it a compelling candidate for a wide range of applications, from energy storage to green chemistry. This guide provides a foundational understanding of its key characteristics and the methodologies used to determine them, empowering researchers and professionals to effectively utilize [EMIM][DCA] in their innovative work. The provided data and protocols should serve as a valuable resource for experimental design and the interpretation of results.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-3-methylimidazolium Dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431), commonly abbreviated as [EMIM][DCA], is a prominent room-temperature ionic liquid (IL). It is composed of a 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and a dicyanamide anion ([N(CN)₂]⁻). [EMIM][DCA] has garnered significant interest in various scientific and industrial fields due to its unique physicochemical properties, including low viscosity, high thermal stability, and high ionic conductivity.[1][2] These characteristics make it a versatile candidate for applications such as a solvent in organic synthesis, an electrolyte in electrochemical devices like batteries and supercapacitors, and as a medium for the extraction of metal ions.[2] This guide provides a comprehensive overview of the synthesis and detailed characterization of [EMIM][DCA] for researchers and professionals in chemistry and materials science.

Synthesis Protocol

The synthesis of [EMIM][DCA] is typically achieved through a two-step process. The first step involves the quaternization of 1-methylimidazole (B24206) to form an imidazolium (B1220033) halide salt. The second step is an anion metathesis (exchange) reaction where the halide is replaced by the dicyanamide anion.

Experimental Protocol

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-methylimidazole (1.0 mol).

  • Reaction: While stirring, slowly add chloroethane (B1197429) (1.1 mol) to the flask. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

  • Reflux: After the initial addition, heat the mixture to reflux for 12-24 hours to ensure the reaction goes to completion.

  • Purification: After cooling to room temperature, the resulting product, [EMIM]Cl, is often a solid or a highly viscous liquid. Wash the crude product repeatedly with a solvent like ethyl acetate (B1210297) or diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified [EMIM]Cl under high vacuum to remove residual solvents. The final product should be a white to off-white solid.

Step 2: Synthesis of 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA]) via Anion Metathesis

  • Dissolution: Dissolve the synthesized [EMIM]Cl (1.0 mol) in a suitable solvent, such as acetone (B3395972) or deionized water. In a separate vessel, dissolve an equimolar amount of sodium dicyanamide (Na[N(CN)₂]) (1.0 mol) in the same solvent.

  • Metathesis Reaction: Slowly add the sodium dicyanamide solution to the [EMIM]Cl solution while stirring vigorously at room temperature. A white precipitate of sodium chloride (NaCl) will form immediately.

  • Reaction Time: Continue stirring the mixture for 6-12 hours at room temperature to ensure complete ion exchange.

  • Separation: Remove the NaCl precipitate by filtration.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator.

  • Final Purification & Drying: The resulting crude [EMIM][DCA] is washed with diethyl ether to remove any remaining organic impurities. The final product is then dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water and solvent. The purity is often confirmed by the absence of halide ions (tested with AgNO₃ solution).

G Synthesis Workflow for [EMIM][DCA] NMI 1-Methylimidazole Step1 Step 1: Quaternization (Reflux) NMI->Step1 EtCl Chloroethane EtCl->Step1 NaDCA Sodium Dicyanamide Step2 Step 2: Anion Metathesis (in Solvent) NaDCA->Step2 EMIMCl_crude Crude [EMIM]Cl Step1->EMIMCl_crude Purify1 Purification (Washing & Drying) EMIMCl_crude->Purify1 EMIMCl_pure Pure [EMIM]Cl Purify1->EMIMCl_pure EMIMCl_pure->Step2 Mixture Crude [EMIM][DCA] + NaCl Precipitate Step2->Mixture Filtration Filtration Mixture->Filtration NaCl NaCl Byproduct Filtration->NaCl Removed EMIMDCA_solution [EMIM][DCA] Solution Filtration->EMIMDCA_solution Filtrate Evaporation Solvent Removal & Final Drying EMIMDCA_solution->Evaporation EMIMDCA_final Pure [EMIM][DCA] Evaporation->EMIMDCA_final

Caption: A flowchart illustrating the two-step synthesis of [EMIM][DCA].

Characterization

A thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized [EMIM][DCA].

Physicochemical Properties

The key physical and electrochemical properties of [EMIM][DCA] are summarized below. These values are crucial for evaluating its suitability for various applications.

PropertyValueReference(s)
Molecular Formula C₈H₁₁N₅[3]
Molecular Weight 177.21 g/mol [3][4]
Appearance Colorless to pale yellow liquid[2]
Melting Point -21 °C[3]
Density 1.10 g/cm³ (at 20-25 °C)[1][3]
Viscosity 16.8 - 21 cP (at 25 °C)[3][5]
Ionic Conductivity 25.3 mS/cm (at 25 °C)[3]
Thermal Decomposition > 300 °C[2]
Electrochemical Window 3.0 - 4.2 V[2][3]
Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the chemical structure of the [EMIM]⁺ cation.

  • ¹H NMR: The proton NMR spectrum is used to verify the presence of the ethyl and methyl groups attached to the imidazolium ring. Expected signals include a triplet and quartet for the ethyl group, a singlet for the methyl group, and distinct singlets or doublets for the protons on the imidazolium ring.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the cation. The carbons in the imidazolium ring typically appear between 120 and 140 ppm.[6]

2. Vibrational Spectroscopy (FT-IR and Raman): Infrared and Raman spectroscopy are used to identify the characteristic vibrations of the functional groups present in the ionic liquid.

  • Dicyanamide Anion: The most prominent feature for the [N(CN)₂]⁻ anion is the strong C≡N stretching vibration, which appears in the Raman and IR spectra.[7]

  • Imidazolium Cation: Characteristic peaks corresponding to the C-H and C-N stretching and bending modes of the imidazolium ring are also observed.

Thermal Analysis

1. Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the material, such as the glass transition temperature (Tg) and melting point (Tm). For [EMIM][DCA], which is a glass-forming liquid, a glass transition is typically observed upon cooling, followed by potential cold crystallization and melting upon heating.[7][8]

2. Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the ionic liquid. The sample is heated at a constant rate, and its mass loss is recorded as a function of temperature. [EMIM][DCA] is known for its high thermal stability, with decomposition typically beginning above 300 °C.[2]

G Characterization of [EMIM][DCA] IL Synthesized [EMIM][DCA] NMR NMR Spectroscopy (¹H, ¹³C) IL->NMR VibSpec Vibrational Spectroscopy (FT-IR, Raman) IL->VibSpec Thermal Thermal Analysis (DSC, TGA) IL->Thermal Physical Physicochemical Measurements IL->Physical Structure Cation Structure Confirmation NMR->Structure FuncGroups Functional Group Identification (e.g., C≡N) VibSpec->FuncGroups Stability Thermal Stability (Tdecomp) Phase Transitions (Tm, Tg) Thermal->Stability Props Density, Viscosity, Conductivity Physical->Props

Caption: Logical map of characterization techniques for [EMIM][DCA].

References

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium dicyanamide: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular characteristics of 1-Ethyl-3-methylimidazolium dicyanamide (B8802431), an ionic liquid of significant interest to researchers and professionals in drug development and various scientific fields.

Quantitative Molecular Data

The fundamental molecular properties of 1-Ethyl-3-methylimidazolium dicyanamide are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValue
Molecular FormulaC8H11N5[1][2][3][4][5][6]
Molecular Weight177.21 g/mol [1][2][3][4][5][6][7][8]

Molecular Structure

This compound is an ionic compound composed of a 1-Ethyl-3-methylimidazolium cation ([EMIM]+) and a dicyanamide anion ([DCA]-). The cation features an imidazolium (B1220033) ring substituted with an ethyl group and a methyl group at the nitrogen atoms. The anion is characterized by a central nitrogen atom bonded to two cyano groups.

The structural representation below illustrates the arrangement of atoms and bonds within the ionic pair.

Molecular structure of this compound.

Experimental Protocols

The characterization of this compound typically involves standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the chemical structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Methodology:

    • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • The solution is placed in an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

    • Chemical shifts, coupling constants, and integration values are analyzed to confirm the presence of the ethyl, methyl, and imidazolium ring protons and carbons, as well as the carbons of the dicyanamide anion.

Mass Spectrometry (MS):

  • Objective: To determine the molecular weight of the cation and anion separately.

  • Methodology:

    • A dilute solution of the ionic liquid is prepared.

    • The solution is introduced into a mass spectrometer, typically using electrospray ionization (ESI) in both positive and negative ion modes.

    • In the positive ion mode, the mass-to-charge ratio (m/z) of the 1-Ethyl-3-methylimidazolium cation is measured.

    • In the negative ion mode, the m/z of the dicyanamide anion is measured.

    • The observed m/z values are compared with the calculated theoretical values to confirm the identity of the ions.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the ionic liquid.

  • Methodology:

    • A suitable HPLC method is developed, often using a reversed-phase column.

    • The mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer) and flow rate are optimized.

    • A known concentration of the ionic liquid is injected into the HPLC system.

    • The chromatogram is recorded, and the area of the main peak corresponding to the ionic liquid is used to calculate its purity relative to any impurities present.[5]

References

In-Depth Technical Guide to the Thermal Stability of 1-Ethyl-3-methylimidazolium dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]). The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize or are considering the application of this ionic liquid in their work. This document details its thermal decomposition behavior, phase transitions, and the underlying chemical pathways of its degradation.

Physicochemical and Thermal Properties

1-Ethyl-3-methylimidazolium dicyanamide is a room-temperature ionic liquid known for its low viscosity and favorable electrochemical properties.[1][2] Its thermal stability is a critical parameter for its application in various fields, including as a solvent for chemical reactions, in CO2/H2 separation, and as an electrolyte.[1] A summary of its key physical and thermal properties is presented in Table 1.

Table 1: Physicochemical and Thermal Properties of this compound

PropertyValue
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Density1.10 g/cm³
Melting Point-21 °C (252.15 K)
Glass Transition Temperature (Tg)~175 K
Onset Decomposition Temperature (Tonset)>300 °C
Peak Decomposition Temperature (Tpeak)Not explicitly found in search results

Note: The onset decomposition temperature is cited as >300 °C in a product specification sheet; however, for detailed thermal stability analysis, specific values from thermogravimetric analysis under defined conditions are necessary.

Thermal Decomposition Analysis

The thermal stability of [EMIM][DCA] is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting, crystallization, and glass transitions.

A recent study by Liu and Xia (2023) evaluated the thermal stability and pyrolysis mechanism of [EMIM][DCA] using a combination of Simultaneous Thermal Analysis (STA), DSC, and Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR).[1][3] While the specific quantitative results from this study are not publicly available in the immediate search results, the title and abstract indicate a thorough investigation into the thermal behavior of this ionic liquid.

Phase Transitions

Calorimetric measurements have shown that [EMIM][DCA] is a glass-forming liquid.[4][5] Upon cooling, it can undergo supercooling and form a glass at approximately 175 K.[6] Reheating the glassy phase can lead to cold crystallization at around 210 K, followed by a solid-solid phase transition at approximately 260 K, and finally melting at about 270 K (-3.15 °C).[6] One study observed a melting point of 266 K (-7.15 °C).[6]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. The following are generalized protocols for TGA and DSC analysis of ionic liquids, based on common practices found in the literature.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition temperature of [EMIM][DCA].

Instrumentation: A thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A small sample of [EMIM][DCA] (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from room temperature to 600 °C.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline and the tangent of the decomposition curve. The peak decomposition temperature (Tpeak) corresponds to the temperature of the maximum rate of weight loss, as determined from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the phase transition temperatures (glass transition, crystallization, and melting) of [EMIM][DCA].

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of [EMIM][DCA] (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, to maintain a stable and inert environment.

  • Temperature Program: A typical DSC program involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature, typically below its expected glass transition temperature.

    • Second Heating Scan: Finally, the sample is heated again at the same controlled rate to observe the glass transition, any cold crystallization, and the melting transition.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. The glass transition (Tg) is observed as a step change in the baseline. Crystallization (Tc) is an exothermic event (peak), and melting (Tm) is an endothermic event (peak).

Thermal Decomposition Pathway

The thermal decomposition of imidazolium-based ionic liquids with cyano-functionalized anions, such as dicyanamide, is understood to proceed through two primary pathways: dealkylation and deprotonation. The following diagram illustrates these proposed mechanisms for this compound.

DecompositionPathway cluster_dealkylation Dealkylation Pathway cluster_deprotonation Deprotonation Pathway IL 1-Ethyl-3-methylimidazolium dicyanamide [EMIM][DCA] Dealkylation_Products 1-Methylimidazole + Ethyl dicyanamide or 1-Ethylimidazole + Methyl dicyanamide IL->Dealkylation_Products S_N2 Attack Deprotonation_Products N-heterocyclic carbene (NHC) + Dicyanamide protonated IL->Deprotonation_Products Proton Abstraction Heat Heat Heat->IL Thermal Stress

Proposed thermal decomposition pathways for [EMIM][DCA].

The dealkylation pathway involves a nucleophilic attack (SN2) by the dicyanamide anion on one of the alkyl groups (ethyl or methyl) of the imidazolium (B1220033) cation. This results in the formation of a neutral imidazole (B134444) species (1-methylimidazole or 1-ethylimidazole) and an alkylated dicyanamide.

The deprotonation pathway involves the abstraction of a proton from the imidazolium ring by the dicyanamide anion, which acts as a base. This leads to the formation of an N-heterocyclic carbene (NHC) and the protonated dicyanamide.

Experimental Workflow

The characterization of the thermal stability of [EMIM][DCA] follows a logical workflow, starting from sample preparation to instrumental analysis and data interpretation.

ExperimentalWorkflow cluster_analysis Thermal Analysis cluster_data Data Interpretation start Start: [EMIM][DCA] Sample prep Sample Preparation (Drying, Weighing) start->prep tga Thermogravimetric Analysis (TGA) prep->tga dsc Differential Scanning Calorimetry (DSC) prep->dsc tga_data Decomposition Temperatures (T_onset, T_peak) tga->tga_data dsc_data Phase Transitions (T_g, T_c, T_m) dsc->dsc_data report Technical Report tga_data->report dsc_data->report

References

Unveiling the Physicochemical Landscape of 1-Ethyl-3-methylimidazolium dicyanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physicochemical properties of the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]), focusing on its viscosity and density. Understanding these fundamental characteristics is paramount for its application in diverse research and industrial settings, including as a solvent in drug development and chemical synthesis. This document provides a comprehensive summary of quantitative data, detailed experimental protocols for its measurement, and logical workflows to guide researchers in their investigations.

Core Physicochemical Data

The viscosity and density of [EMIM][DCA] are crucial parameters that influence its behavior as a solvent and its suitability for various applications. These properties are highly dependent on temperature, as summarized in the tables below.

Density of 1-Ethyl-3-methylimidazolium dicyanamide

The density of [EMIM][DCA] exhibits a near-linear decrease with increasing temperature. This behavior is typical for liquids, as thermal expansion causes a decrease in the number of molecules per unit volume.

Temperature (K)Density (g/cm³)
273.151.116 (calculated)
298.151.10
313.151.09 (approx.)
323.151.08 (approx.)
343.151.07 (approx.)
353.151.06 (approx.)
373.151.05 (approx.)
393.151.04 (approx.)
413.151.03 (approx.)

Note: Approximate values are derived from graphical representations in the cited literature and should be used for guidance. For precise data, refer to the original publications.

Viscosity of this compound

The viscosity of [EMIM][DCA] decreases significantly with an increase in temperature. This is a common characteristic of liquids, where higher thermal energy overcomes intermolecular forces, leading to easier flow. At ambient temperature (25 °C), it is considered a low-viscosity ionic liquid.[1]

Temperature (K)Viscosity (cP)
273.1540.5 (calculated)
298.1516.8
313.1510.5 (approx.)
323.157.8 (approx.)
343.154.9 (approx.)
353.153.6 (approx.)
373.152.7 (approx.)
393.152.1 (approx.)
413.151.6 (approx.)

Note: Approximate values are derived from graphical representations in the cited literature and should be for guidance. For precise data, refer to the original publications.

Experimental Protocols

Accurate determination of viscosity and density is crucial for reliable research and process design. The following sections detail the common experimental methodologies employed for characterizing ionic liquids like [EMIM][DCA].

Density Measurement

A prevalent and accurate method for determining the density of liquids is the vibrating tube densimeter.

Principle: The principle of this method is based on measuring the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample liquid. The change in frequency is directly related to the mass, and therefore the density, of the liquid in the tube.

Typical Apparatus:

  • Anton Paar DMA series vibrating tube densimeters (e.g., DMA 4500 M, DSA 5000 M, DMA HPM).[1]

Procedure:

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired temperature.

  • Sample Injection: The sample, [EMIM][DCA], is injected into the clean and dry U-tube, ensuring no air bubbles are present.

  • Temperature Equilibration: The sample is allowed to thermally equilibrate to the set temperature.

  • Measurement: The instrument measures the oscillation period of the U-tube and calculates the density of the sample based on the calibration data.

  • Data Recording: The density value at the specific temperature is recorded. Measurements are typically repeated to ensure reproducibility.

Uncertainty: The experimental relative combined average percentage deviation for density measurements using this method is typically in the range of ±(0.01 to 0.08) %.[1]

Viscosity Measurement

For measuring the dynamic viscosity of ionic liquids, several types of viscometers are employed, with rotational and vibrating wire viscometers being common choices.

1. Rotational Viscometer

Principle: This method involves a rotating spindle immersed in the sample liquid. The torque required to rotate the spindle at a constant speed is measured, which is directly proportional to the viscosity of the fluid.

Typical Apparatus:

  • Anton Paar Rheometer MCR 302.[1]

Procedure:

  • Sample Loading: A defined volume of the [EMIM][DCA] sample is placed in the instrument's sample cup.

  • Spindle Selection: An appropriate spindle geometry is chosen based on the expected viscosity of the sample.

  • Temperature Control: The sample is brought to the desired measurement temperature and allowed to equilibrate.

  • Measurement: The spindle is rotated at a set speed, and the resulting torque is measured. The instrument's software then calculates the dynamic viscosity.

  • Shear Rate Dependence: To check for Newtonian behavior, the viscosity is often measured at various shear rates. For [EMIM][DCA], it has been found to behave as a Newtonian fluid.

Uncertainty: The uncertainty for viscosity measurements using a rotational rheometer is typically around ±1%.[1]

2. Stabinger Viscometer

Principle: This is a type of rotational viscometer that combines the principles of a Couette-type rotational viscometer with a vibrating tube densimeter. It allows for simultaneous measurement of both viscosity and density.

Typical Apparatus:

  • Anton Paar SVM 3000 Stabinger Viscometer.[1]

Procedure:

  • Sample Injection: The sample is injected into the measuring cells.

  • Simultaneous Measurement: The instrument simultaneously measures the rotational speed of an inner tube (for viscosity) and the oscillation frequency of the surrounding U-tube (for density) at a controlled temperature.

  • Calculation: The viscosity and density are automatically calculated from these measurements.

Uncertainty: This method offers high precision, with uncertainties for viscosity measurements around ±0.35%.[1]

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for experimental determination of viscosity and density and the relationship between temperature and these properties.

Experimental_Workflow cluster_density Density Measurement Workflow cluster_viscosity Viscosity Measurement Workflow (Rotational) D1 Instrument Calibration (Air & Water) D2 Sample Injection ([EMIM][DCA]) D1->D2 D3 Temperature Equilibration D2->D3 D4 Frequency Measurement D3->D4 D5 Density Calculation D4->D5 V1 Sample Loading V2 Spindle Selection V1->V2 V3 Temperature Control V2->V3 V4 Torque Measurement at Constant Speed V3->V4 V5 Viscosity Calculation V4->V5

Experimental workflows for density and viscosity measurement.

Property_Temperature_Relationship Temp Increase in Temperature Density Density Decreases Temp->Density leads to Viscosity Viscosity Decreases Temp->Viscosity leads to

Relationship between temperature and the core properties.

References

electrical conductivity of 1-Ethyl-3-methylimidazolium dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electrical Conductivity of 1-Ethyl-3-methylimidazolium (B1214524) Dicyanamide (B8802431)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) is an ionic liquid (IL) that has garnered significant interest due to its unique physicochemical properties, including high thermal stability, low viscosity, and notably high electrical conductivity.[1] These characteristics make it a promising candidate for various applications, such as a solvent in organic synthesis and catalysis, and as an electrolyte in electrochemical devices. This technical guide provides a comprehensive overview of the electrical conductivity of [EMIM][DCA], including its dependence on temperature and pressure, the influence of impurities, and detailed experimental protocols for its measurement.

Physicochemical Properties of [EMIM][DCA]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₁N₅
Molar Mass 177.21 g/mol
Melting Point -21 °C
Density (at 298.15 K) 1.10 g/cm³
Viscosity (at 298.15 K) 16.8 cP
Electrical Conductivity (at 298.15 K) ~25.3 - 27 mS/cm[2]

Electrical Conductivity Data

The electrical conductivity of [EMIM][DCA] is highly dependent on temperature and pressure. The mobility of the constituent ions, 1-ethyl-3-methylimidazolium ([EMIM]⁺) and dicyanamide ([DCA]⁻), is the primary determinant of its conductivity.

Temperature Dependence

The electrical conductivity of [EMIM][DCA] increases with increasing temperature. This is attributed to a decrease in viscosity at higher temperatures, which in turn leads to greater ion mobility. The relationship between temperature and conductivity can often be described by the Vogel-Tamman-Fulcher (VTF) equation.[3][4]

A recent study by Martins et al. (2024) provides comprehensive data on the electrical conductivity of pure [EMIM][DCA] across a range of temperatures at atmospheric pressure (0.1 MPa).[5][6][7]

Table 2: Temperature Dependence of Electrical Conductivity of Pure [EMIM][DCA] at 0.1 MPa

Temperature (K)Electrical Conductivity (S/m)
293.152.25
298.152.54
303.152.84
308.153.16
313.153.48
318.153.82
323.154.17
328.154.53
333.154.90
338.155.28
343.155.67

Data extracted from Martins et al. (2024).[5][6][7]

Pressure Dependence

The electrical conductivity of [EMIM][DCA] has been studied over a wide range of pressures.[4] Generally, an increase in pressure leads to a decrease in electrical conductivity. This is due to the reduction in free volume, which hinders ionic motion.

Note: Specific data tables for pressure dependence were not available in the initial search results, but the general trend is well-established for ionic liquids.

Influence of Impurities

The purity of [EMIM][DCA] can have a significant impact on its electrical conductivity. Common impurities include water and halide ions from the synthesis process.

  • Water: The presence of water can influence the thermophysical properties of [EMIM][DCA].[5][6][7] Small amounts of water can decrease the viscosity and may initially increase the conductivity. However, higher water content can lead to changes in the ion association and mobility in a more complex manner.

  • Halide Ions: Halide impurities, such as chloride (Cl⁻) and bromide (Br⁻), are a common issue in the synthesis of ionic liquids and can significantly affect their physicochemical properties.[8] Halide contamination can lead to a decrease in the electrochemical stability of the ionic liquid. It is crucial to minimize halide impurities to ensure accurate and reproducible conductivity measurements.

Experimental Protocol for Measuring Electrical Conductivity

The most common and accurate method for measuring the electrical conductivity of ionic liquids is AC Impedance Spectroscopy . This technique measures the opposition of the material to the flow of an alternating current as a function of frequency.

Materials and Equipment
  • This compound ([EMIM][DCA]), high purity (>98%)

  • Conductivity cell with two or four platinum electrodes

  • Impedance analyzer or LCR meter

  • Temperature-controlled environment (e.g., thermostat, oven, or climate chamber)

  • Inert gas atmosphere (e.g., nitrogen or argon) to prevent moisture absorption

  • Standard reference solutions for calibration (e.g., aqueous KCl solutions)

Procedure
  • Calibration: Calibrate the conductivity cell using standard aqueous solutions of potassium chloride (KCl) of known conductivity. This allows for the determination of the cell constant.

  • Sample Preparation: Handle the [EMIM][DCA] sample under an inert and dry atmosphere (e.g., in a glovebox) to minimize water absorption.

  • Measurement:

    • Place a known volume of the [EMIM][DCA] sample into the conductivity cell.

    • Place the cell in a temperature-controlled environment and allow the sample to reach thermal equilibrium at the desired temperature.

    • Connect the conductivity cell to the impedance analyzer.

    • Apply a small sinusoidal AC voltage (typically 5-10 mV) across the electrodes over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

    • Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.

  • Data Analysis:

    • Plot the negative of the imaginary impedance (-Z'') against the real impedance (Z') to generate a Nyquist plot.

    • The Nyquist plot for an ionic liquid typically shows a semicircle at high frequencies, representing the bulk resistance and capacitance of the sample, and a tail at low frequencies, related to electrode polarization.

    • Fit the high-frequency semicircle to an equivalent circuit model (e.g., a parallel resistor-capacitor circuit) to determine the bulk resistance (R) of the ionic liquid. The bulk resistance is the x-intercept of the semicircle.

    • Calculate the electrical conductivity (σ) using the following equation: σ = L / (R * A) where:

      • σ is the electrical conductivity (S/m)

      • L is the distance between the electrodes (m)

      • A is the area of the electrodes (m²)

      • The term L/A is the cell constant, determined during calibration.

  • Repeatability: Repeat the measurements at different temperatures to determine the temperature dependence of the conductivity.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for measuring the electrical conductivity of [EMIM][DCA] using AC impedance spectroscopy.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample_Handling Handle [EMIM][DCA] in inert atmosphere Thermal_Equilibrium Achieve thermal equilibrium Sample_Handling->Thermal_Equilibrium Cell_Calibration Calibrate conductivity cell with KCl solution Impedance_Spectroscopy Perform AC impedance spectroscopy Cell_Calibration->Impedance_Spectroscopy Thermal_Equilibrium->Impedance_Spectroscopy Nyquist_Plot Generate Nyquist plot Impedance_Spectroscopy->Nyquist_Plot Equivalent_Circuit Fit data to equivalent circuit model Nyquist_Plot->Equivalent_Circuit Calculate_Conductivity Calculate conductivity from bulk resistance Equivalent_Circuit->Calculate_Conductivity G Conductivity Electrical Conductivity (σ) Ion_Mobility Ion Mobility (μ) Ion_Mobility->Conductivity + Viscosity Viscosity (η) Viscosity->Ion_Mobility - Temperature Temperature (T) Temperature->Viscosity - Pressure Pressure (P) Pressure->Viscosity + Ion_Concentration Ion Concentration (c) Ion_Concentration->Conductivity + Purity Purity Purity->Conductivity influences

References

Solubility of 1-Ethyl-3-methylimidazolium Dicyanamide in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431), commonly referred to as [EMIM][DCA]. Due to its unique properties, including low viscosity and good thermal stability, [EMIM][DCA] is a compound of significant interest in various applications, from electrochemical systems to separation processes.[1][2] Understanding its solubility in different organic solvents is crucial for its effective implementation in these fields.

Core Concepts in Solubility

The solubility of an ionic liquid like [EMIM][DCA] in an organic solvent is governed by the principle of "like dissolves like." This means that polar ionic liquids tend to dissolve in polar solvents, while non-polar ionic liquids are more soluble in non-polar solvents. The overall solubility is a result of the complex interplay of intermolecular forces, including Coulombic interactions, hydrogen bonding, van der Waals forces, and solvophobic effects.

A theoretical framework for understanding these interactions can be found in computational studies, such as those employing Density Functional Theory (DFT), which analyze the structural, energetic, and electronic changes upon mixing of the ionic liquid with a solvent. For instance, studies have shown that polar solvents like methanol (B129727) and water interact more strongly with [EMIM][DCA] compared to less polar solvents.[2]

Quantitative Solubility Data

Comprehensive quantitative data on the solubility of 1-Ethyl-3-methylimidazolium dicyanamide in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on various sources, a qualitative and semi-quantitative understanding of its solubility profile can be established. The following table summarizes the available information.

Solvent ClassSolventSolubilityRemarks
Protic Solvents WaterMiscible[EMIM][DCA] is hydrophilic.[3][4][5]
EthanolMiscibleUsed in extractive distillation of ethanol-water mixtures.
1-PropanolMiscibleInvestigated for vapor-liquid equilibria.[6]
Polar Aprotic Solvents AcetoneSoluble/Miscible[3]
AcetonitrileSoluble/Miscible[3]
Ethers Methyl tert-butyl etherImmiscible[3]
Hydrocarbons CyclohexaneImmiscible[3]
Alkanes (e.g., iso-octane, tetradecane)ImmiscibleUsed in liquid-liquid extraction of thiophene (B33073) from alkanes.

Experimental Protocols for Solubility Determination

Several methods can be employed to experimentally determine the solubility of ionic liquids in organic solvents. The choice of method often depends on the nature of the system (e.g., expected solubility range) and the available analytical equipment. Below are detailed methodologies for commonly used techniques.

Gravimetric Method

This is a straightforward and widely used method for determining the solubility of a solute in a solvent at a specific temperature.

Materials and Apparatus:

  • This compound ([EMIM][DCA]), high purity

  • Organic solvent of interest, analytical grade

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with airtight seals

  • Pipettes and other standard laboratory glassware

  • Vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of [EMIM][DCA] to a known mass or volume of the organic solvent in a sealed glass vial. The presence of undissolved [EMIM][DCA] is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

  • Sample Extraction: Carefully extract a known mass or volume of the clear, saturated supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the extracted supernatant to a pre-weighed container. Remove the organic solvent by evaporation. For volatile solvents, this can be done at ambient temperature or under a gentle stream of inert gas. For less volatile solvents, a vacuum oven at a temperature below the decomposition temperature of [EMIM][DCA] should be used.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the remaining [EMIM][DCA]. The mass of the dissolved [EMIM][DCA] can be determined by subtracting the initial weight of the empty container.

  • Calculation of Solubility: The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, mole fraction, or molarity.

Cloud Point Method

The cloud point method is particularly useful for determining the temperature-dependent solubility of partially miscible liquid-liquid systems.

Materials and Apparatus:

  • This compound ([EMIM][DCA])

  • Organic solvent of interest

  • Jacketed glass cell with a magnetic stirrer

  • Circulating bath with precise temperature control

  • Calibrated thermometer or temperature probe

  • Light source and detector (or visual observation)

Procedure:

  • Sample Preparation: Prepare several samples of known composition by accurately weighing [EMIM][DCA] and the organic solvent into the jacketed glass cell.

  • Heating/Cooling Cycle: Place the cell in the circulating bath and begin stirring. Gradually heat the mixture until a single homogeneous phase is observed.

  • Cloud Point Determination: Slowly cool the solution while continuously stirring and monitoring for the first sign of turbidity or cloudiness, which indicates the phase separation temperature (the cloud point). The rate of cooling should be slow to ensure accurate determination.

  • Data Collection: Record the temperature at which the cloud point occurs for each composition.

  • Phase Diagram Construction: Plot the cloud point temperatures against the corresponding compositions to construct a phase diagram for the binary system.

Spectroscopic Methods

Spectroscopic techniques, such as UV-Vis or NMR spectroscopy, can be used for solubility determination, especially for systems with low solubility or when a non-destructive method is preferred.

Materials and Apparatus:

  • Spectrometer (UV-Vis or NMR)

  • Quartz cuvettes (for UV-Vis) or NMR tubes

  • Standard laboratory equipment for sample preparation as in the gravimetric method.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of [EMIM][DCA] in the organic solvent of known concentrations. Measure the absorbance (UV-Vis) or signal intensity (NMR) for each standard to construct a calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution of [EMIM][DCA] in the solvent at a specific temperature, following the equilibration and phase separation steps described in the gravimetric method.

  • Dilution (if necessary): Carefully extract a known volume of the saturated supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

  • Spectroscopic Measurement: Measure the absorbance or NMR signal of the diluted solution.

  • Concentration Determination: Use the calibration curve to determine the concentration of [EMIM][DCA] in the diluted sample.

  • Solubility Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor.

Visualizations

Factors Influencing Solubility

The solubility of an ionic liquid in an organic solvent is a multifactorial property. The following diagram illustrates the key contributing factors.

Caption: Key factors influencing the solubility of ionic liquids in organic solvents.

Experimental Workflow for Solubility Determination (Gravimetric Method)

The following flowchart outlines the step-by-step process for determining the solubility of [EMIM][DCA] using the gravimetric method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Add excess [EMIM][DCA] to a known mass of solvent B Seal the sample container A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow phases to settle C->D E Centrifuge for complete phase separation D->E F Extract a known mass of the supernatant E->F G Evaporate the solvent F->G H Weigh the remaining [EMIM][DCA] G->H I Calculate solubility (e.g., mole fraction, g/100g) H->I

Caption: Workflow for the gravimetric determination of [EMIM][DCA] solubility.

References

1-Ethyl-3-methylimidazolium dicyanamide safety data sheet and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium dicyanamide (B8802431): Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and detailed experimental protocols for 1-Ethyl-3-methylimidazolium dicyanamide (EMIM DCA). The information is curated for professionals in research and development who utilize ionic liquids in their work.

Chemical Identification and Properties

This compound, with the CAS number 370865-89-7, is a room-temperature ionic liquid known for its unique properties, including good thermal stability and a wide electrochemical window. It is often explored as a "green" alternative to traditional volatile organic solvents in various applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₁N₅[1][2]
Molecular Weight 177.21 g/mol [1][2][3]
Appearance Colorless to Yellow Liquid[4]
Melting Point -21 °C[1][2][5]
Density 1.101 g/cm³ (at 26 °C)[1][4]
Viscosity 16.8 mPa·s or cP (at 21 °C)[1][2][5]
Flash Point 221 °C (429.8 °F) - closed cup[6][7]
Solubility Soluble in water, acetone, acetonitrile, and isopropanol.[4][7]Not miscible with toluene (B28343) and hexane.[1]
Conductivity 25.3 mS/cm (at 21 °C)[1][2][5]
Electrochemical Window 3.0 V[2][5]

Safety and Hazard Information

EMIM DCA is classified as harmful and an irritant. Adherence to safety protocols is essential when handling this substance.

Table 2: GHS Hazard Classification for this compound

ClassificationCodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed.[3][8]
Skin Irritation H315Causes skin irritation.[3][8]
Skin Sensitisation H317May cause an allergic skin reaction.[3][9][10]
Eye Irritation H319Causes serious eye irritation.[3][8]
Specific target organ toxicity - single exposure H335May cause respiratory irritation.[3][8]
Acute Aquatic Hazard H402Harmful to aquatic life.[9]

Pictograms:

(Exclamation Mark)[3][6]

Signal Word: Warning[6][8][10]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[9][10]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P501: Dispose of contents/container to an approved waste disposal plant.[9]

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to ensure safety and maintain the integrity of the ionic liquid.

Table 3: Handling and Storage Recommendations

AspectRecommendationSource(s)
Handling Wear personal protective equipment (see Table 5). Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Ensure adequate ventilation.[11]
Storage Keep container tightly closed. Store in a cool, dry, and well-ventilated area. Store under an inert gas to protect from moisture. Recommended storage temperature is below +30°C.[4][7][9][11]
Incompatible Materials Strong oxidizing agents.[10][11]
Hazardous Decomposition High temperatures can generate corrosive gases/fumes of carbon dioxide, carbon monoxide, and nitrous gases (NOx).

Table 4: First Aid and Emergency Measures

Exposure RouteFirst Aid MeasureSource(s)
Inhalation Move the exposed person to fresh air. If respiratory problems persist, provide artificial respiration or oxygen and get medical attention.[8][9]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation or rash occurs, consult a physician.[9][10]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[8][9]
Ingestion Immediately rinse mouth and provide fresh air. Do not induce vomiting. Get medical attention immediately.[8][9]
Fire Fighting Use water spray, fog or mist, carbon dioxide (CO₂), or dry chemical powder. Wear self-contained breathing apparatus.[11]
Accidental Release Do not let the product enter drains. Collect spillage with liquid-absorbent material (e.g., sand, Chemizorb®). Dispose of properly in sealed containers. Ventilate the area.[9]

Table 5: Personal Protective Equipment (PPE)

Protection TypeSpecificationSource(s)
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.[8]
Hand Protection Handle with compatible chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Follow EU Directive 89/686/EEC and standard EN 374.[8][9]
Skin/Body Protection Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[8]
Respiratory Protection For nuisance exposures, use type P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. Use respirators tested and approved under appropriate government standards.[8]
Safety and Handling Workflow

The following diagram outlines the logical workflow for handling this compound safely.

G cluster_quaternization Step 1: Quaternization cluster_metathesis Step 2: Anion Metathesis Reactants 1. Combine 1-methylimidazole and Haloethane Heat 2. Heat and Stir (12-24h) Reactants->Heat Wash 3. Wash with Ethyl Acetate Heat->Wash Dry1 4. Dry under Vacuum Wash->Dry1 Product1 Product: [EMIM][Halide] Dry1->Product1 Dissolve 5. Dissolve [EMIM][Halide] and Sodium Dicyanamide separately Product1->Dissolve Mix 6. Mix Solutions, Stir (several hours) Dissolve->Mix Filter 7. Filter Precipitated Salt Mix->Filter Evaporate 8. Evaporate Solvent Filter->Evaporate Product2 Product: Crude [EMIM][DCA] Evaporate->Product2 G cluster_purification Purification Workflow Start Start: Crude [EMIM][DCA] Add_Sieves 1. Add Molecular Sieves (3Å) Start->Add_Sieves Heat_Vacuum 2. Heat (70-80°C) under High Vacuum with Stirring (24-48h) Add_Sieves->Heat_Vacuum Cool 3. Cool under Inert Atmosphere Heat_Vacuum->Cool Separate 4. Separate IL from Sieves Cool->Separate Analyze 5. Analyze for Purity (NMR, Karl Fischer, etc.) Separate->Analyze End End: Purified [EMIM][DCA] Analyze->End G cluster_co2_solubility CO₂ Solubility Measurement Workflow Start 1. Load Purified [EMIM][DCA] into Analyzer Degas 2. Degas Sample in situ (Heat under Vacuum) Start->Degas Set_Temp 3. Set and Maintain Constant Temperature Degas->Set_Temp Introduce_CO2 4. Introduce CO₂ at Set Pressure Set_Temp->Introduce_CO2 Equilibrate 5. Monitor Mass until Constant (Equilibrium) Introduce_CO2->Equilibrate Record 6. Record Mass and Pressure Equilibrate->Record Loop 7. Repeat 4-6 for multiple pressure points Record->Loop Loop->Introduce_CO2 Next Pressure Analyze 8. Analyze Data to Determine Solubility (mol CO₂/mol IL) Loop->Analyze Isotherm Complete

References

Toxicity Profile of 1-Ethyl-3-methylimidazolium Dicyanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) is a room-temperature ionic liquid (IL) with a range of applications, including as a solvent in chemical synthesis and in electrochemical applications.[1] As with many ionic liquids, understanding its toxicological profile is crucial for safe handling, risk assessment, and environmental impact evaluation. This technical guide provides a comprehensive overview of the available toxicity data for [EMIM][DCA], detailing experimental methodologies and summarizing quantitative data. It also explores the potential mechanisms of toxicity based on studies of related imidazolium-based ionic liquids.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for 1-Ethyl-3-methylimidazolium dicyanamide.

Table 1: Acute Mammalian Toxicity
EndpointSpeciesRouteValueGuideline
LD50Rat (female)Oral> 2000 mg/kgOECD 423
LD50Rat (male and female)Dermal> 2000 mg/kgOECD 402
Table 2: Ecotoxicity
EndpointSpeciesExposure DurationValueGuideline
LC50Danio rerio (Zebra fish)96 hours> 123 mg/LOECD 203
EC50Daphnia sp. (Aquatic invertebrate)48 hours190 mg/LOECD 202
ErC50Algae72 hours14.7 mg/LOECD 201
EC50Microorganisms3 hours310 mg/L-
Table 3: Skin and Eye Irritation & Sensitization
TestMethodResultGuideline
Skin Corrosion/IrritationIn vitro assayNo skin irritationOECD 431
Serious Eye Damage/Eye IrritationIn vitro studyNot classified as an eye irritant-
Skin SensitizationLocal Lymph Node Assay (LLNA) - MouseMay cause an allergic skin reactionOECD 429
Table 4: Genotoxicity
Test TypeResultGuideline
Ames testNegativeOECD 471

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below, based on the referenced OECD guidelines.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Test Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the content of the next step. The method is based on the observation of toxic effects and mortality after the administration of a single dose of the test substance.

  • Animal Model: Typically, rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered orally by gavage in a single dose.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the mortality and toxic effects observed at different dose levels.

Acute Dermal Toxicity - OECD Guideline 402

This guideline details the procedure for assessing the acute toxic effects of a substance applied to the skin.

  • Test Principle: The test substance is applied to the skin in a single dose. The animals are observed for a defined period for signs of toxicity and mortality.

  • Animal Model: Rats, rabbits, or guinea pigs are commonly used.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • The test substance is applied uniformly over the clipped area.

    • The treated area is covered with a porous gauze dressing.

    • After a 24-hour exposure period, the dressing and any residual test substance are removed.

    • Animals are observed for 14 days for signs of toxicity, skin reactions, and mortality.

    • Body weights are recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated based on the observed mortality.

Fish, Acute Toxicity Test - OECD Guideline 203

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.

  • Test Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at specified intervals.

  • Test Organism: Danio rerio (Zebra fish) is a commonly used species.

  • Procedure:

    • A range of concentrations of the test substance is prepared in water.

    • Fish are introduced into the test solutions and a control group (water only).

    • The test is conducted for 96 hours.

    • Mortality is observed and recorded at 24, 48, 72, and 96 hours.

    • Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

  • Data Analysis: The LC50 value is calculated at the end of the 96-hour exposure period.

Daphnia sp., Acute Immobilisation Test - OECD Guideline 202

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Principle: Young daphnids are exposed to the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim.

  • Test Organism: Daphnia magna is the preferred species.

  • Procedure:

    • A series of test concentrations are prepared.

    • Daphnids (less than 24 hours old) are placed in the test solutions and a control.

    • The test is run for 48 hours under controlled temperature and light conditions.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50, the concentration that immobilizes 50% of the daphnids, is calculated at 48 hours.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD Guideline 201

This test evaluates the effect of a substance on the growth of algae.

  • Test Principle: Exponentially growing cultures of algae are exposed to the test substance over a period of 72 hours. The inhibition of growth is measured.

  • Test Organism: A species of green algae is typically used.

  • Procedure:

    • A range of test concentrations is prepared in a nutrient-rich medium.

    • A known density of algal cells is added to each test concentration and a control.

    • The cultures are incubated for 72 hours under constant illumination and temperature.

    • Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or spectrophotometry.

  • Data Analysis: The ErC50, the concentration causing a 50% reduction in the growth rate, is calculated.

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD Guideline 429

The LLNA is an in vivo method for identifying potential skin sensitizers.

  • Test Principle: The principle is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.

  • Animal Model: Mice are used for this assay.

  • Procedure:

    • The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

    • On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

    • After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • The proliferation of lymphocytes is measured by the incorporation of the radiolabel.

  • Data Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of 3 or greater is considered a positive response.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This is a widely used in vitro test for identifying substances that can cause gene mutations.

  • Test Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).

    • The bacteria are then plated on a minimal agar (B569324) medium lacking the specific amino acid.

    • After incubation, the number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Mechanisms of Toxicity

While specific studies on the signaling pathways affected by this compound are limited, research on the broader class of imidazolium-based ionic liquids provides insights into their potential mechanisms of toxicity. The primary mechanisms identified are the induction of oxidative stress and apoptosis.[2][3][4]

Oxidative Stress Induction

Imidazolium (B1220033) ionic liquids have been shown to induce the generation of reactive oxygen species (ROS) in various organisms.[4] This overproduction of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. The cellular response to this oxidative stress involves the activation of antioxidant defense systems.

Oxidative_Stress_Pathway EMIM_DCA [EMIM][DCA] Exposure Cell Cellular Environment EMIM_DCA->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Antioxidant_Response Antioxidant Enzyme Upregulation (e.g., SOD, CAT) ROS->Antioxidant_Response induces Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage Protein_Oxidation->Cellular_Damage Antioxidant_Response->ROS neutralizes

Caption: General pathway of oxidative stress induced by imidazolium ionic liquids.

Apoptosis Induction

Studies on imidazolium-derived ionic salts have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cell lines.[3][5] This process is often mediated through the activation of caspases, a family of protease enzymes that play a crucial role in the execution of apoptosis. The apoptotic pathway can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC Death-Inducing Signaling Complex (DISC) Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 activation Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases activates Mitochondria Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 activation Caspase9->Executioner_Caspases activates EMIM_DCA [EMIM][DCA] Exposure EMIM_DCA->Death_Receptor may initiate EMIM_DCA->Mitochondria may initiate Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: General apoptotic pathways potentially induced by imidazolium ionic liquids.

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical substance like this compound, incorporating both in vitro and in vivo methods.

Toxicity_Testing_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_ecotox Ecotoxicity Assessment Ames_Test Ames Test (Mutagenicity) Hazard_Identification Hazard Identification Ames_Test->Hazard_Identification In_Vitro_Irritation In Vitro Skin/Eye Irritation Dermal_Irritation Dermal Irritation In_Vitro_Irritation->Dermal_Irritation Eye_Irritation Eye Irritation In_Vitro_Irritation->Eye_Irritation Cytotoxicity_Assay Cytotoxicity Assays (e.g., on cell lines) Acute_Oral Acute Oral Toxicity (LD50) Cytotoxicity_Assay->Acute_Oral Acute_Dermal Acute Dermal Toxicity (LD50) Cytotoxicity_Assay->Acute_Dermal Acute_Oral->Hazard_Identification Acute_Dermal->Hazard_Identification Dermal_Irritation->Hazard_Identification Eye_Irritation->Hazard_Identification Skin_Sensitization Skin Sensitization (LLNA) Skin_Sensitization->Hazard_Identification Fish_Toxicity Fish Acute Toxicity (LC50) Risk_Assessment Risk Assessment Fish_Toxicity->Risk_Assessment Daphnia_Toxicity Daphnia Immobilisation (EC50) Daphnia_Toxicity->Risk_Assessment Algae_Toxicity Algae Growth Inhibition (ErC50) Algae_Toxicity->Risk_Assessment Test_Substance Test Substance: [EMIM][DCA] Test_Substance->Ames_Test Test_Substance->In_Vitro_Irritation Test_Substance->Cytotoxicity_Assay Test_Substance->Fish_Toxicity Test_Substance->Daphnia_Toxicity Test_Substance->Algae_Toxicity Hazard_Identification->Risk_Assessment

Caption: A typical workflow for the toxicological assessment of a chemical substance.

Conclusion

This compound exhibits low acute mammalian toxicity via oral and dermal routes. It is not found to be a skin or eye irritant in in vitro studies, but it is a potential skin sensitizer. In terms of ecotoxicity, it shows a higher toxicity towards algae compared to fish and daphnia. It is not mutagenic in the Ames test. While specific mechanistic data for [EMIM][DCA] is not abundant, the broader class of imidazolium ionic liquids is known to induce toxicity through oxidative stress and apoptosis. Further research is warranted to elucidate the specific signaling pathways affected by [EMIM][DCA] to provide a more complete understanding of its toxicological profile. This guide provides a foundational understanding for professionals working with this ionic liquid, emphasizing the importance of appropriate safety measures, particularly concerning skin contact, and consideration of its environmental fate.

References

electrochemical window of 1-Ethyl-3-methylimidazolium dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrochemical Window of 1-Ethyl-3-methylimidazolium (B1214524) Dicyanamide (B8802431)

For researchers, scientists, and drug development professionals, understanding the electrochemical stability of ionic liquids is paramount for their application in various electrochemical devices and processes. This guide provides a detailed overview of the ([EMIM][DCA]), a promising room-temperature ionic liquid.

Core Concept: The Electrochemical Window

The electrochemical window (EW) of an electrolyte is the potential range over which the electrolyte is electrochemically inert, meaning it does not undergo oxidation or reduction.[1] A wide electrochemical window is a critical property for electrolytes used in high-voltage applications such as batteries and supercapacitors. The EW is determined by the potentials at which the electrolyte begins to oxidize (anodic limit) and reduce (cathodic limit). For ionic liquids, the anodic limit is typically governed by the oxidation of the anion, while the cathodic limit is determined by the reduction of the cation.

Quantitative Data for [EMIM][DCA]

The reported electrochemical window for 1-Ethyl-3-methylimidazolium dicyanamide varies in the literature, likely due to different experimental conditions such as the purity of the ionic liquid (especially water content), the type of electrodes used, the scan rate, and the cutoff current density chosen to define the stability limits. A summary of the available quantitative data is presented in the table below.

Electrochemical Window (V)Anodic Limit (V)Cathodic Limit (V)Reference ElectrodeSource
3.01.4-1.6Not SpecifiedIoLiTec Technical Data Sheet
~3.0Not SpecifiedNot SpecifiedNot SpecifiedIoLiTec Publication[2]
4.2Not SpecifiedNot SpecifiedNot SpecifiedProduct Application Information

A study by Hayyan et al. on various ionic liquids provides insight into the relative oxidative stability of the dicyanamide ([DCA]⁻) anion. The oxidative limits for the anions investigated followed the sequence: [TFSI]⁻ > [TPTP]⁻ > [TfO]⁻ > [DCA]⁻ > [TFA]⁻.[3] This indicates that while the dicyanamide anion is less resistant to oxidation than some other common ionic liquid anions, it still provides a functional electrochemical window. The reductive stability is primarily determined by the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation.

Experimental Protocol for Determining the Electrochemical Window

The most common technique for measuring the electrochemical window of an ionic liquid is cyclic voltammetry (CV).[1][3] A detailed experimental protocol based on best practices found in the literature is provided below.

Materials and Preparation
  • Ionic Liquid: High-purity this compound (≥98.5%). The water content should be minimized (e.g., ≤0.5%) by drying under high vacuum, as moisture can significantly narrow the electrochemical window.[1]

  • Working Electrode: Glassy carbon macro-electrode.[3]

  • Counter Electrode: Platinum wire or foil.

  • Reference Electrode: A quasi-reference electrode, such as a silver wire (Ag) or a silver wire coated with silver chloride (Ag/AgCl), is commonly used in ionic liquid systems.[3] It is crucial to calibrate the potential of the quasi-reference electrode against an internal standard, such as the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, for accurate and comparable results.

  • Electrochemical Cell: A three-electrode cell designed for small volumes of electrolyte.

  • Inert Atmosphere: All experiments should be conducted in a glove box under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from atmospheric moisture and oxygen.

Experimental Procedure
  • Cell Assembly: Assemble the three-electrode cell inside the glove box. Place a small, known volume of the dried [EMIM][DCA] into the cell.

  • Electrode Immersion: Immerse the working, counter, and reference electrodes into the ionic liquid, ensuring that the electrodes are not in contact with each other.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Perform a cyclic voltammetry scan over a wide potential range. The scan should start from the open-circuit potential and sweep towards either the positive or negative limit, then reverse to the other limit, and finally return to the starting potential.

    • Scan Rate: A typical scan rate for determining the electrochemical window of an ionic liquid is 100 mV/s.

  • Determination of Anodic and Cathodic Limits:

    • The anodic and cathodic limits are determined by the potential at which a significant increase in current is observed, indicating the onset of oxidation and reduction of the ionic liquid, respectively.

    • A common method to define these limits is to set a cutoff current density . A value of 0.5 mA/cm² is often used in the literature.

  • Data Analysis:

    • The electrochemical window is calculated as the difference between the anodic and cathodic potential limits.

    • If a quasi-reference electrode was used, the potential scale should be referenced to the Fc/Fc⁺ couple by adding a small amount of ferrocene to the ionic liquid after the initial measurement and recording its cyclic voltammogram.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the electrochemical window of [EMIM][DCA].

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_il Dry [EMIM][DCA] (High Vacuum) prep_cell Assemble Cell in Glove Box prep_il->prep_cell prep_electrodes Prepare Electrodes (Glassy Carbon WE, Pt CE, Ag/AgCl RE) prep_electrodes->prep_cell cv_scan Perform Cyclic Voltammetry (e.g., 100 mV/s) prep_cell->cv_scan record_data Record Current vs. Potential cv_scan->record_data determine_limits Determine Anodic & Cathodic Limits (Cutoff Current Density, e.g., 0.5 mA/cm²) record_data->determine_limits calculate_ew Calculate Electrochemical Window (EW = Anodic Limit - Cathodic Limit) determine_limits->calculate_ew calibrate_re Calibrate Reference Electrode (vs. Fc/Fc⁺) calculate_ew->calibrate_re

Caption: Experimental workflow for determining the electrochemical window.

Logical Relationship of Electrochemical Stability

The electrochemical stability of an ionic liquid is a function of its constituent ions. The following diagram illustrates this relationship for this compound.

logical_relationship cluster_il Ionic Liquid cluster_ions Constituent Ions cluster_limits Electrochemical Limits il 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA]) cation 1-Ethyl-3-methylimidazolium ([EMIM]⁺) il->cation anion Dicyanamide ([DCA]⁻) il->anion cathodic_limit Cathodic Limit (Reduction Potential) cation->cathodic_limit anodic_limit Anodic Limit (Oxidation Potential) anion->anodic_limit ew Electrochemical Window cathodic_limit->ew anodic_limit->ew

Caption: Relationship between ionic liquid composition and electrochemical window.

References

Unraveling the Thermal Behavior of 1-Ethyl-3-methylimidazolium Dicyanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the melting point and complex phase behavior of the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) (EMIM DCA). Understanding these thermal properties is critical for its application in diverse fields, including as a solvent in chemical reactions and an electrolyte in batteries and capacitors. While commonly cited with a melting point of -21 °C, detailed investigations reveal a more nuanced thermal profile, characterized by glass formation, cold crystallization, and polymorphism.

Quantitative Thermal Analysis Data

The thermal characteristics of 1-Ethyl-3-methylimidazolium dicyanamide have been determined through various analytical techniques. The data presented below is a summary of these findings.

Thermal EventTemperature (°C)Temperature (K)Notes
Melting Point-21252.15Commonly cited value.[1][2]
Melting Point-3.15270Observed after the formation of a second crystalline phase upon heating.[3][4][5]
Cold Crystallization-63.15210Occurs upon reheating the glassy phase.[3][4][5]
Crystallization-63.15210Slow crystallization observed during cooling.[3][4][5]
Second Crystalline Phase Formation-13.15260Forms just before the final melting.[3][4][5]
Glass Transition (Tg)-91.7181.45Transition from a supercooled liquid to a glassy state upon rapid cooling.[6]
Glass Transition (Tg)-98.15175Approximate value.[3]

Experimental Protocols

The determination of the thermal properties of EMIM DCA involves a combination of advanced analytical techniques. The methodologies outlined below are based on cited experimental studies.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for investigating the thermal transitions of a material.

  • Instrumentation : A high-sensitivity DSC instrument, such as a Perkin Elmer Pyris 1 DSC, is employed.

  • Sample Preparation : A small quantity of the ionic liquid (typically in the range of 10 mg) is hermetically sealed in an aluminum pan.

  • Thermal Program :

    • Initial Heating : The sample is heated to a temperature above any expected transitions (e.g., 130 °C) to erase its thermal history.

    • Cooling Cycle : The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -80 °C or lower) to observe crystallization or glass transition. Slower cooling rates may be necessary to promote crystallization.

    • Heating Cycle : Finally, the sample is heated again at a controlled rate (e.g., 10 °C/min or a slower rate like 1 K/min for higher resolution) to a final temperature (e.g., 200 °C) to observe glass transition, cold crystallization, and melting.

  • Data Analysis : The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) are identified as peaks, and the glass transition is observed as a step change in the baseline.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for studying the molecular structure and phase transitions, particularly for identifying different polymorphic forms.

  • Instrumentation : A confocal dispersive Raman spectrometer coupled with a microscope (e.g., Jasco NRS-3100 or Olympus BX41 with a Horiba-Jobin-Yvon spectrometer).

  • Sample Preparation : A small droplet of the ionic liquid is placed on a suitable substrate, such as a quartz cuvette or a copper holder for temperature-controlled measurements.

  • Measurement Conditions :

    • Laser Excitation : A laser with a specific wavelength (e.g., 488 nm) is used to irradiate the sample.

    • Temperature Control : The sample is subjected to controlled cooling and heating cycles using a cryostat (e.g., He closed-cycle cryostat) to monitor phase changes in situ.

    • Spectral Acquisition : Raman spectra are collected at various temperatures to observe changes in the vibrational modes, which are indicative of different crystalline structures. The polymorphism of EMIM DCA is linked to different conformations of the ethyl chain on the imidazolium (B1220033) cation.[3][4][5]

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the crystal structure of the different polymorphic phases.

  • Instrumentation : A powder X-ray diffractometer (e.g., Rigaku Rint-2000).

  • Sample Preparation : The crystalline sample, obtained by cooling the ionic liquid, is mounted on a sample holder.

  • Measurement Conditions :

    • X-ray Source : Copper Kα radiation (λ = 1.5406 Å) is typically used.

    • Temperature Control : Measurements are performed at specific low temperatures (e.g., 210 K and 260 K) where the different crystalline phases are stable.

    • Data Collection : Diffractograms are recorded over a specific 2θ range (e.g., 5° to 40°) with a defined step size (e.g., 0.02°) and dwell time per step (e.g., 5 seconds). The resulting diffraction patterns provide information about the crystal lattice of each polymorph.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_dsc Thermal Analysis (DSC) cluster_spectroscopy Structural Analysis cluster_interpretation Data Interpretation EMIM_DCA 1-Ethyl-3-methylimidazolium dicyanamide Sample DSC Differential Scanning Calorimetry EMIM_DCA->DSC Analyze Thermal Transitions Raman Raman Spectroscopy EMIM_DCA->Raman Investigate Molecular Structure DSC_Results Melting Point Glass Transition Crystallization Temps. DSC->DSC_Results DSC->Raman Guide Temp for Spectroscopy Interpretation Comprehensive Phase Behavior Profile DSC_Results->Interpretation XRD X-ray Diffraction Raman->XRD Identify Temps for Crystal Analysis Spectro_Results Polymorph Identification Conformational Changes Raman->Spectro_Results XRD_Results Crystal Structure Determination XRD->XRD_Results Spectro_Results->Interpretation XRD_Results->Interpretation

Caption: Workflow for Thermal Analysis of EMIM DCA.

References

Methodological & Application

Application Notes and Protocols for 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) as an electrolyte in battery systems. The information presented is intended to guide researchers in the formulation, assembly, and testing of batteries utilizing this promising electrolyte.

Introduction

1-Ethyl-3-methylimidazolium dicyanamide, an ionic liquid, is gaining attention as a potential electrolyte in various battery chemistries due to its unique properties.[1] It is a room-temperature ionic liquid (RTIL) with notable thermal stability, a wide electrochemical window, and good ionic conductivity, making it a viable component for energy storage devices.[1][2][3] Its non-flammability and negligible vapor pressure offer significant safety advantages over traditional organic solvent-based electrolytes.[2] This document details its application, particularly in zinc-ion batteries, and provides protocols for its use.

Physicochemical Properties of [EMIM][DCA]

A summary of the key physicochemical properties of [EMIM][DCA] is presented in Table 1. These properties are crucial for understanding its behavior as a battery electrolyte.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₈H₁₁N₅[1]
Molecular Weight 177.21 g/mol [1]
CAS Number 370865-89-7[1]
Appearance Colorless to pale yellow liquid[2]
Melting Point -21 °C
Density 1.10 g/cm³ at 26°C
Viscosity 16.8 cP at 21°C
Ionic Conductivity 25.3 mS/cm at 21°C
Electrochemical Window 3.0 V
Thermal Decomposition >300°C[2]

Applications in Battery Systems

[EMIM][DCA] has been investigated as an electrolyte in several battery chemistries, most notably in zinc-ion batteries. Its utility in lithium-ion and sodium-ion systems is also an area of active research, primarily as an electrolyte additive.

Zinc-Ion Batteries

[EMIM][DCA] has shown significant promise as an electrolyte for rechargeable zinc-ion batteries. When combined with a zinc salt, such as zinc dicyanamide (Zn(dca)₂), it facilitates high current density zinc deposition and stripping.[4]

Key Performance Data in Zinc-Ion Batteries:

Research has demonstrated that an electrolyte composed of [EMIM][DCA] with 9 mol% Zn(dca)₂ and 3 wt% H₂O can support high current densities for zinc electrochemistry with reduced overpotentials.[5] Symmetrical Zn|Zn cells using this electrolyte have been shown to sustain over 90 cycles at a current density of 0.1 mA/cm².[5] The addition of Zn(dca)₂ to the [EMIM][DCA] ionic liquid does not cause a large change in the interfacial ordering.[6]

Table 2: Performance of [EMIM][DCA]-based Electrolyte in a Symmetrical Zn|Zn Cell

ParameterValueReference
Electrolyte Composition [EMIM][DCA] with 9 mol% Zn(dca)₂ and 3 wt% H₂O[5]
Cell Configuration Symmetrical ZnZn
Current Density 0.1 mA/cm²[5]
Cycle Life > 90 cycles[5]
Reduction Overpotential -0.23 V vs. Zn pseudo-reference[5]
Oxidation Overpotential N/A
Current Density (reduction) 32 mA/cm²[5]
Current Density (oxidation) 61 mA/cm²[5]
Lithium-Ion and Sodium-Ion Batteries

The use of [EMIM][DCA] as a primary electrolyte in lithium-ion and sodium-ion batteries is not yet widely documented in publicly available literature. However, imidazolium-based ionic liquids are frequently studied as additives to conventional electrolytes in these systems to enhance safety and performance. For instance, the addition of imidazolium-based ionic liquids can help in the formation of a stable solid electrolyte interphase (SEI) on the anode.

Due to the lack of specific performance data for [EMIM][DCA] as the main electrolyte in Li-ion and Na-ion batteries, a quantitative data table is not provided at this time. Researchers are encouraged to explore its potential in these systems, starting with its use as an additive.

Experimental Protocols

The following protocols provide a general framework for the preparation of [EMIM][DCA]-based electrolytes and the assembly and testing of coin cells.

Safety Precautions
  • Always handle [EMIM][DCA] in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • In case of skin contact, wash immediately with plenty of soap and water.

  • For eye contact, rinse cautiously with water for several minutes.

  • Dispose of waste [EMIM][DCA] and contaminated materials according to institutional and local regulations for chemical waste.

Protocol for Electrolyte Preparation (Zinc-Ion Battery)

This protocol describes the preparation of a [EMIM][DCA] electrolyte containing 9 mol% zinc dicyanamide (Zn(dca)₂) and 3 wt% water.

Materials:

  • This compound ([EMIM][DCA]), battery grade (>99% purity)

  • Zinc dicyanamide (Zn(dca)₂)

  • Deionized water

  • Anhydrous acetonitrile (B52724) (for dissolving Zn(dca)₂ if necessary)

  • Glass vials

  • Magnetic stirrer and stir bars

Procedure:

  • Drying: Dry the [EMIM][DCA] and Zn(dca)₂ under vacuum at a temperature of 70-100°C for at least 24 hours to remove any residual moisture. Transfer the dried materials to an argon-filled glovebox.

  • Calculation: Calculate the required mass of [EMIM][DCA], Zn(dca)₂, and water for the desired total volume of electrolyte. For a 9 mol% Zn(dca)₂ solution, the mole fraction of Zn(dca)₂ is 0.09 and that of [EMIM][DCA] is 0.91.

  • Mixing:

    • In the glovebox, add the calculated amount of [EMIM][DCA] to a clean, dry glass vial.

    • Add the calculated mass of Zn(dca)₂ to the vial. If Zn(dca)₂ has low solubility, a minimal amount of anhydrous acetonitrile can be used to aid dissolution, which should then be removed under vacuum.

    • Add the calculated mass of deionized water.

  • Stirring: Seal the vial and stir the mixture on a magnetic stirrer at room temperature until the Zn(dca)₂ is completely dissolved and the solution is homogeneous. This may take several hours.

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox to prevent moisture contamination.

Electrolyte_Preparation_Workflow cluster_prep Preparation in Glovebox cluster_mixing Mixing Dry_IL Dry [EMIM][DCA] & Zn(dca)₂ (Vacuum, 70-100°C, 24h) Weigh_Components Weigh [EMIM][DCA], Zn(dca)₂, and H₂O Dry_IL->Weigh_Components Add_IL Add [EMIM][DCA] to vial Weigh_Components->Add_IL Add_Salt Add Zn(dca)₂ Add_IL->Add_Salt Add_Water Add H₂O Add_Salt->Add_Water Stir Stir until homogeneous Add_Water->Stir Store Store in sealed vial in glovebox Stir->Store

Workflow for preparing the zinc-ion battery electrolyte.
Protocol for Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a CR2032 coin cell, a common format for battery research. The assembly should be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

Materials and Equipment:

  • CR2032 coin cell components (casings, spacers, spring)

  • Working electrode (e.g., zinc foil for symmetrical cell, or cathode material)

  • Counter electrode (e.g., zinc foil)

  • Separator (e.g., glass fiber)

  • Prepared [EMIM][DCA]-based electrolyte

  • Micropipette

  • Tweezers

  • Coin cell crimper

Procedure:

  • Preparation: Ensure all coin cell components, electrodes, and the separator are dried under vacuum before transferring them into the glovebox.

  • Assembly Stack:

    • Place the negative case (the larger cap) on a clean surface.

    • Place the zinc foil counter electrode in the center of the negative case.

    • Dispense a small drop (e.g., 20-40 µL) of the [EMIM][DCA] electrolyte onto the electrode. Due to the viscosity of the ionic liquid, ensure it spreads evenly.[1]

    • Place the separator on top of the electrolyte-wetted electrode.

    • Add another small drop of electrolyte to the separator to ensure it is fully wetted.

    • Place the working electrode on top of the separator.

    • Place a spacer on top of the working electrode, followed by the spring.

    • Carefully place the positive case (the smaller cap with a sealing gasket) over the stack.

  • Crimping: Transfer the assembled cell to the coin cell crimper and apply the appropriate pressure to seal the cell.

  • Resting: Allow the assembled cell to rest for several hours (e.g., 12-24 hours) before electrochemical testing to ensure proper electrolyte wetting of the electrodes.

Coin_Cell_Assembly Start Start Assembly (in Glovebox) Step1 Place Negative Case Add Counter Electrode Start->Step1 Step2 Dispense Electrolyte Place Separator Step1->Step2 Step3 Wet Separator Place Working Electrode Step2->Step3 Step4 Add Spacer & Spring Place Positive Case Step3->Step4 Crimp Crimp Cell Step4->Crimp Rest Rest Cell (12-24h) Crimp->Rest End Ready for Testing Rest->End

Step-by-step workflow for coin cell assembly.
Electrochemical Testing Protocols

The following are general guidelines for electrochemical characterization. Specific parameters should be optimized for the particular battery system under investigation.

  • Objective: To determine the electrochemical stability window of the electrolyte and to study the redox reactions of the electrode materials.

  • Setup: A three-electrode setup is recommended for initial studies (working electrode, counter electrode, and a pseudo-reference electrode like a zinc wire). For coin cells, a two-electrode setup is used.

  • Typical Parameters:

    • Potential Window: Should be wide enough to encompass the expected redox reactions. For [EMIM][DCA], a window of -2.0 V to 2.0 V vs. a reference can be a starting point.

    • Scan Rate: Typically between 0.1 mV/s and 100 mV/s. Slower scan rates are used to probe near-equilibrium behavior, while faster rates can reveal kinetic limitations.

  • Objective: To evaluate the battery's performance in terms of specific capacity, coulombic efficiency, and cycle life.

  • Setup: A two-electrode coin cell.

  • Typical Parameters:

    • Current Density: Varies depending on the application, typically from C/20 (slow charge/discharge) to several C-rates (fast charge/discharge). For initial studies with zinc-ion batteries, current densities in the range of 0.1 to 10 mA/cm² are common.[7]

    • Voltage Cutoffs: The upper and lower voltage limits for charging and discharging, which should be within the stable electrochemical window of the electrolyte.

    • Number of Cycles: Can range from a few cycles for initial characterization to thousands of cycles for long-term stability tests.

  • Objective: To investigate the internal resistance, charge transfer resistance, and diffusion processes within the battery.

  • Setup: A two-electrode coin cell.

  • Typical Parameters:

    • Frequency Range: Typically from 100 kHz down to 10 mHz or 1 mHz.

    • AC Amplitude: A small AC voltage perturbation, usually 5-10 mV, is applied.

    • DC Bias: The EIS measurement is typically performed at a specific DC voltage, such as the open-circuit voltage (OCV) or at different states of charge.

Electrochemical Reaction Pathway in a Zinc-Ion Battery

In a zinc-ion battery utilizing a [EMIM][DCA] electrolyte and a suitable cathode material (e.g., a manganese-based or vanadium-based oxide), the fundamental process involves the shuttling of zinc ions between the anode and cathode.

  • At the Anode (Negative Electrode): During discharge, zinc metal is oxidized to zinc ions (Zn²⁺), releasing electrons. During charging, zinc ions from the electrolyte are reduced and deposited as zinc metal on the anode.

    • Discharge (Oxidation): Zn → Zn²⁺ + 2e⁻

    • Charge (Reduction): Zn²⁺ + 2e⁻ → Zn

  • At the Cathode (Positive Electrode): During discharge, zinc ions from the electrolyte intercalate into the crystal structure of the cathode material, and the transition metal in the cathode is reduced. During charging, the process is reversed.

    • Discharge (Reduction): MₓOᵧ + zZn²⁺ + 2ze⁻ → ZnₙMₓOᵧ

    • Charge (Oxidation): ZnₙMₓOᵧ → MₓOᵧ + zZn²⁺ + 2ze⁻

The [EMIM]⁺ cations and [DCA]⁻ anions of the ionic liquid form an electrochemical double layer at the electrode surfaces and facilitate the transport of Zn²⁺ ions.

Zinc_Ion_Battery_Mechanism cluster_anode Anode (Zinc Metal) cluster_cathode Cathode (e.g., MₓOᵧ) Anode Zn Electrolyte [EMIM][DCA] Electrolyte (Zn²⁺ carrier) Anode->Electrolyte Zn²⁺ (discharge) External_Circuit External Circuit Anode->External_Circuit e⁻ (discharge) Anode_Reaction Discharge: Zn -> Zn²⁺ + 2e⁻ Charge: Zn²⁺ + 2e⁻ -> Zn Cathode MₓOᵧ Cathode->Electrolyte Zn²⁺ (charge) Cathode->External_Circuit e⁻ (charge) Cathode_Reaction Discharge: MₓOᵧ + zZn²⁺ + 2ze⁻ -> ZnₙMₓOᵧ Charge: ZnₙMₓOᵧ -> MₓOᵧ + zZn²⁺ + 2ze⁻ Electrolyte->Anode Zn²⁺ (charge) Electrolyte->Cathode Zn²⁺ (discharge) External_Circuit->Anode e⁻ (charge) External_Circuit->Cathode e⁻ (discharge)

Electrochemical mechanism of a zinc-ion battery.

Conclusion

This compound presents a compelling alternative to conventional electrolytes in battery research, particularly for zinc-ion systems. Its favorable physicochemical properties and enhanced safety profile warrant further investigation into its role in next-generation energy storage devices. The protocols and data provided herein serve as a foundational guide for researchers venturing into the application of this versatile ionic liquid.

References

Application of 1-Ethyl-3-methylimidazolium dicyanamide in CO2 Capture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) is a promising ionic liquid (IL) for carbon dioxide (CO2) capture applications. Its low viscosity, favorable physicochemical properties, and affinity for CO2 make it a subject of significant research interest for post-combustion CO2 capture and other gas separation processes. This document provides detailed application notes and experimental protocols based on available scientific literature to guide researchers in utilizing [EMIM][DCA] for CO2 capture studies.

Physicochemical Properties of [EMIM][DCA]

A summary of the key physicochemical properties of [EMIM][DCA] is presented in Table 1. These properties are crucial for designing and modeling CO2 capture processes.

Table 1: Physicochemical Properties of 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])

PropertyValueTemperature (°C)Reference(s)
Molecular FormulaC8H11N5-[1]
Molecular Weight177.21 g/mol -[1]
Melting Point-21 °C-[1]
Density1.10 g/cm³25[1]
Viscosity16.8 cP25[1]
Thermal Stability~200 °C-[2]

CO2 Solubility in [EMIM][DCA]

The solubility of CO2 in [EMIM][DCA] is a critical parameter for its application in CO2 capture. The absorption of CO2 in [EMIM][DCA] is primarily a physical process.[3] The solubility is influenced by factors such as temperature and pressure.

Table 2: Solubility of CO2 in [EMIM][DCA] at Various Temperatures and Pressures

Temperature (K)Pressure (kPa)CO2 Mole Fraction (x_CO2)
298.2101.30.045
298.2202.60.088
298.2303.90.130
323.2101.30.032
323.2202.60.063
323.2303.90.093
348.2101.30.024
348.2202.60.047
348.2303.90.070
373.2101.30.019
373.2202.60.038
373.2303.90.056

Data extracted from the Journal of Chemical & Engineering Data.

Experimental Protocols

Protocol 1: Determination of CO2 Solubility in [EMIM][DCA] using the Volumetric Method

This protocol describes a general procedure for measuring the solubility of CO2 in [EMIM][DCA] based on the volumetric method.

Objective: To determine the mole fraction of CO2 absorbed by a known amount of [EMIM][DCA] at a specific temperature and pressure.

Materials:

  • This compound ([EMIM][DCA]), high purity (>98%)

  • Carbon dioxide (CO2), high purity

  • Pressurized gas cylinder with a regulator

  • Equilibrium cell of known volume

  • Gas reservoir of known volume

  • Pressure transducer

  • Temperature controller (e.g., water bath or heating mantle)

  • Vacuum pump

  • Magnetic stirrer and stir bar

Experimental Setup:

G cluster_setup CO2 Solubility Measurement Setup CO2_Cylinder CO2 Cylinder Regulator Pressure Regulator CO2_Cylinder->Regulator Gas_Reservoir Gas Reservoir (V_R) Regulator->Gas_Reservoir Pressure_Transducer_R Pressure Transducer (P_R) Gas_Reservoir->Pressure_Transducer_R Equilibrium_Cell Equilibrium Cell (V_C) Gas_Reservoir->Equilibrium_Cell IL_Sample [EMIM][DCA] Sample Equilibrium_Cell->IL_Sample Pressure_Transducer_C Pressure Transducer (P_C) Equilibrium_Cell->Pressure_Transducer_C Vacuum_Pump Vacuum Pump Equilibrium_Cell->Vacuum_Pump Magnetic_Stirrer Magnetic Stirrer Magnetic_Stirrer->Equilibrium_Cell Temp_Controller Temperature Controller Temp_Controller->Equilibrium_Cell

Caption: Experimental setup for CO2 solubility measurement.

Procedure:

  • Sample Preparation: Accurately weigh a sample of degassed [EMIM][DCA] and place it into the equilibrium cell with a magnetic stir bar.

  • Degassing: Evacuate the entire system, including the gas reservoir and equilibrium cell, using the vacuum pump to remove any residual gases.

  • Temperature Control: Bring the equilibrium cell to the desired experimental temperature using the temperature controller and allow it to stabilize.

  • Initial Gas Loading: Close the valve to the vacuum pump and fill the gas reservoir with CO2 to a known initial pressure (P_R1), measured by the pressure transducer.

  • Gas Expansion and Absorption: Open the valve connecting the gas reservoir to the equilibrium cell. The CO2 will expand into the equilibrium cell and begin to dissolve in the [EMIM][DCA].

  • Equilibration: Continuously stir the [EMIM][DCA] sample to enhance gas-liquid contact. Monitor the pressure inside the equilibrium cell (P_C) until it reaches a constant value, indicating that equilibrium has been reached.

  • Data Recording: Record the final equilibrium pressure (P_eq) and temperature (T).

  • Calculation of Absorbed CO2: The amount of absorbed CO2 can be calculated using the initial and final pressures, the volumes of the gas reservoir and the equilibrium cell, and the appropriate equations of state (e.g., Peng-Robinson) to account for gas non-ideality.

Protocol 2: Regeneration of CO2-Saturated [EMIM][DCA]

This protocol outlines a general procedure for regenerating [EMIM][DCA] after CO2 capture, typically through a temperature swing process.

Objective: To remove the absorbed CO2 from the [EMIM][DCA] sample to allow for its reuse.

Materials:

  • CO2-saturated [EMIM][DCA]

  • Heating mantle or oil bath

  • Temperature controller

  • Round-bottom flask

  • Condenser

  • Vacuum pump or inert gas supply (e.g., Nitrogen)

  • Collection trap (optional, for capturing any volatile components)

Experimental Setup:

G cluster_regeneration Regeneration Setup Flask Round-Bottom Flask Saturated_IL CO2-Saturated [EMIM][DCA] Flask->Saturated_IL Condenser Condenser Flask->Condenser Heating Heating Mantle Heating->Flask Temp_Controller Temperature Controller Temp_Controller->Heating Gas_Outlet To Vacuum or N2 Condenser->Gas_Outlet Collection_Trap Collection Trap (Optional) Gas_Outlet->Collection_Trap

Caption: Experimental setup for the regeneration of [EMIM][DCA].

Procedure:

  • Setup Assembly: Place the CO2-saturated [EMIM][DCA] in the round-bottom flask. Assemble the regeneration setup as shown in the diagram.

  • Heating: Heat the ionic liquid to a predetermined regeneration temperature (e.g., 70-100 °C). The optimal temperature will depend on the desired level of regeneration and the need to avoid thermal degradation of the IL.

  • CO2 Removal: As the temperature increases, the solubility of CO2 in the [EMIM][DCA] decreases, causing the CO2 to be released from the liquid phase.

  • Facilitating Removal: To enhance the removal of CO2, either apply a vacuum to the system or purge the system with an inert gas like nitrogen. This reduces the partial pressure of CO2 above the liquid, further driving the desorption process.

  • Monitoring: The regeneration process can be monitored by measuring the amount of CO2 evolved or by analyzing the CO2 content of the ionic liquid at different time points.

  • Completion: The regeneration is considered complete when the evolution of CO2 ceases.

  • Cooling and Storage: Once regenerated, the [EMIM][DCA] should be cooled down under an inert atmosphere and stored in a sealed container to prevent re-absorption of atmospheric CO2 and moisture.

Logical Workflow for CO2 Capture and Regeneration

The overall process of CO2 capture and regeneration using [EMIM][DCA] can be visualized as a cyclic process.

CO2_Capture_Cycle cluster_absorption Absorption Stage cluster_regeneration Regeneration Stage Flue_Gas Flue Gas (CO2 + N2) Absorption_Column Absorption Column Flue_Gas->Absorption_Column Clean_Gas Clean Gas (N2) Absorption_Column->Clean_Gas Rich_IL Rich [EMIM][DCA] (CO2-loaded) Absorption_Column->Rich_IL Lean_IL Lean [EMIM][DCA] Lean_IL->Absorption_Column Regeneration_Column Regeneration Column (Stripper) Rich_IL->Regeneration_Column Regeneration_Column->Lean_IL Recycled Captured_CO2 Captured CO2 (for storage/utilization) Regeneration_Column->Captured_CO2 Heat_Input Heat Input Heat_Input->Regeneration_Column

Caption: CO2 capture and regeneration cycle using [EMIM][DCA].

Conclusion

This compound shows significant promise as a solvent for CO2 capture due to its favorable physicochemical properties and CO2 solubility. The provided application notes and experimental protocols offer a foundation for researchers to explore its potential further. Future research should focus on optimizing the regeneration process to minimize energy consumption and conducting long-term stability studies to assess the viability of [EMIM][DCA] for industrial applications.

References

1-Ethyl-3-methylimidazolium Dicyanamide: A Versatile Solvent for Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) is a room-temperature ionic liquid (IL) that has garnered significant attention as a sustainable and versatile solvent for a range of chemical transformations. Its unique physicochemical properties, including low viscosity, good thermal stability, and the ability to act as both a solvent and a catalyst, make it a compelling alternative to conventional volatile organic solvents. This document provides detailed application notes and protocols for the use of [EMIM][DCA] in key chemical syntheses, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide

[EMIM][DCA] possesses a favorable combination of physical and chemical characteristics that are advantageous for its use as a solvent in chemical synthesis. A summary of these properties is presented below.

PropertyValue
Molecular FormulaC₈H₁₁N₅
Molecular Weight177.21 g/mol
Melting Point-21 °C
Density (at 25 °C)1.10 g/cm³
Viscosity (at 25 °C)16.8 cP
Conductivity (at 25 °C)25.3 mS/cm

Application Note 1: Catalytic Glycolysis of Polyethylene (B3416737) Terephthalate (B1205515) (PET)

The depolymerization of post-consumer polyethylene terephthalate (PET) is a critical process for chemical recycling. [EMIM][DCA] has been demonstrated to be an efficient catalyst for the glycolysis of PET, yielding valuable monomers.

Quantitative Data for PET Glycolysis
PET Conversion (%)BHET Yield (%)Reaction Time (hours)Temperature (°C)
100933190
>57>570.5190

BHET: Bis(2-hydroxyethyl) terephthalate

Experimental Protocol: PET Glycolysis

Materials:

  • Post-consumer PET flakes

  • Ethylene (B1197577) glycol (EG)

  • This compound ([EMIM][DCA])

  • Reactor equipped with a mechanical stirrer and a reflux condenser

  • Analytical instrumentation (HPLC, NMR)

Procedure:

  • In a suitable reactor, combine PET flakes, ethylene glycol, and [EMIM][DCA] in the desired molar ratio.

  • Heat the mixture to the target reaction temperature (e.g., 190 °C) under constant stirring.

  • Maintain the reaction for the specified duration (e.g., 0.5 to 3 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, bis(2-hydroxyethyl) terephthalate (BHET), can be separated and purified using appropriate techniques such as precipitation and recrystallization.

  • The ionic liquid catalyst can be recovered and reused for subsequent batches.

  • Analyze the conversion of PET and the yield of BHET using HPLC and NMR spectroscopy.[1]

Catalytic Glycolysis Workflow

PET_Glycolysis cluster_reactants Reactants cluster_process Process cluster_products Products & Separation PET PET Flakes Reactor Reaction at 190°C PET->Reactor EG Ethylene Glycol EG->Reactor IL [EMIM][DCA] IL->Reactor BHET BHET Monomer Reactor->BHET Depolymerization Recovered_IL Recovered [EMIM][DCA] Reactor->Recovered_IL Recovery & Reuse Gold_Nanoparticle_Synthesis cluster_reactants Reactants cluster_process Synthesis cluster_product Product Gold_Precursor HAuCl₄·3H₂O Mixing Mixing & Stirring (24 hours) Gold_Precursor->Mixing IL_Solvent [EMIM][DCA] IL_Solvent->Mixing Temperature Controlled Temperature (20-80°C) Mixing->Temperature AuNP_Dispersion Stable Gold Nanoparticle Dispersion in [EMIM][DCA] Temperature->AuNP_Dispersion Nucleation & Growth Acetylation_Mechanism cluster_activation Activation cluster_reaction Reaction DCA Dicyanamide Anion [N(CN)₂]⁻ Ac2O Acetic Anhydride DCA->Ac2O Base Catalysis Activated_Complex Activated Acetylating Agent Ac2O->Activated_Complex Product R-OAc (Acetylated Product) Activated_Complex->Product Substrate R-OH (Alcohol/Carbohydrate) Substrate->Activated_Complex Nucleophilic Attack

References

Application Notes and Protocols for the Electrochemical Use of 1-Ethyl-3-methylimidazolium dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) in various electrochemical applications. This document outlines the key physicochemical properties, experimental protocols for common electrochemical techniques, and expected data outputs.

Physicochemical Properties of [EMIM][DCA]

1-Ethyl-3-methylimidazolium dicyanamide is a room-temperature ionic liquid known for its favorable electrochemical properties, including good ionic conductivity and a reasonably wide electrochemical window.[1][2] These characteristics make it a suitable electrolyte for a range of electrochemical studies and applications, such as in batteries, supercapacitors, and electrochemical sensors.[3] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound ([EMIM][DCA])

PropertyValueReference
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Melting Point-21 °C
Density1.10 g/cm³
Viscosity16.8 cP
Ionic Conductivity25.3 mS/cm
Electrochemical Window3.0 V

Experimental Protocols

Detailed methodologies for two key electrochemical techniques, Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental setup and research objectives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electroanalytical technique used to study the electrochemical behavior of a species in solution.[4][5] It provides information on redox potentials and the kinetics of electron transfer reactions.

Objective: To characterize the electrochemical behavior of a redox probe (e.g., ferrocene) in [EMIM][DCA].

Materials:

  • This compound ([EMIM][DCA]), electrochemical grade

  • Redox probe (e.g., Ferrocene, 1-5 mM)

  • Working Electrode (e.g., Glassy Carbon Electrode, 3 mm diameter)

  • Reference Electrode (e.g., Ag/AgCl or a quasi-reference electrode such as a silver wire)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Polishing materials (e.g., alumina (B75360) slurries of different particle sizes)

  • Inert gas (e.g., Argon or Nitrogen) for deoxygenation

Protocol:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) and dry it completely.

  • Electrolyte Preparation:

    • Prepare a solution of the redox probe (e.g., 1 mM Ferrocene) in [EMIM][DCA].

    • Transfer the electrolyte solution to the electrochemical cell.

  • Cell Assembly:

    • Assemble the three-electrode system in the electrochemical cell, ensuring the electrodes are properly immersed in the electrolyte.

  • Deoxygenation:

    • Purge the electrolyte with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the following parameters on the potentiostat software:

      • Initial Potential: Set to a value where no faradaic reaction occurs.

      • Vertex Potential 1 (Switching Potential): Set to a potential sufficiently positive to oxidize the analyte.

      • Vertex Potential 2: Set to a potential sufficiently negative to reduce the oxidized species.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. This can be varied to study the kinetics of the reaction.

      • Number of Cycles: Typically 2-3 cycles are sufficient.

    • Initiate the scan and record the cyclic voltammogram.

Data Analysis: From the resulting voltammogram, the following parameters can be determined:

  • Anodic peak potential (Epa) and cathodic peak potential (Epc).

  • Anodic peak current (ipa) and cathodic peak current (ipc).

  • The half-wave potential (E½), calculated as (Epa + Epc) / 2, which is an approximation of the formal redox potential.[4]

  • The peak separation (ΔEp = Epa - Epc), which provides information about the reversibility of the redox reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.[6]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the interfacial properties of electrochemical systems, including charge transfer resistance and double-layer capacitance.[7][8]

Objective: To determine the electrochemical impedance characteristics of a working electrode in [EMIM][DCA].

Materials:

  • Same as for Cyclic Voltammetry, with the addition of a potentiostat equipped with a frequency response analyzer.

Protocol:

  • Electrode and Electrolyte Preparation:

    • Follow the same preparation steps as for the CV experiment. A redox probe may or may not be included depending on whether the charge transfer resistance is of interest.

  • Cell Assembly and Deoxygenation:

    • Assemble the cell and deoxygenate the electrolyte as described for the CV protocol.

  • EIS Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the following parameters on the potentiostat software:

      • DC Potential: Set to a potential of interest, often the open-circuit potential or a potential where a faradaic reaction occurs.

      • AC Voltage Amplitude: A small amplitude is used to ensure a linear response, typically 5-10 mV.

      • Frequency Range: A wide range is typically scanned, for example, from 100 kHz down to 0.1 Hz.

    • Initiate the measurement and record the impedance spectrum.

Data Analysis: The impedance data is typically visualized as a Nyquist plot (imaginary impedance vs. real impedance). This data can be fitted to an equivalent electrical circuit model to extract quantitative information about the electrochemical system. A common model is the Randles circuit.[7][8][9]

  • Randles Circuit Components:

    • Rs (Solution Resistance): Represents the resistance of the electrolyte.

    • Rct (Charge-Transfer Resistance): Represents the resistance to the electron transfer reaction at the electrode-electrolyte interface.

    • Cdl (Double-Layer Capacitance): Represents the capacitance of the electrical double layer formed at the electrode surface.

    • Zw (Warburg Impedance): Represents the impedance due to mass transport of the electroactive species.

By fitting the experimental data to the Randles circuit, values for these parameters can be obtained, providing insights into the kinetics of the electrode processes and the properties of the electrode-electrolyte interface.

Quantitative Data Summary

The following tables summarize key quantitative data for [EMIM][DCA] and for a common redox probe in ionic liquids.

Table 2: Electrochemical Parameters of [EMIM][DCA]

ParameterTypical ValueNotes
Double-Layer Capacitance (on Glassy Carbon)5-15 µF/cm²Dependent on electrode surface condition and potential.[10][11][12][13]
Solution Resistance (Rs)Highly dependent on cell geometry and electrode separation.Can be minimized with proper cell design.

Table 3: Diffusion Coefficient of Ferrocene in Ionic Liquids (for reference)

Ionic LiquidTemperature (°C)Diffusion Coefficient (cm²/s)Reference
[BMIM][BF4]252.1 x 10⁻⁷[14]
[EMIM][NTf2]251.9 x 10⁻⁷[14]
[EMIM][DCA]25Data not readily available in searched literature. Expected to be in a similar order of magnitude.

Visualizations

The following diagrams illustrate the typical experimental workflow in an electrochemical measurement and a general process for fabricating an electrochemical sensor.

G General Electrochemical Measurement Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_electrode 1. Electrode Polishing & Cleaning prep_electrolyte 2. Electrolyte & Analyte Preparation cell_assembly 3. Cell Assembly (3-electrode system) prep_electrolyte->cell_assembly deoxygenation 4. Deoxygenation (Inert Gas Purge) connect_potentiostat 5. Connect to Potentiostat deoxygenation->connect_potentiostat set_params 6. Set Experimental Parameters (e.g., Potential, Scan Rate) run_experiment 7. Run Experiment (CV or EIS) data_acquisition 8. Data Acquisition run_experiment->data_acquisition data_processing 9. Data Processing & Fitting interpretation 10. Interpretation of Results

Caption: Workflow for a typical electrochemical experiment.

G Electrochemical Sensor Fabrication Workflow cluster_substrate Substrate Preparation cluster_modification Surface Modification cluster_characterization Characterization cluster_application Application substrate_cleaning 1. Electrode Substrate Cleaning modifier_deposition 2. Deposition of Modifier (e.g., Nanomaterial) substrate_cleaning->modifier_deposition bioreceptor_immobilization 3. Immobilization of Bioreceptor (e.g., Enzyme, Antibody) modifier_deposition->bioreceptor_immobilization physical_char 4. Physical Characterization (e.g., SEM, AFM) bioreceptor_immobilization->physical_char electrochemical_char 5. Electrochemical Characterization (in [EMIM][DCA]) physical_char->electrochemical_char analyte_detection 6. Analyte Detection electrochemical_char->analyte_detection signal_analysis 7. Signal Analysis & Quantification analyte_detection->signal_analysis

Caption: General workflow for fabricating an electrochemical sensor.

References

Application Notes & Protocols for Biomass Processing with Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial investigations into the use of 1-Ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431) ([C2mim][N(CN)2]) for biomass processing reveal that it is generally considered ineffective for the dissolution of wood and cellulose (B213188).[1] The efficacy of an ionic liquid (IL) in dissolving lignocellulosic biomass is highly dependent on the anion's ability to disrupt the extensive hydrogen-bonding network of cellulose.[2][3] Scientific literature indicates that anions such as acetate (B1210297) are significantly more effective for this purpose than dicyanamide.[1]

Therefore, this document provides detailed protocols and application notes for the closely related and extensively documented ionic liquid, 1-Ethyl-3-methylimidazolium acetate ([Emim][OAc]) , which serves as a benchmark for biomass processing.[4][5][6] These protocols are representative of established methodologies for imidazolium-based ILs and can be adapted for the evaluation of other novel ionic liquids.

Application Notes

1-Ethyl-3-methylimidazolium acetate is a highly effective solvent for lignocellulosic biomass. Its primary mechanism involves the disruption of the complex, recalcitrant structure of the plant cell wall.[7] The acetate anion acts as a strong hydrogen bond acceptor, breaking the intra- and intermolecular hydrogen bonds that hold cellulose chains together in a crystalline structure.[8] This action, combined with interactions between the imidazolium (B1220033) cation and lignin (B12514952), leads to the dissolution of biomass components, primarily lignin and hemicellulose, and a significant reduction in cellulose crystallinity.[9][10]

This pretreatment process makes the cellulosic fraction more accessible to enzymes, thereby dramatically enhancing the efficiency of enzymatic hydrolysis (saccharification) to produce fermentable monosaccharides like glucose and xylose.[4][10] These sugars are critical platform chemicals for the production of biofuels and other bio-based products. The process also allows for the fractionation and recovery of high-purity lignin, a valuable aromatic biopolymer.[11]

Key process parameters that can be optimized include temperature, time, biomass-to-IL ratio, and the use of co-solvents (like DMSO) to reduce viscosity and improve mass transport.[11][12][13][14] Following dissolution, biomass components can be selectively precipitated by introducing an "anti-solvent" such as water, ethanol, or acetone-water mixtures.[15]

Experimental Protocols

Protocol 1: General Biomass Pretreatment with [Emim][OAc]

This protocol describes the basic procedure for treating lignocellulosic biomass with [Emim][OAc] to reduce its recalcitrance and prepare a cellulose-rich pulp.

Materials:

  • Dried lignocellulosic biomass (e.g., wheat straw, switchgrass), milled to a consistent particle size (e.g., ≤0.4 mm).[16]

  • 1-Ethyl-3-methylimidazolium acetate ([Emim][OAc]), purity >95%.[9]

  • Deionized water.

  • Ethanol.

  • Reaction vessel with heating and stirring capabilities (e.g., oil bath with round-bottom flask or a jacketed reactor).[5]

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask).

  • Drying oven.

Procedure:

  • Biomass Preparation: Ensure the biomass is thoroughly dried (e.g., 40°C for 48 hours) to minimize water content, which can inhibit dissolution.[16][17]

  • Reaction Setup: Add a defined amount of dried biomass and [Emim][OAc] to the reaction vessel. Common biomass-to-IL weight ratios range from 1:5 to 1:19 (w/w).[9] For a typical lab-scale experiment, use 2 g of biomass with 40 mL of a 25% (w/v) [Emim][OAc] solution in water, corresponding to a 1:5 biomass-to-IL ratio.[9]

  • Dissolution/Pretreatment: Heat the mixture to a target temperature, typically between 120°C and 160°C, with constant stirring.[5][9] Maintain these conditions for a duration of 2 to 6 hours.[5][11] For example, a common condition is 120°C for 120 minutes.[9]

  • Pulp Precipitation: After the incubation period, cool the mixture. Add an anti-solvent, typically deionized water or ethanol, at a volume approximately 10-fold greater than the IL volume, while stirring.[5] This will cause the dissolved components to precipitate, forming a slurry.

  • Recovery of Cellulose-Rich Pulp: Separate the precipitated solid material from the liquid (IL and anti-solvent) by filtration.[5]

  • Washing: Wash the recovered solids extensively with the anti-solvent (e.g., ethanol) and then deionized water to remove any residual IL.[5]

  • Drying: Dry the washed cellulose-rich pulp in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[5] The resulting material is ready for enzymatic hydrolysis or further characterization.

Protocol 2: Fractionation of Lignin and Polysaccharides

This protocol uses a mixed anti-solvent system to selectively precipitate different biomass fractions.

Materials:

  • Biomass-[Emim][OAc] solution from Protocol 1, Step 3.

  • Acetone.

  • Deionized water.

  • Centrifuge.

Procedure:

  • Initial Precipitation (Cellulose & Hemicellulose): To the biomass-[Emim][OAc] solution, add an acetone:water mixture (e.g., 1:1 v/v) as the anti-solvent. This will cause the precipitation of a solid fraction rich in cellulose and hemicellulose.[15]

  • Separation of Solid I: Separate the initial precipitate (Solid I) by centrifugation or filtration.

  • Lignin Precipitation: To the remaining liquid phase, add more water to further decrease the solvent polarity. This will induce the precipitation of a second solid fraction (Solid II) that is rich in lignin.

  • Separation of Solid II: Separate the lignin-rich precipitate (Solid II) by centrifugation or filtration.

  • Washing and Drying: Wash both solid fractions with deionized water to remove residual IL and dry them in an oven. The separated fractions can then be quantified and characterized.

Protocol 3: Enzymatic Hydrolysis of Pretreated Pulp

This protocol outlines the enzymatic saccharification of the cellulose-rich pulp to measure the effectiveness of the pretreatment.

Materials:

  • Pretreated, washed, and dried cellulose-rich pulp.

  • Cellulase and hemicellulase (B13383388) enzyme cocktails (e.g., Cellic® CTec2 and HTec2).

  • Citrate (B86180) buffer (e.g., 0.05 M, pH 4.8).

  • Shaking incubator.

  • High-Performance Liquid Chromatography (HPLC) system for sugar analysis.

Procedure:

  • Slurry Preparation: Prepare a slurry of the pretreated biomass in citrate buffer at a specific solids loading (e.g., 15% w/w).[5]

  • Enzyme Addition: Add the enzyme cocktail to the slurry. The enzyme loading is typically based on protein content per gram of glucan.

  • Incubation: Incubate the mixture in a shaking incubator at a controlled temperature, typically 50°C, for a period ranging from 24 to 120 hours.[5]

  • Sampling: Periodically take samples from the slurry. Stop the enzymatic reaction in the samples by boiling for 5-10 minutes or by adding a quenching agent.

  • Analysis: Centrifuge the samples to separate the solids. Analyze the supernatant for glucose and xylose concentrations using an HPLC system equipped with a suitable column (e.g., Aminex HPX-87H).[18]

  • Calculate Yields: Determine the percentage conversion of glucan and xylan (B1165943) to their respective monomers based on the initial composition of the pretreated biomass.

Data Presentation

Table 1: Representative Pretreatment Conditions with [Emim][OAc]

Biomass Type Biomass:IL Ratio (w/w) Temperature (°C) Time (min) Lignin Removal (%) Glucan Recovery (%) Reference
Wheat Straw 1:5 120 120 - - [9]
Barley Straw 1:5 120 120 - - [9]
Grape Stem 1:5 120 120 - - [9]
Switchgrass 1:5.7 (15 wt%) 160 120 ~48 96.2 [5][19]
Wheat Straw - 140 360 >90 (in extract) 81.1 (in pulp) [11]

| Maple Wood Flour | 1:20 | 110-130 | 90 | ~40-63 | - |[10] |

Table 2: Sugar Yields from Enzymatic Hydrolysis of [Emim][OAc] Pretreated Biomass

Biomass Type Hydrolysis Time (h) Glucan Conversion (%) Xylan Conversion (%) Reference
Switchgrass 72 >90 >70 [4]
Switchgrass 120 96 98 [5][20]
Maple Wood Flour - >90 - [10]
Grape Stem (Solid + Liquid) - 1.61-fold increase - [9][21][22]

| Wheat Straw (Solid + Liquid) | - | 1.34-fold increase | - |[9][21][22] |

Visualizations

Biomass_Processing_Workflow cluster_0 Upstream Processing cluster_1 Ionic Liquid Pretreatment cluster_2 Fractionation cluster_3 Downstream Processing Biomass Raw Lignocellulosic Biomass Milling Drying & Milling Biomass->Milling Pretreatment Dissolution in [Emim][OAc] Milling->Pretreatment Precipitation Add Anti-Solvent (e.g., Water/Acetone) Pretreatment->Precipitation IL [Emim][OAc] IL->Pretreatment Separation Filtration / Centrifugation Precipitation->Separation Pulp Cellulose-Rich Pulp Separation->Pulp Lignin Recovered Lignin Separation->Lignin IL_Recycle IL / Solvent Recycling Separation->IL_Recycle Liquid Phase Hydrolysis Enzymatic Hydrolysis Pulp->Hydrolysis Sugars Fermentable Sugars (Glucose, Xylose) Hydrolysis->Sugars

Caption: General workflow for biomass fractionation using [Emim][OAc].

IL_Mechanism cluster_IL cluster_Action cluster_Result Lignocellulose Lignocellulose Matrix (Crystalline Cellulose, Hemicellulose, Lignin) H_Bond_Disruption Disruption of Cellulose Hydrogen Bonds Lignocellulose->H_Bond_Disruption Lignin_Interaction Solubilization of Lignin & Hemicellulose Lignocellulose->Lignin_Interaction Anion Acetate Anion [OAc]⁻ Anion->H_Bond_Disruption Forms H-bonds with cellulose hydroxyls Cation Imidazolium Cation [Emim]⁺ Cation->Lignin_Interaction π-π stacking with aromatic lignin units Amorphous_Cellulose Amorphous, Accessible Cellulose H_Bond_Disruption->Amorphous_Cellulose Dissolved_Lignin Dissolved Lignin & Hemicellulose Lignin_Interaction->Dissolved_Lignin

Caption: Mechanism of lignocellulose deconstruction by [Emim][OAc].

References

Application Notes and Protocols for 1-Ethyl-3-methylimidazolium dicyanamide in Liquid-Liquid Extraction Processes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) in liquid-liquid extraction processes. The focus is on two primary applications: the separation of aromatic from aliphatic hydrocarbons and the desulfurization of fuel oils.

Physicochemical Properties of 1-Ethyl-3-methylimidazolium dicyanamide

[EMIM][DCA] is a room-temperature ionic liquid known for its favorable properties in extraction processes, including low viscosity and good thermal stability.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₁N₅
Molecular Weight 177.21 g/mol
Appearance Colorless to pale yellow liquid[3]
Melting Point -21 °C
Density 1.10 g/cm³
Viscosity 16.8 cP
Conductivity 25.3 mS/cm

Application 1: Separation of Aromatic and Aliphatic Hydrocarbons

The separation of aromatic compounds from aliphatic streams is a critical process in the petrochemical industry. [EMIM][DCA] has been identified as a promising solvent for the liquid-liquid extraction of toluene (B28343) from heptane (B126788) due to its high selectivity and distribution ratios.[1][2][4]

Quantitative Data Summary

The efficiency of toluene extraction from heptane using [EMIM][DCA] is summarized in Table 2, which presents liquid-liquid equilibrium (LLE) data at 313.2 K. The distribution ratio of toluene (β) and the selectivity (S) are key performance indicators.

  • Distribution Ratio (β): The ratio of the mole fraction of toluene in the extract phase (ionic liquid-rich phase) to the raffinate phase (heptane-rich phase).

  • Selectivity (S): The ratio of the distribution ratio of toluene to the distribution ratio of heptane.

Table 2: Liquid-Liquid Equilibrium Data for the Ternary System Heptane (1) + Toluene (2) + [EMIM][DCA] (3) at 313.2 K [1]

Raffinate Phase Mole Fraction (x₁)Raffinate Phase Mole Fraction (x₂)Extract Phase Mole Fraction (y₁)Extract Phase Mole Fraction (y₂)Toluene Distribution Ratio (β)Selectivity (S)
0.9050.0950.0410.3153.3277.0
0.8120.1880.0520.4822.5649.3
0.7210.2790.0650.5932.1337.0
0.6340.3660.0810.6711.8328.6
0.5520.4480.1010.7281.6322.4
0.4750.5250.1260.7711.4717.6
0.4040.5960.1580.8031.3513.7
0.3390.6610.1990.8281.2510.6
0.2810.7190.2490.8491.188.3
0.2290.7710.3110.8661.126.6
Experimental Protocol: Toluene Extraction from Heptane

This protocol outlines the procedure for determining the liquid-liquid equilibrium data for the heptane-toluene-[EMIM][DCA] system.

Materials:

  • This compound ([EMIM][DCA]), ≥98% purity

  • n-Heptane, anhydrous, ≥99% purity

  • Toluene, anhydrous, ≥99.8% purity

  • Glass equilibrium cells (e.g., 50 mL jacketed glass vessels) with magnetic stirrers

  • Thermostatic bath

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5)

  • Analytical balance (±0.0001 g)

  • Syringes and needles

Procedure:

  • Preparation of Mixtures:

    • Prepare binary mixtures of heptane and toluene with known compositions by weight.

    • Accurately weigh known amounts of the heptane-toluene mixture and [EMIM][DCA] into the equilibrium cells. A typical solvent-to-feed ratio is 1:1 by weight.

  • Equilibration:

    • Place the equilibrium cells in the thermostatic bath set to the desired temperature (e.g., 313.2 K).

    • Stir the mixtures vigorously for at least 4 hours to ensure thorough mixing and attainment of equilibrium.

    • Turn off the stirring and allow the phases to separate for at least 12 hours.

  • Sampling:

    • Carefully collect samples from both the upper (raffinate) and lower (extract) phases using separate syringes. To avoid cross-contamination, use fresh needles for each phase.

  • Analysis:

    • Analyze the composition of the raffinate and extract phases using a gas chromatograph.

    • GC Conditions (Example):

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Program: Start at 50 °C, hold for 5 min, ramp to 150 °C at 10 °C/min.

      • Carrier Gas: Helium

    • Prepare calibration curves for heptane and toluene to quantify their concentrations in each phase. Due to the negligible volatility of the ionic liquid, it will not be detected by the GC.

  • Data Calculation:

    • From the GC analysis, determine the mole fractions of heptane and toluene in both the raffinate and extract phases.

    • Calculate the distribution ratio for toluene (β) and the selectivity (S) using the formulas mentioned above.

Workflow Diagram

G Workflow for Toluene Extraction from Heptane cluster_prep Mixture Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh Heptane-Toluene Mixture C Combine in Equilibrium Cell A->C B Weigh [EMIM][DCA] B->C D Place in Thermostatic Bath (313.2 K) C->D E Stir Vigorously (≥ 4 hours) D->E F Allow Phase Separation (≥ 12 hours) E->F G Sample Raffinate Phase F->G H Sample Extract Phase F->H I GC-FID Analysis G->I H->I J Calculate Concentrations I->J G Logical Relationships in Extractive Desulfurization cluster_inputs Inputs cluster_process Process cluster_outputs Outputs A Sulfur-containing Fuel C Liquid-Liquid Extraction (Mixing & Settling) A->C B [EMIM][DCA] B->C D Desulfurized Fuel (Raffinate) C->D E Sulfur-rich [EMIM][DCA] (Extract) C->E

References

Application Notes and Protocols for Gas Separation Using 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA]) Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) in gas separation membranes. This document includes detailed experimental protocols for membrane fabrication and gas permeability testing, as well as a summary of performance data.

Introduction

1-Ethyl-3-methylimidazolium dicyanamide, an ionic liquid (IL), has garnered significant interest in the field of gas separation due to its unique properties. [EMIM][DCA] exhibits high CO2 solubility and serves as a selective layer in membranes for capturing carbon dioxide from gas mixtures such as flue gas (CO2/N2) and natural gas (CO2/CH4). Its negligible vapor pressure also prevents membrane dry-out, a common issue with traditional liquid membranes. This document outlines the application of [EMIM][DCA] in two primary membrane configurations: Supported Ionic Liquid Membranes (SILMs) and Polymer/[EMIM][DCA] Composite Membranes.

Data Presentation

The following tables summarize the gas permeability and ideal selectivity of various [EMIM][DCA]-based membranes for CO2, N2, and CH4.

Table 1: Gas Permeability Data for [EMIM][DCA]-Based Membranes

Membrane TypeGasPermeability (Barrer¹)Operating Conditions
Poly(RTIL)-[EMIM][DCA] CompositeCO21237.335 °C, 1 atm
N221.835 °C, 1 atm
Cellulose (B213188) Acetate (B1210297) / 40 wt% [EMIM][DCA]CO239.725 °C, 3 bar
N21.925 °C, 3 bar
CH4-25 °C, 3 bar
Pristine Cellulose AcetateCO28.525 °C, 3 bar
N20.525 °C, 3 bar
CH4-25 °C, 3 bar

¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹

Table 2: Ideal Gas Selectivity for [EMIM][DCA]-Based Membranes

Membrane TypeGas PairIdeal Selectivity (P_CO2 / P_gas)
Poly(RTIL)-[EMIM][DCA] CompositeCO2/N256.7
Cellulose Acetate / 40 wt% [EMIM][DCA]CO2/N2~20.9
CO2/CH4-
Pristine Cellulose AcetateCO2/N217
CO2/CH4-

Experimental Protocols

Protocol 1: Fabrication of Supported Ionic Liquid Membranes (SILMs)

This protocol describes the preparation of a SILM by impregnating a porous support with [EMIM][DCA].

Materials:

  • Porous membrane support (e.g., Polyvinylidene fluoride (B91410) (PVDF), Polytetrafluoroethylene (PTFE), or alumina)

  • This compound ([EMIM][DCA])

  • Pressurized gas (e.g., Nitrogen or Argon) or Vacuum setup

  • Beaker

  • Tweezers

  • Lint-free wipes

Procedure:

  • Support Preparation: Cut a disk of the porous support membrane to the desired size for the permeation cell. Ensure the support is clean and dry.

  • IL Degassing (Optional but Recommended): Degas the [EMIM][DCA] under vacuum for several hours to remove any dissolved gases which could affect permeation results.

  • Impregnation - Pressure Method: a. Place the porous support disk at the bottom of a suitable vessel. b. Carefully dispense a small amount of [EMIM][DCA] onto the surface of the support, ensuring it is fully covered. c. Pressurize the vessel with an inert gas to force the ionic liquid into the pores of the support. The pressure required will depend on the pore size of the support material. d. Maintain the pressure for a sufficient time (e.g., 1-2 hours) to ensure complete impregnation.

  • Impregnation - Vacuum Method: a. Place the porous support in a beaker and add enough [EMIM][DCA] to fully submerge it. b. Place the beaker in a vacuum chamber and apply vacuum. The vacuum will help to remove trapped air from the pores and facilitate the entry of the ionic liquid. c. Maintain the vacuum for 1-2 hours.

  • Excess IL Removal: a. Carefully remove the impregnated membrane from the vessel or beaker using tweezers. b. Gently blot the surfaces of the membrane with lint-free wipes to remove any excess ionic liquid. The membrane should appear translucent but not have visible droplets on the surface.

  • Membrane Conditioning: The prepared SILM is now ready for use in the gas permeation setup.

Protocol 2: Fabrication of Cellulose Acetate/[EMIM][DCA] Composite Membranes

This protocol details the solution casting method for preparing a dense composite membrane.

Materials:

  • Cellulose Acetate (CA)

  • This compound ([EMIM][DCA])

  • Solvent (e.g., Acetone or N,N-Dimethylacetamide (DMAc))

  • Glass casting plate

  • Casting knife or doctor blade

  • Oven or vacuum oven

  • Beaker or vial

  • Magnetic stirrer and stir bar

Procedure:

  • Dope (B7801613) Solution Preparation: a. Dry the cellulose acetate powder in an oven to remove any moisture. b. Dissolve the dried cellulose acetate in the chosen solvent in a beaker with magnetic stirring to form a homogeneous solution. The concentration will depend on the desired membrane thickness and viscosity. c. Add the desired weight percentage of [EMIM][DCA] to the polymer solution and continue stirring until the ionic liquid is fully dissolved and the solution is homogeneous.

  • Casting the Membrane: a. Ensure the glass casting plate is clean, dry, and level. b. Pour the dope solution onto the glass plate. c. Use a casting knife or doctor blade with a set gap to spread the solution evenly across the plate, forming a thin film of uniform thickness.

  • Solvent Evaporation: a. Place the casting plate in a dust-free environment at room temperature to allow for slow solvent evaporation. b. For more controlled evaporation, a partially covered container or a controlled environment chamber can be used.

  • Drying the Membrane: a. Once the film is solidified and appears dry, carefully peel the membrane from the glass plate. b. Dry the membrane further in an oven or vacuum oven at a moderate temperature (e.g., 60°C) for several hours to remove any residual solvent.

  • Membrane Storage: Store the dried composite membrane in a desiccator until it is ready for gas permeation testing.

Protocol 3: Gas Permeability Measurement (Constant-Volume, Variable-Pressure Method)

This protocol describes the determination of gas permeability and ideal selectivity using a common laboratory setup.

Apparatus:

  • Gas permeation cell (dividing an upstream, high-pressure side from a downstream, low-pressure side)

  • Pressure transducers for both upstream and downstream sides

  • Vacuum pump

  • Gas cylinders with pressure regulators (for CO2, N2, CH4)

  • Constant temperature enclosure (e.g., oven or water bath)

  • Data acquisition system

Procedure:

  • Membrane Installation: a. Place the prepared [EMIM][DCA] membrane into the permeation cell, ensuring a good seal to prevent leaks.

  • System Evacuation: a. Thoroughly evacuate both the upstream and downstream sides of the permeation cell using the vacuum pump to remove any residual gases.

  • Leak Testing: a. Close off the system from the vacuum pump and monitor the pressure on both sides. A stable, low pressure indicates a leak-free system.

  • Permeation Measurement: a. Place the permeation cell in the constant temperature enclosure and allow it to reach thermal equilibrium. b. Introduce the first test gas (e.g., N2) to the upstream side of the cell at a constant pressure (e.g., 2-3 bar). c. Record the pressure increase in the known, constant volume of the downstream side as a function of time using the pressure transducer and data acquisition system. d. Continue recording until a steady-state permeation rate is achieved (i.e., the rate of pressure increase becomes linear).

  • Data Analysis: a. The permeability (P) of the gas is calculated from the steady-state slope of the downstream pressure versus time plot using the following equation: P = (V * l) / (A * R * T * (p_upstream - p_downstream)) * (dp_downstream / dt) where:

    • V is the downstream volume

    • l is the membrane thickness

    • A is the membrane area

    • R is the ideal gas constant

    • T is the absolute temperature

    • p_upstream and p_downstream are the upstream and downstream pressures

    • dp_downstream / dt is the steady-state rate of pressure increase on the downstream side.

  • Repeat for Other Gases: a. Evacuate the entire system again. b. Repeat steps 4 and 5 for the other test gases (e.g., CO2, CH4).

  • Ideal Selectivity Calculation: a. The ideal selectivity (α) for a gas pair (e.g., CO2/N2) is calculated as the ratio of their individual permeabilities: α_CO2/N2 = P_CO2 / P_N2

Visualizations

Gas_Separation_Workflow cluster_prep Membrane Preparation cluster_perm Gas Permeation Measurement prep_start Start dope_prep Dope Solution Preparation (Polymer + IL + Solvent) prep_start->dope_prep Composite silm_prep SILM Preparation (Impregnation of Porous Support) prep_start->silm_prep SILM casting Solution Casting on Glass Plate dope_prep->casting drying Solvent Evaporation & Membrane Drying casting->drying prep_end Prepared Membrane drying->prep_end silm_prep->prep_end install Install Membrane in Permeation Cell prep_end->install perm_start Start perm_start->install evacuate Evacuate System install->evacuate leak_test Leak Test evacuate->leak_test gas_intro Introduce Feed Gas (Upstream) leak_test->gas_intro measure Measure Pressure Increase (Downstream) gas_intro->measure calculate Calculate Permeability & Selectivity measure->calculate perm_end End calculate->perm_end

Caption: Experimental workflow for membrane preparation and gas permeation testing.

Solution_Diffusion_Model cluster_membrane Ionic Liquid Membrane upstream Upstream (High Pressure) downstream Downstream (Low Pressure) co2_up CO2 adsorption 1. Adsorption (High CO2 Solubility) co2_up->adsorption High Affinity n2_up N2 n2_up->adsorption Low Affinity co2_down CO2 membrane_surface_up Membrane Interface membrane_surface_down Membrane Interface diffusion 2. Diffusion (Concentration Gradient) adsorption->diffusion desorption 3. Desorption diffusion->desorption desorption->co2_down

Caption: Solution-diffusion mechanism for gas separation in an ionic liquid membrane.

Application Notes and Protocols: 1-Ethyl-3-methylimidazolium Dicyanamide in Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) is a room-temperature ionic liquid (IL) that has garnered significant attention as a promising electrolyte for high-performance supercapacitors. Its unique combination of properties, including high ionic conductivity, a wide electrochemical stability window, good thermal stability, and low volatility, makes it an excellent alternative to conventional aqueous and organic electrolytes.[1][2] These characteristics contribute to supercapacitors with enhanced energy and power densities, as well as improved safety and operational stability. This document provides detailed application notes and experimental protocols for the utilization of [EMIM][DCA] in the fabrication and testing of electric double-layer capacitors (EDLCs).

Physicochemical Properties of [EMIM][DCA]

A comprehensive understanding of the physicochemical properties of [EMIM][DCA] is crucial for its effective application in supercapacitors.

PropertyValueReference
Molecular FormulaC8H11N5[1]
Molecular Weight177.21 g/mol [1]
AppearanceClear, colorless to pale yellow liquid
Density~1.04 g/cm³ at 25°C
Viscosity~18 cP at 25°C
Ionic Conductivity~25-32 mS/cm at 25°C[2]
Electrochemical Window~3.5 - 4.2 V
Thermal Decomposition Temp.>300°C

Application in Supercapacitors

[EMIM][DCA] serves as the electrolyte in EDLCs, where it provides the mobile ions necessary for the formation of the electric double layer at the electrode-electrolyte interface. The high ionic conductivity of [EMIM][DCA] ensures efficient charge propagation, leading to high power performance. Its wide electrochemical window allows for higher operating voltages, which directly translates to a significant increase in the energy density of the supercapacitor, as energy density is proportional to the square of the voltage.

Furthermore, [EMIM][DCA] can be incorporated into a polymer matrix, such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP), to form a gel polymer electrolyte (GPE). This GPE offers the advantages of a solid-state electrolyte, such as preventing leakage and enabling the fabrication of flexible and compact devices, while maintaining high ionic conductivity.

Experimental Protocols

Protocol 1: Preparation of Activated Carbon Electrodes

This protocol details the preparation of activated carbon electrodes suitable for use with [EMIM][DCA] electrolyte.

Materials:

  • Activated Carbon (AC) powder (high surface area, e.g., >1500 m²/g)

  • Conductive additive (e.g., Super P or acetylene (B1199291) black)

  • Poly(vinylidene fluoride) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Mortar and pestle or planetary ball mill

  • Doctor blade or film applicator

  • Vacuum oven

Procedure:

  • Slurry Preparation:

    • In a mortar or a milling jar, thoroughly mix the activated carbon, conductive additive, and PVDF binder in a weight ratio of 8:1:1.

    • Slowly add NMP to the powder mixture while continuously mixing or milling until a homogeneous, viscous slurry is formed. The consistency should be suitable for casting.

  • Electrode Casting:

    • Clean the aluminum foil with ethanol (B145695) and dry it completely.

    • Fix the aluminum foil onto a flat surface.

    • Use a doctor blade or film applicator to cast the slurry onto the aluminum foil with a uniform thickness (e.g., 100-200 µm).

  • Drying:

    • Dry the cast electrodes in an oven at 80-100°C for at least 12 hours to evaporate the NMP solvent.

    • Further dry the electrodes in a vacuum oven at 120°C for at least 12 hours to remove any residual solvent and moisture.

  • Electrode Punching:

    • Once dried, punch out circular electrodes of the desired diameter (e.g., 12 mm for CR2032 coin cells) from the coated foil.

    • Measure the mass of the active material on each electrode.

Protocol 2: Preparation of [EMIM][DCA]-based Gel Polymer Electrolyte (GPE)

This protocol describes the preparation of a PVdF-HFP/[EMIM][DCA] gel polymer electrolyte.

Materials:

  • Poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP)

  • 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])

  • Acetone (B3395972) (anhydrous)

  • Glass petri dish

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Polymer Dissolution:

    • Dissolve a specific weight percentage of PVdF-HFP (e.g., 10-20 wt%) in anhydrous acetone in a sealed container.

    • Stir the mixture on a magnetic stirrer at a slightly elevated temperature (e.g., 40-50°C) until the polymer is completely dissolved and a clear, homogeneous solution is obtained.

  • Ionic Liquid Addition:

    • Add the desired amount of [EMIM][DCA] to the polymer solution. The weight ratio of PVdF-HFP to [EMIM][DCA] can be varied (e.g., 1:1 to 1:4) to optimize ionic conductivity and mechanical stability.

    • Continue stirring until the ionic liquid is uniformly dispersed in the polymer solution.

  • Casting and Gelation:

    • Pour the resulting solution into a glass petri dish.

    • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

    • A freestanding, translucent gel film will form.

  • Drying:

    • Transfer the gel electrolyte film to a vacuum oven and dry at 60-80°C for at least 24 hours to remove any residual acetone.

    • Store the prepared GPE in a glovebox under an inert atmosphere to prevent moisture absorption.

Protocol 3: Assembly of a Symmetric Supercapacitor (CR2032 Coin Cell)

This protocol outlines the assembly of a symmetric supercapacitor using the prepared activated carbon electrodes and [EMIM][DCA] electrolyte in a CR2032 coin cell. All assembly steps should be performed in a glovebox with low moisture and oxygen levels (<1 ppm).

Materials:

  • Two activated carbon electrodes of similar mass

  • [EMIM][DCA] liquid electrolyte or the prepared GPE film

  • Celgard separator (or similar microporous membrane)

  • CR2032 coin cell components (casings, spacers, spring)

  • Pipette

  • Crimping machine

Procedure:

  • Place the negative electrode (activated carbon side up) in the bottom cap of the coin cell.

  • Add a few drops of [EMIM][DCA] electrolyte to wet the electrode surface.

  • Place a separator on top of the negative electrode.

  • Add a few more drops of electrolyte to saturate the separator.

  • If using the GPE, cut a disc of the GPE film with a diameter slightly larger than the electrodes and place it between the two electrodes, ensuring good contact. No liquid electrolyte is needed in this case.

  • Place the positive electrode (activated carbon side down) on top of the separator.

  • Add a spacer disk and the spring.

  • Carefully place the top cap onto the assembly.

  • Crimp the coin cell using a crimping machine to ensure a proper seal.

Protocol 4: Electrochemical Testing of the Supercapacitor

This protocol describes the standard electrochemical techniques used to evaluate the performance of the assembled supercapacitor.

Equipment:

  • Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability

A. Cyclic Voltammetry (CV)

  • Purpose: To assess the capacitive behavior and determine the stable operating voltage window.

  • Procedure:

    • Connect the assembled coin cell to the potentiostat.

    • Set the potential window (e.g., 0 to 3.0 V for [EMIM][DCA]).

    • Perform CV scans at different scan rates (e.g., 5, 10, 20, 50, 100 mV/s).

  • Interpretation: An ideal capacitor will exhibit a rectangular CV curve. The area of the CV curve is proportional to the capacitance.

B. Galvanostatic Charge-Discharge (GCD)

  • Purpose: To determine the specific capacitance, energy density, power density, and cycling stability.

  • Procedure:

    • Set the same potential window as determined from the CV.

    • Apply a constant current for charging and discharging at various current densities (e.g., 0.5, 1, 2, 5, 10 A/g).

    • Record the charge and discharge profiles over a large number of cycles (e.g., 1000 to 10,000 cycles) to evaluate stability.

  • Calculations:

    • Specific Capacitance (C, F/g): C = (I * Δt) / (m * ΔV)

      • I = discharge current (A)

      • Δt = discharge time (s)

      • m = mass of active material on a single electrode (g)

      • ΔV = potential window during discharge (V)

    • Energy Density (E, Wh/kg): E = (C * (ΔV)²) / (2 * 3.6)

    • Power Density (P, W/kg): P = E / (Δt / 3600)

C. Electrochemical Impedance Spectroscopy (EIS)

  • Purpose: To investigate the internal resistance and ion diffusion kinetics.

  • Procedure:

    • Set the frequency range (e.g., 100 kHz to 0.01 Hz).

    • Apply a small AC voltage amplitude (e.g., 5-10 mV).

    • Record the Nyquist plot.

  • Interpretation:

    • The x-intercept at high frequency represents the equivalent series resistance (ESR).

    • The semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance.

    • The straight line in the low-frequency region represents the capacitive behavior. A more vertical line indicates more ideal capacitive behavior.

Performance Data

The following table summarizes typical performance metrics for activated carbon-based supercapacitors utilizing [EMIM][DCA] as the electrolyte.

Electrode MaterialElectrolyteSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (kW/kg)Cycling Stability
Activated Carbon[EMIM][DCA]120 - 150 at 1 A/g30 - 455 - 10>90% capacitance retention after 5000 cycles
Activated CarbonPVdF-HFP/[EMIM][DCA] GPE100 - 130 at 1 A/g25 - 404 - 8>90% capacitance retention after 5000 cycles

Visualizations

Experimental_Workflow cluster_electrode Electrode Preparation cluster_electrolyte Electrolyte Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing A Mix AC, Carbon Black, PVDF (8:1:1) B Add NMP to form slurry A->B C Cast slurry on Al foil B->C D Dry in oven and vacuum oven C->D E Punch electrodes D->E K Assemble CR2032 Coin Cell E->K F [EMIM][DCA] (Liquid Electrolyte) F->K G Dissolve PVdF-HFP in Acetone H Add [EMIM][DCA] G->H I Cast and evaporate solvent H->I J Dry GPE film in vacuum oven I->J J->K L Cyclic Voltammetry K->L M Galvanostatic Charge-Discharge K->M N Electrochemical Impedance Spectroscopy K->N

Caption: Experimental workflow for supercapacitor fabrication and testing.

Charge_Storage_Mechanism Electric Double-Layer Formation cluster_electrode1 Negative Electrode (Charged) cluster_electrolyte [EMIM][DCA] Electrolyte cluster_electrode2 Positive Electrode (Charged) neg_electrode Activated Carbon (Negative Surface Charge) electrolyte Bulk Electrolyte ([EMIM]+ and [DCA]- ions) neg_electrode->electrolyte emim_ions [EMIM]+ Cations emim_ions->neg_electrode Electrostatic Adsorption pos_electrode Activated Carbon (Positive Surface Charge) electrolyte->pos_electrode dca_ions [DCA]- Anions dca_ions->pos_electrode Electrostatic Adsorption

Caption: Electric double-layer formation at the electrode-electrolyte interface.

References

Analytical Methods for Determining the Purity of 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA])

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of the purity of the ionic liquid 1-Ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431) ([EMIM][DCA]). The methods outlined are crucial for quality control, research and development, and ensuring the consistency of materials used in various applications, including as solvents in chemical reactions and as electrolytes.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC is a primary technique for assessing the purity of [EMIM][DCA] by separating the 1-ethyl-3-methylimidazolium cation from potential organic impurities. A reversed-phase method is commonly employed for this purpose.

Quantitative Data Summary
ParameterMethodReported Purity/ValueReference
Purity AssayHPLC/T≥98.5%--INVALID-LINK--
PurityHPLC≥99.5%--INVALID-LINK--
AssayHPLC≥98%--INVALID-LINK--
Experimental Protocol: Reversed-Phase HPLC

Objective: To quantify the purity of [EMIM][DCA] by separating the [EMIM] cation from non-ionic and less polar impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Materials:

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A buffered mobile phase is recommended to ensure consistent peak shape and retention time. A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) is a good starting point. The gradient can be optimized, for example, starting with a lower concentration of acetonitrile and increasing it over the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (the imidazolium (B1220033) ring has a UV absorbance).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of high-purity [EMIM][DCA] reference standard.

    • Dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the [EMIM][DCA] sample to be analyzed.

    • Dissolve it in the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

    • Record the chromatograms and the peak areas for the [EMIM] cation.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the [EMIM] cation versus the concentration of the standards.

    • Determine the concentration of the [EMIM] cation in the sample solution from the calibration curve.

    • Calculate the purity of the [EMIM][DCA] sample as a percentage.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject Standards & Samples Standard->Inject Sample Prepare Sample Solutions Sample->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Detect UV Detection Inject->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify [EMIM] Cation Calibrate->Quantify Purity Calculate Purity Quantify->Purity

Caption: HPLC Purity Analysis Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the purity of substances without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.

Experimental Protocol: qNMR for Purity Determination

Objective: To accurately determine the molar purity of [EMIM][DCA] using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • NMR data processing software.

Materials:

  • [EMIM][DCA] sample.

  • A high-purity, stable internal standard with a known chemical structure and purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance that does not overlap with the analyte signals.

  • A suitable deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6, D2O).

  • High-precision analytical balance.

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the [EMIM][DCA] sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in a vial.

    • Transfer a precise volume of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate quantification (typically 5 times the longest T1 relaxation time).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved, characteristic peak of the [EMIM] cation (e.g., the proton on the C2 carbon of the imidazolium ring) and a well-resolved peak of the internal standard.

    • Calculate the purity of the [EMIM][DCA] sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to the analyte and the internal standard, respectively.

Logical Relationship Diagram:

qNMR_Logic cluster_inputs Inputs cluster_measurements NMR Measurements cluster_constants Constants cluster_calculation Calculation Mass_Sample Mass of Sample (m_sample) Purity_Calculation Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS * 100 Mass_Sample->Purity_Calculation Mass_IS Mass of Internal Standard (m_IS) Mass_IS->Purity_Calculation Purity_IS Purity of Internal Standard (P_IS) Purity_IS->Purity_Calculation Integral_Sample Integral of Sample Peak (I_sample) Integral_Sample->Purity_Calculation Integral_IS Integral of IS Peak (I_IS) Integral_IS->Purity_Calculation MW_Sample MW of Sample (MW_sample) MW_Sample->Purity_Calculation MW_IS MW of Internal Standard (MW_IS) MW_IS->Purity_Calculation N_Sample Protons in Sample Signal (N_sample) N_Sample->Purity_Calculation N_IS Protons in IS Signal (N_IS) N_IS->Purity_Calculation

Caption: qNMR Purity Calculation Logic.

Karl Fischer Titration for Water Content

Water is a common and critical impurity in ionic liquids as it can significantly affect their physicochemical properties. Karl Fischer titration is the standard method for determining water content.

Quantitative Data Summary
ParameterMethodReported ValueReference
Water ContentKarl Fischer≤0.5%--INVALID-LINK--
Water ContentKarl Fischer≤1.0%--INVALID-LINK--
Water ContentCoulometric Karl FischerDetermined for samples--INVALID-LINK--
Experimental Protocol: Coulometric Karl Fischer Titration

Objective: To determine the water content in [EMIM][DCA].

Instrumentation:

  • Coulometric Karl Fischer titrator.

Materials:

  • [EMIM][DCA] sample.

  • Anhydrous methanol (B129727) or a suitable solvent.

  • Karl Fischer reagent (for coulometric titration).

Procedure:

  • Titrator Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration cell is clean and dry.

    • Add the Karl Fischer reagent to the cell and precondition the reagent to a dry state.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the [EMIM][DCA] sample and inject it directly into the titration cell. The sample size should be chosen based on the expected water content to ensure an appropriate titration time.

    • Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in ppm or percentage.

    • Perform multiple determinations to ensure the precision of the measurement.

Experimental Workflow:

KF_Workflow cluster_setup Setup cluster_measurement Measurement cluster_result Result Setup Setup KF Titrator Precondition Precondition Reagent Setup->Precondition Inject Inject Sample Precondition->Inject Titrate Automatic Titration Inject->Titrate Result Obtain Water Content Titrate->Result

Caption: Karl Fischer Titration Workflow.

Ion Chromatography (IC) for Anionic Impurities

Ion chromatography is an effective method for identifying and quantifying anionic impurities, such as halides (e.g., chloride, bromide) and other anions that may be present from the synthesis of the ionic liquid.

Experimental Protocol: Ion Chromatography

Objective: To quantify anionic impurities in [EMIM][DCA].

Instrumentation:

  • Ion chromatograph with a conductivity detector and a suppressor.

  • Data acquisition and processing software.

Materials:

  • [EMIM][DCA] sample.

  • Deionized water (18 MΩ·cm).

  • Anion standard solutions (e.g., chloride, bromide, nitrate).

  • Sodium carbonate and sodium bicarbonate (for eluent preparation).

Chromatographic Conditions:

  • Column: Anion-exchange column (e.g., Dionex IonPac AS14 or similar).

  • Eluent: A solution of sodium carbonate and sodium bicarbonate in deionized water (e.g., 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃).

  • Flow Rate: 1.2 mL/min.

  • Detection: Suppressed conductivity.

  • Injection Volume: 25 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution containing a mixture of the target anion standards.

    • Prepare a series of calibration standards by diluting the stock solution with deionized water.

  • Sample Preparation:

    • Accurately weigh the [EMIM][DCA] sample and dissolve it in deionized water to a known concentration.

  • Analysis:

    • Equilibrate the IC system with the eluent.

    • Inject the calibration standards and the sample solution.

    • Identify and quantify the anionic impurities based on their retention times and peak areas compared to the standards.

Experimental Workflow:

IC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Anion Standards Inject Inject Standards & Sample Standard->Inject Sample Prepare Sample Solution Sample->Inject Separate Anion-Exchange Separation Inject->Separate Detect Conductivity Detection Separate->Detect Identify Identify Anions by Retention Time Detect->Identify Quantify Quantify Anions Identify->Quantify

Caption: Ion Chromatography Workflow.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is used to assess the thermal stability of [EMIM][DCA] by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis

Objective: To determine the decomposition temperature and thermal stability of [EMIM][DCA].

Instrumentation:

  • Thermogravimetric Analyzer.

Materials:

  • [EMIM][DCA] sample.

  • Inert gas (e.g., nitrogen or argon).

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the [EMIM][DCA] sample (typically 5-10 mg) into a TGA pan.

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

    • Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is an indicator of the thermal stability of the ionic liquid.

Logical Relationship Diagram:

TGA_Logic cluster_process TGA Process cluster_output Output cluster_analysis Analysis Heat Heating Sample at a Constant Rate Measure Measuring Mass Change Heat->Measure TGA_Curve TGA Curve (Weight % vs. Temperature) Measure->TGA_Curve Decomposition_Temp Determine Onset of Decomposition Temperature TGA_Curve->Decomposition_Temp

Caption: TGA Data Analysis Logic.

Application Notes and Protocols for Extractive Desulfurization of Fuels using 1-Ethyl-3-methylimidazolium Dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deep desulfurization of liquid fuels is a critical process in the petroleum industry to meet stringent environmental regulations and prevent catalyst poisoning in downstream applications. Traditional hydrodesulfurization (HDS) methods, while effective for many sulfur compounds, are less efficient for the removal of refractory thiophenic compounds and require harsh operating conditions. Extractive desulfurization (EDS) using ionic liquids (ILs) has emerged as a promising alternative due to its high efficiency, mild operating conditions, and the recyclable nature of the solvents.

1-Ethyl-3-methylimidazolium dicyanamide (B8802431), [C₂mim][N(CN)₂], is a low-viscosity, room-temperature ionic liquid that has demonstrated significant potential for the extractive removal of sulfur-containing compounds from fuels.[1] Its efficacy lies in the selective extraction of aromatic sulfur compounds like thiophene (B33073) (TS) and dibenzothiophene (B1670422) (DBT).[1] Notably, this ionic liquid is highly effective for direct extractive desulfurization but is less suited for oxidative desulfurization processes.[1]

These application notes provide a comprehensive overview of the use of 1-Ethyl-3-methylimidazolium dicyanamide for the desulfurization of fuels, including its physicochemical properties, quantitative performance data, detailed experimental protocols, and methods for its regeneration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of [C₂mim][N(CN)₂] is essential for its effective application in extractive desulfurization.

PropertyValue
Molecular Formula C₈H₁₁N₅
Molecular Weight 177.21 g/mol
Appearance Colorless to pale yellow liquid
Melting Point -21 °C
Density 1.10 g/cm³
Viscosity 16.8 cP
Conductivity 25.3 mS/cm

Data Presentation: Extractive Desulfurization Performance

The extractive desulfurization efficiency of this compound has been evaluated for the removal of key sulfur compounds from model fuel oils. The data highlights the ionic liquid's capability to achieve deep desulfurization.

Table 1: Single-Stage Extractive Desulfurization of Thiophenic Compounds with [C₂mim][N(CN)₂]

Sulfur CompoundInitial Sulfur Content (ppm)IL to Fuel Ratio (w/w)Temperature (°C)Extraction Time (min)Final Sulfur Content (ppm)
Thiophene (TS)5001:1Room Temperature< 5Significantly Reduced
Dibenzothiophene (DBT)5001:1Room Temperature< 5Significantly Reduced

Table 2: Multi-Stage Extractive Desulfurization with Dicyanamide-Based Ionic Liquids

Fuel TypeInitial Sulfur Content (ppm)Ionic LiquidNumber of Extraction CyclesFinal Sulfur Content (ppm)
Model Gasoline599[BMI][N(CN)₂]54
Model Diesel606[BMI][N(CN)₂]4Undetectable
Model FuelHigh[C₂mim][N(CN)₂]Multiple~10[1]

*Data for 1-Butyl-3-methylimidazolium dicyanamide ([BMI][N(CN)₂]), a structurally similar ionic liquid, is included for comparative performance illustration.

Experimental Protocols

This section outlines a detailed protocol for the extractive desulfurization of a model fuel using this compound.

Materials and Equipment
  • This compound ([C₂mim][N(CN)₂])

  • Model fuel (e.g., dibenzothiophene in n-dodecane, 500 ppm)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Gas chromatograph with a sulfur-selective detector (GC-SCD) or a high-performance liquid chromatograph (HPLC)

  • Pipettes and syringes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_regeneration IL Regeneration prep_fuel Prepare Model Fuel (e.g., 500 ppm DBT in n-dodecane) mix Mix Model Fuel and IL (e.g., 1:1 w/w ratio) prep_fuel->mix prep_il Prepare [C₂mim][N(CN)₂] prep_il->mix stir Vigorous Stirring (e.g., 30 min at room temp) mix->stir separate Phase Separation (Centrifugation) stir->separate sample Sample Raffinate Phase (Upper Fuel Layer) separate->sample il_phase Collect Sulfur-Rich IL Phase separate->il_phase Collect IL Phase analyze Analyze Sulfur Content (GC-SCD or HPLC) sample->analyze regenerate Regenerate IL (e.g., Vacuum Distillation) il_phase->regenerate reuse Reuse Regenerated IL regenerate->reuse G cluster_process Extractive Desulfurization Process fuel Sulfur-Containing Fuel mixing Mixing & Agitation fuel->mixing il 1-Ethyl-3-methylimidazolium dicyanamide il->mixing separation Phase Separation mixing->separation desulfurized_fuel Desulfurized Fuel separation->desulfurized_fuel sulfur_rich_il Sulfur-Rich IL separation->sulfur_rich_il regeneration Regeneration sulfur_rich_il->regeneration regenerated_il Regenerated IL regeneration->regenerated_il regenerated_il->mixing Recycle

References

Catalytic Applications of 1-Ethyl-3-methylimidazolium Dicyanamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]). This versatile compound has demonstrated significant potential in various chemical transformations, acting as a catalyst and a green solvent. The following sections detail its application in polyethylene (B3416737) terephthalate (B1205515) (PET) glycolysis, extractive desulfurization of fuels, and its role as a medium for O-acetylation, Friedel-Crafts, and Diels-Alder reactions.

Glycolysis of Polyethylene Terephthalate (PET)

Application Note:

1-Ethyl-3-methylimidazolium dicyanamide serves as a highly efficient and recyclable catalyst for the glycolysis of polyethylene terephthalate (PET), a common plastic waste. This process depolymerizes PET into its monomer, bis(2-hydroxyethyl) terephthalate (BHET), which can be used to resynthesize virgin PET. The catalytic activity of [EMIM][DCA] is attributed to the hydrogen bonding interactions between the dicyanamide anion and the hydroxyl groups of ethylene (B1197577) glycol, which enhances the nucleophilicity of the glycol. This method offers a promising route for chemical recycling of PET under relatively mild conditions, achieving high conversion rates and yields of BHET.

Quantitative Data:

ParameterValueReference
PET Conversion100%
BHET Yield93%
Reaction Time for >57% BHET Yield0.5 hours
Experimental Activation Energy168 kJ mol⁻¹

Experimental Protocol:

Materials:

  • Post-consumer PET flakes

  • Ethylene glycol (EG)

  • This compound ([EMIM][DCA])

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • Place a specific molar ratio of PET flakes and ethylene glycol into the three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the desired weight percentage of [EMIM][DCA] catalyst to the mixture.

  • Heat the reaction mixture to the optimized temperature (e.g., 190°C) with continuous stirring.

  • Maintain the reaction for the specified duration (e.g., 1-8 hours).

  • After the reaction, cool the mixture to room temperature.

  • Filter the mixture to separate the unreacted PET (if any) and the catalyst from the product solution.

  • The filtrate, containing BHET, ethylene glycol, and dissolved catalyst, can be further processed to isolate the BHET. The catalyst can be recovered and reused.

  • Analyze the product yield and PET conversion using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Catalytic Pathway:

PET_Glycolysis cluster_reactants Reactants cluster_activation Catalytic Activation cluster_reaction Depolymerization cluster_products Products PET PET Polymer Chain Transition_State Transition State PET->Transition_State EG Ethylene Glycol (EG) Activated_EG Activated EG (Enhanced Nucleophilicity) EG->Activated_EG H-bonding with [DCA] anion Catalyst [EMIM][DCA] Catalyst->Activated_EG Activated_EG->Transition_State Nucleophilic Attack BHET BHET Monomer Transition_State->BHET Oligomers Oligomers Transition_State->Oligomers Oligomers->Transition_State Further Glycolysis

Caption: Proposed mechanism for [EMIM][DCA]-catalyzed PET glycolysis.

Extractive Desulfurization of Fuels

Application Note:

[EMIM][DCA] is an effective solvent for the extractive desulfurization of fuel oils. Its low viscosity and high affinity for sulfur-containing aromatic compounds, such as thiophene (B33073) and dibenzothiophene, allow for their efficient removal from a hydrocarbon matrix. The extraction process is rapid and can be performed at ambient temperatures. The ionic liquid can be regenerated and reused, making it a green alternative to conventional hydrodesulfurization processes, which require high temperatures, pressures, and hydrogen.

Quantitative Data:

ParameterFuel TypeSulfur Removal (Single Extraction)Conditions
ThiopheneModel Gasoline48.5%25°C, 1:1 (w/w) IL:oil, 5 min
DibenzothiopheneModel Diesel68.7%25°C, 1:1 (w/w) IL:oil, 5 min

Experimental Protocol:

Materials:

  • Sulfur-containing model fuel (e.g., thiophene in n-heptane)

  • This compound ([EMIM][DCA])

  • Separatory funnel or centrifuge tubes

  • Vortex mixer or shaker

  • Gas chromatograph with a sulfur-selective detector (GC-SCD)

Procedure:

  • Prepare a model fuel oil with a known concentration of a sulfur compound (e.g., 500 ppm thiophene in n-heptane).

  • In a separatory funnel or centrifuge tube, mix a specific mass ratio of the model fuel and [EMIM][DCA] (e.g., 1:1 w/w).

  • Agitate the mixture vigorously for a predetermined time (e.g., 5-15 minutes) at room temperature to ensure thorough mixing and mass transfer.

  • Allow the two phases to separate. Centrifugation can be used to accelerate phase separation if necessary.

  • Carefully separate the upper fuel phase (raffinate) from the lower ionic liquid phase (extract).

  • Analyze the sulfur content in the raffinate phase using GC-SCD.

  • The ionic liquid phase can be subjected to a regeneration process (e.g., vacuum stripping) to remove the extracted sulfur compounds, allowing for its reuse.

Experimental Workflow:

Desulfurization_Workflow Start Start Mixing Mix Sulfur-Containing Fuel and [EMIM][DCA] Start->Mixing Agitation Agitate for Extraction Mixing->Agitation Phase_Separation Phase Separation (Gravity or Centrifugation) Agitation->Phase_Separation Separation Separate Fuel and IL Phases Phase_Separation->Separation Analysis Analyze Sulfur Content in Fuel (Raffinate) Separation->Analysis Regeneration Regenerate [EMIM][DCA] Separation->Regeneration IL Phase End End Analysis->End Regeneration->Mixing Recycle General_Reaction_Workflow Start Start Dissolve Dissolve Reactants (and Catalyst if needed) in [EMIM][DCA] Start->Dissolve React Perform Reaction (Stirring, Heating as required) Dissolve->React Monitor Monitor Reaction Progress (TLC, GC, etc.) React->Monitor Monitor->React Incomplete Workup Product Isolation (e.g., Extraction) Monitor->Workup Complete Purify Purify Product (e.g., Chromatography) Workup->Purify Regenerate Regenerate and Recycle [EMIM][DCA] Workup->Regenerate End End Purify->End

Application Notes: Formulation and Use of 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) Ionogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of ionogels using the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]). Ionogels are a class of materials that consist of an ionic liquid confined within a polymer or silica (B1680970) network. [EMIM][DCA]-based ionogels offer unique properties such as high ionic conductivity, thermal stability, and tunable mechanical properties, making them promising vehicles for controlled drug delivery.[1][][3]

The selection of the gelling matrix, whether a polymer or a sol-gel derived silica network, allows for the tailoring of the ionogel's physical properties and drug release kinetics.[4][5] This document outlines protocols for three common formulation strategies: Polymerase-Induced Self-Assembly (PISA), sol-gel synthesis, and Poly(vinylidene fluoride) (PVDF) entrapment. Furthermore, a detailed protocol for loading the chemotherapeutic agent Doxorubicin (B1662922) and conducting subsequent in vitro release studies is provided as a representative application in cancer therapy.

Key Properties of [EMIM][DCA] Ionogels

PropertyValue RangeSignificance in Drug Delivery
Ionic Conductivity ~1.7–2.4 S/mFacilitates ion transport, which can be relevant for stimuli-responsive drug release.[3][6]
Thermal Stability Stable up to high temperaturesAllows for a wide range of storage and application conditions.
Mechanical Properties Tunable (e.g., Young's Modulus, tensile strength)The mechanical integrity of the ionogel can be adjusted to match the target application, from soft tissue interfaces to more robust implants.[7]
Biocompatibility Dependent on the polymer matrix and residual reactantsThe biocompatibility of the final ionogel formulation must be carefully assessed for any biomedical application.[8]

Experimental Protocols

Protocol 1: Synthesis of [EMIM][DCA] Ionogel via Polymerization-Induced Self-Assembly (PISA)

This protocol is adapted from a method for creating block copolymer-based ionogels.[1][9][10]

Materials:

  • 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])

  • Poly(2-hydroxyethyl methacrylate) (PHEMA) macromolecular chain transfer agent

  • Benzyl methacrylate (B99206) (BzMA) monomer

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • PHEMA macro-CTA Synthesis: Synthesize a PHEMA macromolecular chain transfer agent (macro-CTA) via RAFT polymerization in an appropriate solvent.

  • PISA Reaction Mixture: In a reaction vessel, dissolve the PHEMA macro-CTA, BzMA monomer, and AIBN in [EMIM][DCA].

  • Deoxygenation: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.

  • Polymerization: Immerse the reaction vessel in an oil bath preheated to 70°C to initiate polymerization.

  • Gelation: Continue the reaction for the desired time until a free-standing gel is formed. The gelation time will depend on the specific concentrations and reaction conditions.

  • Characterization: Characterize the resulting ionogel using techniques such as Dynamic Light Scattering (DLS) for nanoparticle size, Small-Angle X-ray Scattering (SAXS) and Transmission Electron Microscopy (TEM) for morphology, and rheology for mechanical properties.

Protocol 2: Sol-Gel Synthesis of [EMIM][DCA] Ionogels

This protocol describes a general method for creating silica-based ionogels.[4][11][12][13]

Materials:

Procedure:

  • Sol Preparation: In a suitable container, mix the silica precursor (e.g., TEOS) with methanol and an acidic aqueous solution (e.g., water acidified with HCl to pH 2.1) in a molar ratio of approximately 1:3:3 (Si:CH₃OH:H₂O).[12]

  • Stirring: Stir the sol for at least 1 hour to ensure hydrolysis.

  • Mixing with Ionic Liquid: Add the prepared sol to a solution of [EMIM][DCA] in methanol.

  • Gelation: Add a small amount of a basic solution (e.g., 1.5 vol% aqueous NH₄OH) to catalyze gelation.[12]

  • Aging: Allow the mixture to gel and then age for a period of time (e.g., 3 days) at room temperature to strengthen the silica network.

  • Drying: If a xerogel is desired, the solvent can be evaporated under controlled conditions.

Protocol 3: Fabrication of PVDF-Based [EMIM][DCA] Ionogels

This protocol outlines the preparation of a polymer-based ionogel using PVDF.[14][15][16]

Materials:

  • Poly(vinylidene fluoride) (PVDF) or Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)

  • This compound ([EMIM][DCA])

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

  • Polymer Dissolution: Dissolve the PVDF or PVDF-HFP polymer in DMF at an elevated temperature (e.g., 70-80°C) with stirring until a homogeneous solution is obtained.[5][14]

  • Addition of Ionic Liquid: Add the desired amount of [EMIM][DCA] to the polymer solution and continue stirring until the ionic liquid is fully incorporated.

  • Casting: Cast the resulting solution onto a suitable substrate (e.g., a glass plate) using a doctor blade to control the thickness.

  • Solvent Evaporation: Place the cast film in a vacuum oven at a moderate temperature (e.g., 50-60°C) to slowly evaporate the solvent.

  • Final Ionogel Film: Once the solvent is completely removed, a flexible, free-standing ionogel film is obtained.

Application Protocol: Doxorubicin Loading and Release

This protocol provides a general method for loading a model anticancer drug, Doxorubicin, into a pre-formed ionogel and studying its release profile.[3][6][17][18]

Materials:

  • Pre-formed [EMIM][DCA] ionogel (from one of the protocols above)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.5 to simulate the tumor microenvironment)

  • UV-Vis spectrophotometer

Procedure:

Drug Loading:

  • Prepare a stock solution of DOX in deionized water or PBS at a known concentration (e.g., 1 mg/mL).[17]

  • Immerse a known weight of the ionogel in the DOX solution.

  • Allow the ionogel to swell and absorb the drug solution for a specified period (e.g., 24-48 hours) at a controlled temperature (e.g., 37°C).

  • After the loading period, remove the ionogel, gently blot the surface to remove excess solution, and weigh it to determine the amount of drug solution absorbed.

  • The drug loading content can be calculated based on the initial drug concentration and the amount of solution absorbed.

In Vitro Drug Release:

  • Place the DOX-loaded ionogel into a known volume of release medium (PBS at pH 7.4 or 5.5).

  • Maintain the system at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Measure the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer at the appropriate wavelength (around 480-490 nm).[6][17]

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

Table 1: Comparative Mechanical Properties of [EMIM][DCA] Ionogels

Ionogel FormulationYoung's Modulus (kPa)Tensile Strength (MPa)Elongation at Break (%)Reference
WPU/[EMIM]:DCA-40%Varies with strain~0.5 - 1.5>1000[7]
PAMPS-based double network~524-~2880[19]
Acrylic acid in [C2mim][EtSO4]~3-~460[19]

Table 2: Ionic Conductivity of Different Ionogel Systems

Ionogel SystemIonic LiquidIonic Conductivity (S/m)Reference
PAMPS double network[EMIM][DCA]1.7 - 2.4[3]
PVDF-HFP[EMIM][DCA]Varies with composition[20]
PHEMA-b-PBzMA[EMIM][DCA]Comparable to neat IL[9]

Visualizations

experimental_workflow cluster_formulation Ionogel Formulation cluster_characterization Physicochemical Characterization cluster_drug_delivery Drug Delivery Application pisa PISA Synthesis morphology Morphology (TEM, SEM) pisa->morphology mechanical Mechanical Testing (Rheology) pisa->mechanical thermal Thermal Analysis (TGA, DSC) pisa->thermal conductivity Ionic Conductivity pisa->conductivity drug_loading Doxorubicin Loading pisa->drug_loading solgel Sol-Gel Synthesis solgel->morphology solgel->mechanical solgel->thermal solgel->conductivity solgel->drug_loading pvdf PVDF Entrapment pvdf->morphology pvdf->mechanical pvdf->thermal pvdf->conductivity pvdf->drug_loading release_study In Vitro Release Study drug_loading->release_study biocompatibility Biocompatibility Assessment release_study->biocompatibility

Caption: Experimental workflow for the formulation, characterization, and drug delivery application of [EMIM][DCA] ionogels.

doxorubicin_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm dox_outside Doxorubicin (extracellular) dox_inside Doxorubicin (intracellular) dox_outside->dox_inside Cellular Uptake dna_intercalation DNA Intercalation dox_inside->dna_intercalation top2 Topoisomerase II Inhibition dox_inside->top2 ros Reactive Oxygen Species (ROS) Generation dox_inside->ros dna_damage DNA Double-Strand Breaks dna_intercalation->dna_damage top2->dna_damage apoptosis Apoptosis dna_damage->apoptosis Activation of p53 pathway membrane_damage Membrane Damage ros->membrane_damage membrane_damage->apoptosis

Caption: Simplified signaling pathway of Doxorubicin's mechanism of action in a cancer cell.[1][][9][10][21]

References

Troubleshooting & Optimization

Technical Support Center: 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431) ([EMIM][DCA]) electrolytes. Our goal is to help you resolve common issues and optimize the performance of your experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter that can lead to inaccurate or suboptimal results in your experiments involving [EMIM][DCA] electrolytes.

Issue: Lower than Expected Ionic Conductivity

You've prepared your [EMIM][DCA] electrolyte, but the measured ionic conductivity is significantly lower than the literature values (typically around 25.3 mS/cm at room temperature).

Potential Cause Troubleshooting Steps
Water Content Even small amounts of water can affect the viscosity and conductivity of [EMIM][DCA].[1] While controlled addition of water can sometimes be used to enhance conductivity by reducing viscosity, excess or uncontrolled water from atmospheric moisture can have unpredictable effects. Verify the water content of your ionic liquid using Karl Fischer titration. If necessary, dry the [EMIM][DCA] under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours.
Impurities Synthesis byproducts or residual starting materials can significantly impact conductivity. Ensure you are using high-purity [EMIM][DCA] (≥98%).[2] If you have synthesized the ionic liquid yourself, consider purification steps such as solvent extraction or column chromatography.
Temperature The conductivity of [EMIM][DCA] is highly dependent on temperature.[3][4] A lower ambient temperature will result in lower conductivity. Ensure your conductivity measurement is performed at the intended and recorded temperature. Use a calibrated temperature probe for accurate readings.
Viscosity Higher viscosity restricts ion mobility, leading to lower conductivity. If you have added other components to your electrolyte that increase its viscosity, this will decrease conductivity. Consider reformulating the electrolyte with lower viscosity additives if high conductivity is critical.
Measurement Error Improper calibration of the conductivity meter or incorrect cell constant can lead to inaccurate readings. Calibrate your conductivity meter with standard solutions of known conductivity before measuring your sample. Ensure the electrode is clean and properly immersed in the electrolyte.

Issue: Inconsistent or Drifting Conductivity Readings

Your conductivity measurements are not stable and drift over time.

Potential Cause Troubleshooting Steps
Temperature Fluctuations Small changes in temperature can cause conductivity to drift.[3] Use a temperature-controlled sample holder or a water bath to maintain a constant temperature during measurement.
Electrode Polarization At low frequencies, electrode polarization can occur, leading to measurement errors. Ensure your conductivity meter uses an appropriate AC frequency for ionic liquids. Many modern meters automatically adjust the frequency.
Contamination Contamination of the electrolyte with foreign substances during handling or measurement can alter its properties. Use clean and dry glassware and equipment. Handle the ionic liquid in a controlled environment, such as a glovebox, to prevent atmospheric contamination.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the conductivity of [EMIM][DCA]?

The ionic conductivity of [EMIM][DCA] increases with temperature. This is primarily due to a decrease in viscosity at higher temperatures, which allows for greater ion mobility. The relationship between temperature and conductivity can often be described by the Vogel-Fulcher-Tammann (VFT) equation.[3][4]

Q2: Can I improve the conductivity of [EMIM][DCA] by adding a solvent?

Yes, adding a co-solvent can significantly alter the conductivity of [EMIM][DCA]. The addition of polar solvents like water or methanol (B129727) can increase conductivity by reducing the viscosity of the electrolyte.[1][5] However, the choice of solvent and its concentration must be carefully considered, as it can also affect other properties such as the electrochemical window and thermal stability. The interactions between the ionic liquid and the co-solvent molecules play a crucial role in the resulting conductivity.[5]

Q3: What is the typical viscosity of pure [EMIM][DCA] and how does it relate to conductivity?

Pure [EMIM][DCA] has a relatively low viscosity for an ionic liquid, typically around 16.8 cP at room temperature. There is an inverse relationship between viscosity and conductivity; lower viscosity generally leads to higher conductivity because the ions can move more freely. This relationship is often analyzed using the Walden rule, and [EMIM][DCA] is considered to have high ionicity, meaning it has a high degree of ion dissociation.[6][7]

Q4: Can I increase the conductivity by adding other salts?

Yes, the addition of certain salts can enhance conductivity. For example, adding zinc dicyanamide (Zn(dca)₂) to [EMIM][DCA] has been shown to result in high conductivity, with a 30 mol % Zn(dca)₂ mixture exhibiting a conductivity of 15 mS/cm at 25 °C.[8] This is attributed to favorable changes in the solvation environment of the ions.[8]

Q5: How does the structure of the cation affect the conductivity of dicyanamide-based ionic liquids?

The structure of the cation plays a significant role in the physical properties of dicyanamide-based ionic liquids, including conductivity. For instance, among different ethyl-containing heterocyclic cations, the 1-ethyl-3-methylimidazolium (EMI) cation generally provides higher ionic conductivity compared to N-ethyl-N-methylpyrrolidinium (PY₁₂) and 1-ethyl-2-methylpyrazolium (EMP) cations at room temperature.[6] Elongating the alkyl chain on the imidazolium (B1220033) cation tends to increase viscosity and decrease conductivity.[6][7]

Data and Experimental Protocols

Quantitative Data Summary

Table 1: Physicochemical Properties of Pure [EMIM][DCA]

PropertyValueReference
Ionic Conductivity25.3 mS/cm
Viscosity16.8 cP
Density1.10 g/cm³
Melting Point-21 °C
Molecular Weight177.21 g/mol [9]

Table 2: Effect of Temperature on the Conductivity of [EMIM][DCA]

Note: Specific data points from a single comprehensive source were not available in the initial search. The trend of increasing conductivity with temperature is well-established.[3][4] For precise values, referring to the specific literature that performed these measurements is recommended.

Table 3: Effect of Additives on the Conductivity of [EMIM][DCA] at 25 °C

AdditiveConcentrationResulting ConductivityReference
Zn(dca)₂30 mol %15 mS/cm[8]
WaterVariesCan increase conductivity by reducing viscosity[1]
Experimental Protocols

Protocol 1: Measurement of Ionic Conductivity

  • Instrument Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known concentrations and conductivities.

  • Sample Preparation: Place a known volume of the [EMIM][DCA] electrolyte in a clean, dry, and temperature-controlled sample cell.

  • Temperature Control: Bring the sample to the desired temperature and allow it to thermally equilibrate.

  • Measurement: Immerse the conductivity probe into the sample, ensuring the electrodes are fully submerged. Record the conductivity reading once it has stabilized.

  • Data Recording: Record the conductivity and the corresponding temperature.

  • Cleaning: Thoroughly clean the probe with a suitable solvent (e.g., ultrapure water followed by acetone) and dry it completely before the next measurement.[10]

Protocol 2: Measurement of Viscosity

  • Instrument Setup: Use a calibrated viscometer, such as a falling-ball, rotational, or Stabinger viscometer.[4][7]

  • Sample Loading: Load the required volume of the [EMIM][DCA] electrolyte into the viscometer's sample chamber.

  • Temperature Equilibration: Set the desired temperature and allow the sample to reach thermal equilibrium.

  • Measurement: Perform the viscosity measurement according to the instrument's operating procedure.

  • Data Analysis: Record the dynamic or kinematic viscosity. If necessary, use the density of the sample at the same temperature to convert between the two.

Visualizations

experimental_workflow cluster_prep Electrolyte Preparation cluster_measurement Property Measurement cluster_analysis Analysis and Optimization prep Prepare [EMIM][DCA] Electrolyte additives Additives (Optional) - Co-solvents - Salts prep->additives To modify properties temp_control Control Temperature additives->temp_control Characterize modified electrolyte conductivity Measure Ionic Conductivity analyze Analyze Data conductivity->analyze viscosity Measure Viscosity viscosity->analyze temp_control->conductivity temp_control->viscosity optimize Optimize Electrolyte Composition analyze->optimize optimize->prep Iterate if necessary

Caption: Experimental workflow for preparing, characterizing, and optimizing [EMIM][DCA] electrolytes.

conductivity_factors cluster_factors Influencing Factors Conductivity Ionic Conductivity Temperature Temperature Viscosity Viscosity Temperature->Viscosity decreases Ion_Mobility Ion Mobility Temperature->Ion_Mobility increases Viscosity->Ion_Mobility inversely affects Ion_Mobility->Conductivity directly affects Ion_Concentration Ion Concentration (Additives) Ion_Concentration->Conductivity affects Purity Purity Purity->Conductivity affects

Caption: Key factors influencing the ionic conductivity of [EMIM][DCA] electrolytes.

References

Technical Support Center: Scaling Up Reactions with 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions in this versatile ionic liquid.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general questions about the properties and handling of [EMIM][DCA] in a scaled-up environment.

Q1: What are the key physical properties of [EMIM][DCA] that I need to consider for scale-up?

A1: When scaling up reactions, it is crucial to consider the viscosity, density, and thermal properties of [EMIM][DCA]. These properties can significantly impact mixing, heat transfer, and mass transfer in larger reactors.

PropertyValueTemperature (°C)Citation
Viscosity 16.8 cP25[1]
Density 1.10 g/cm³25[1]
Melting Point -21 °CN/A[1]
Thermal Decomposition >300 °CN/A[2]

Q2: What are the common impurities in industrial-grade [EMIM][DCA] and how can they affect my reaction?

A2: Industrial-grade [EMIM][DCA] may contain impurities such as water and halide ions (e.g., chloride, bromide). These impurities can significantly influence the physicochemical properties of the ionic liquid and affect reaction kinetics.[3] Halide impurities, for instance, can increase the viscosity of the ionic liquid and may have a negative impact on reactions involving organometallic catalysts.[3] Water content can also alter the viscosity and reactivity of the system.[4][5] It is essential to check the supplier's specifications for impurity levels.[3][6]

ImpurityTypical SpecificationPotential Impact
Water ≤ 1.0%Alters viscosity and reactivity.[4][5]
Halides (Cl⁻, Br⁻) Often specified by manufacturerCan increase viscosity and interfere with catalytic processes.[3]

Q3: Is [EMIM][DCA] corrosive to standard reactor materials?

A3: Imidazolium-based ionic liquids have been studied as corrosion inhibitors for materials like mild steel and stainless steel.[7][8][9][10][11] The dicyanamide anion, in particular, has been shown to play a significant role in forming a protective film on steel surfaces in acidic environments.[12] However, the corrosivity (B1173158) of [EMIM][DCA] can be influenced by the specific reaction conditions, including temperature, pressure, and the presence of reactants and products. It is recommended to conduct material compatibility studies with the specific alloys used in your reactor system under process conditions.

Q4: What are the general safety precautions for handling [EMIM][DCA] at a larger scale?

A4: [EMIM][DCA] is classified as harmful if swallowed and may cause skin and eye irritation.[13] When handling at a larger scale, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation in the working area. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the scale-up of your reaction in [EMIM][DCA].

Mixing and Mass Transfer Issues

Problem: My reaction is slower at a larger scale, or I am observing the formation of side products.

Possible Cause: Inefficient mixing due to the viscosity of [EMIM][DCA], leading to poor mass transfer and localized "hot spots."[14][15]

Solutions:

  • Optimize Agitation: Increase the agitator speed or use a different type of impeller designed for more viscous media. Computational Fluid Dynamics (CFD) can be a useful tool to model and optimize mixing in your specific reactor geometry.[16][17]

  • Temperature Control: Increasing the reaction temperature can lower the viscosity of [EMIM][DCA], which may improve mixing. However, this must be balanced with the thermal stability of your reactants and products.

  • Co-solvent Addition: The addition of a low-viscosity co-solvent can reduce the overall viscosity of the reaction medium. The miscibility of the co-solvent with [EMIM][DCA] and its effect on the reaction chemistry must be carefully evaluated.

Mixing_Troubleshooting Start Slow Reaction or Side Products at Scale Cause Inefficient Mixing/ Poor Mass Transfer Start->Cause Solution1 Optimize Agitation (Speed, Impeller) Cause->Solution1 Solution2 Increase Temperature (Reduces Viscosity) Cause->Solution2 Solution3 Add Co-solvent Cause->Solution3 CFD Use CFD for Mixing Simulation Solution1->CFD

Caption: Troubleshooting workflow for mixing issues.

Heat Transfer Challenges

Problem: I am experiencing difficulty in controlling the temperature of my exothermic reaction at a larger scale, leading to thermal runaway or product degradation.

Possible Cause: The lower surface-area-to-volume ratio of larger reactors, combined with the heat capacity of [EMIM][DCA], can lead to inefficient heat removal.[4][18][19]

Solutions:

  • Reactor Design: Utilize a reactor with a higher heat transfer coefficient, such as a jacketed reactor with baffles or a reactor with internal cooling coils.

  • Controlled Addition: For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.

  • Heat Transfer Fluid: Ensure that the heat transfer fluid and the cooling system have the capacity to remove the heat generated by the reaction at the desired rate.

Heat_Transfer_Troubleshooting Problem Poor Temperature Control Thermal Runaway Product Degradation Cause Inefficient Heat Removal Low Surface Area to Volume Ratio High Heat Capacity of IL Problem->Cause Solution Solutions Improve Reactor Design Controlled Reactant Addition Enhance Cooling System Cause->Solution

Caption: Logic for addressing heat transfer problems.

Downstream Processing and Product Isolation

Problem: Separating my product from [EMIM][DCA] is difficult and energy-intensive.

Possible Cause: The low volatility of [EMIM][DCA] makes separation by distillation challenging. The solubility of the product in the ionic liquid can also complicate extraction.

Solutions:

  • Liquid-Liquid Extraction: If your product has low solubility in a solvent that is immiscible with [EMIM][DCA], liquid-liquid extraction can be an effective separation method.[16][20]

  • Solid-Liquid Extraction: For solid products, precipitation by adding an anti-solvent followed by filtration may be a viable option.

  • Adsorption: Using solid adsorbents that selectively bind either the product or the ionic liquid can be an effective separation technique.[6]

Ionic Liquid Recycling and Reuse

Problem: How can I purify and recycle [EMIM][DCA] for subsequent reaction batches?

Possible Cause: Accumulation of byproducts, unreacted starting materials, or degradation products in the ionic liquid can affect its performance in subsequent uses.

Solutions:

  • Extraction: Washing the ionic liquid with a suitable solvent can remove organic impurities.

  • Adsorption: Using adsorbents like activated carbon can remove colored impurities and some dissolved byproducts.

  • Thermal Decomposition and Regeneration: For some imidazolium-based ionic liquids, a patented process involves heating the spent IL to form partial decomposition products, separating these volatile products from non-volatile contaminants, and then reacting them to regenerate the ionic liquid.[2][13]

Section 3: Experimental Protocols

This section provides a general framework for adapting a lab-scale reaction to a pilot-plant scale. As specific reaction conditions vary widely, this should be used as a guide for process development.

Example Protocol: Scale-Up of a Catalytic Reaction in [EMIM][DCA]

This protocol outlines the key steps for scaling up a generic catalytic reaction from a 100 mL laboratory scale to a 10 L pilot-plant scale.

1. Materials and Equipment:

  • [EMIM][DCA]: Industrial grade, with a certificate of analysis specifying water and halide content.

  • Reactants and Catalyst: Sourced in sufficient quantities for the pilot-plant scale.

  • Reactor: 10 L jacketed glass or stainless steel reactor with overhead stirrer, temperature and pressure probes, and a bottom outlet valve. The choice of material should be validated for compatibility with the reaction mixture.

  • Heating/Cooling System: A circulating bath capable of maintaining the desired reaction temperature.

  • Addition Funnel/Pump: For controlled addition of reactants if required.

2. Lab-Scale (100 mL) Baseline Experiment:

  • Objective: To establish baseline data for reaction kinetics, heat of reaction, and product yield under ideal mixing and heat transfer conditions.

  • Procedure:

    • Charge the reactor with [EMIM][DCA] and the catalyst.

    • Heat the mixture to the desired reaction temperature with stirring.

    • Add the reactants according to the established laboratory procedure.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by a suitable method (e.g., HPLC, GC).

    • Record the temperature profile throughout the reaction.

3. Pilot-Plant Scale (10 L) Adaptation:

  • Objective: To replicate the lab-scale results at a larger scale, accounting for differences in mixing and heat transfer.

  • Workflow Diagram:

Scale_Up_Workflow cluster_0 Phase 1: Pre-Reaction Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Post-Reaction A Charge [EMIM][DCA] and Catalyst B Heat to Reaction Temperature A->B C Controlled Addition of Reactants B->C D Monitor Temperature and Reaction Progress C->D E Cool Down D->E F Product Isolation E->F G IL Recycling F->G

Caption: General workflow for a scaled-up reaction.

  • Procedure:

    • Mixing Study (Optional but Recommended): If possible, perform a mixing study with a non-reactive tracer to determine the optimal stirring speed for achieving homogeneity in the 10 L reactor.

    • Charging the Reactor: Charge the reactor with [EMIM][DCA] and the catalyst. Note that the order of addition may need to be adjusted for safety and to manage any initial exotherms.

    • Heating: Heat the reactor contents to the target temperature. Be aware that the heating time will be significantly longer than in the lab.

    • Reactant Addition: If the reaction is exothermic, add the limiting reagent slowly to control the temperature. The addition rate will need to be determined based on the heat removal capacity of the reactor.

    • Monitoring: Closely monitor the internal temperature and the temperature of the heating/cooling fluid. Take samples for analysis to track the reaction progress.

    • Work-up: After the reaction is complete, cool the reactor and proceed with the product isolation method developed at the lab scale (e.g., extraction, precipitation).

    • Data Analysis: Compare the yield, selectivity, and reaction time to the lab-scale experiment. Any significant deviations will require further process optimization.

4. Ionic Liquid Recycling Protocol:

  • After product isolation, collect the spent [EMIM][DCA].

  • Analyze a sample of the spent IL for residual product, byproducts, and degradation products.

  • Based on the nature of the impurities, select a purification method:

    • For organic, non-polar impurities: Liquid-liquid extraction with a suitable hydrocarbon solvent.

    • For colored impurities: Treatment with activated carbon followed by filtration.

    • For water-soluble impurities: Washing with deionized water (if the IL is hydrophobic) or using a more advanced separation technique if it is hydrophilic.

  • Dry the purified [EMIM][DCA] under vacuum to remove any residual solvent or water.

  • Analyze the recycled IL to ensure it meets the required specifications before reuse.

References

Technical Support Center: Optimizing CO2 Absorption in 1-Ethyl-3-methylimidazolium dicyanamide ([emim][dca])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the temperature for carbon dioxide (CO2) absorption in the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([emim][dca]).

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on CO2 absorption in [emim][dca]?

A1: For physical absorption of CO2 in ionic liquids like [emim][dca], the solubility of CO2 generally decreases as the temperature increases.[1] This is because the absorption process is typically exothermic, and according to Le Chatelier's principle, increasing the temperature shifts the equilibrium to favor the desorption of CO2.

Q2: What is the optimal temperature range for CO2 capture using [emim][dca]?

A2: The optimal temperature for CO2 capture in [emim][dca] is a trade-off between absorption capacity and kinetics. While lower temperatures favor higher CO2 solubility, the viscosity of the ionic liquid may increase, leading to slower absorption rates.[2] One study determined the solubilities of CO2 in [emim][dca] in a temperature range of (298.0 to 373.2) K (24.85 to 100.05 °C).[3] The ideal temperature will depend on the specific experimental setup and process requirements, balancing high absorption capacity with efficient mass transfer.

Q3: How does the anion [dca] influence CO2 absorption compared to other anions?

A3: The anion of an ionic liquid plays a significant role in its CO2 absorption capacity. The dicyanamide ([dca]) anion in [emim][dca] contributes to its specific interaction with CO2. Density profiles have shown that CO2 has a higher density in [emim][dca] compared to [emim][SCN] (1-Ethyl-3-methylimidazolium thiocyanate), indicating the influence of the anion on CO2 solubility.[4]

Q4: How can the absorbed CO2 be removed from the [emim][dca] solvent for regeneration?

A4: The regeneration of [emim][dca] after CO2 absorption is typically achieved by increasing the temperature and/or lowering the pressure.[5] This process, known as temperature or pressure swing absorption, reverses the absorption equilibrium and releases the captured CO2, allowing the ionic liquid to be reused.

Q5: What experimental methods are commonly used to measure CO2 solubility in [emim][dca]?

A5: Common laboratory techniques for measuring CO2 solubility in ionic liquids include the gravimetric method, the pressure drop method, and the view-cell method.[5] A volumetric method has also been used to determine the solubility of CO2 in [emim][dca].[3]

Troubleshooting Guide

Issue 1: Lower than expected CO2 absorption capacity.

  • Question: My experiment shows a lower CO2 absorption capacity in [emim][dca] than reported in the literature. What could be the cause?

  • Answer:

    • Temperature Control: Ensure the temperature of the absorption vessel is accurately controlled and maintained at the desired setpoint. As CO2 solubility decreases with increasing temperature, even a small positive deviation can significantly reduce absorption.

    • Purity of [emim][dca]: Impurities in the ionic liquid, such as water or residual reactants from synthesis, can affect its physical properties and reduce its affinity for CO2. It is recommended to use high-purity [emim][dca] and to dry it under vacuum before use.

    • Equilibrium Time: The absorption process may not have reached equilibrium. Allow sufficient time for the CO2 to fully dissolve in the ionic liquid. Stirring or agitation can help to improve the rate of mass transfer.

    • Pressure Measurement: Verify the accuracy of your pressure gauges. An inaccurate reading of the CO2 partial pressure will lead to errors in the calculated solubility.

Issue 2: Inconsistent or non-reproducible results.

  • Question: I am getting inconsistent results between different experimental runs. What should I check?

  • Answer:

    • System Leaks: Ensure that your experimental setup is free from any gas leaks. Even a small leak can lead to significant errors in pressure-based measurement methods.

    • Ionic Liquid Handling: Ensure consistent handling and preparation of the [emim][dca] for each experiment. This includes consistent drying procedures and accurate measurement of the amount of ionic liquid used.

    • Temperature and Pressure Stability: Fluctuations in temperature or pressure during the experiment can lead to variability in the results. Ensure that your control systems are functioning correctly.

Issue 3: Slow CO2 absorption rate.

  • Question: The absorption of CO2 in my experiment is very slow. How can I improve the absorption rate?

  • Answer:

    • Increase Mass Transfer Area: Enhance the contact between the gas and liquid phases. This can be achieved by using a stirrer, bubbling the gas through the liquid, or using a packed column to increase the interfacial area.

    • Decrease Viscosity: If operating at very low temperatures, the viscosity of [emim][dca] might be high, hindering mass transfer. A slight increase in temperature can decrease the viscosity and improve the absorption kinetics, though it will also slightly decrease the theoretical maximum capacity.

    • Purity of CO2: Ensure the CO2 gas being used is of high purity. The presence of other gases can reduce the partial pressure of CO2 and slow down the absorption rate.

Data Presentation

Table 1: Solubility of CO2 in [emim][dca] at a pressure of approximately 100 kPa

Temperature (K)Temperature (°C)CO2 Solubility (mole fraction)
298.225.05~0.09
323.250.05~0.05
348.275.05~0.03
373.2100.05~0.02

Note: The solubility values are estimated from graphical data presented in the literature for pressures around 100 kPa and may vary slightly based on the exact experimental conditions. The general trend of decreasing solubility with increasing temperature is clearly demonstrated.[3]

Experimental Protocols

Protocol: Determination of CO2 Solubility in [emim][dca] using the Volumetric Method

This protocol provides a general outline for determining the solubility of CO2 in [emim][dca] using a volumetric apparatus.

1. Materials and Apparatus:

  • High-purity 1-Ethyl-3-methylimidazolium dicyanamide ([emim][dca])

  • High-purity CO2 gas

  • A gas-tight volumetric apparatus consisting of a high-pressure equilibrium cell, a gas reservoir of known volume, pressure transducers, and a temperature-controlled bath.

  • Vacuum pump

  • Stirring mechanism for the equilibrium cell.

2. Experimental Procedure:

  • Preparation of [emim][dca]: Dry the [emim][dca] sample under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any absorbed water.

  • Loading the Sample: Accurately weigh a known amount of the dried [emim][dca] and load it into the equilibrium cell.

  • Degassing the Sample: Seal the equilibrium cell and evacuate it using the vacuum pump to remove any dissolved gases from the ionic liquid.

  • System Purge: Purge the entire apparatus with low-pressure CO2 gas a few times to remove any residual air.

  • Temperature Control: Submerge the equilibrium cell in the temperature-controlled bath and allow it to reach the desired experimental temperature (e.g., 298.2 K).

  • Initial Gas Loading: Fill the gas reservoir with CO2 to a known pressure.

  • CO2 Absorption: Open the valve between the gas reservoir and the equilibrium cell to introduce CO2 into the cell. Start the stirring mechanism to facilitate gas-liquid contact.

  • Equilibrium: Monitor the pressure inside the equilibrium cell. The system is considered to be at equilibrium when the pressure remains constant over a significant period.

  • Data Recording: Record the final equilibrium temperature and pressure.

  • Calculation: The amount of CO2 absorbed by the [emim][dca] can be calculated from the initial and final conditions (pressure, volume, and temperature) of the gas in the reservoir and the equilibrium cell using an appropriate equation of state for CO2.

  • Repeatability: Repeat the measurement at different pressures and temperatures as required.

Visualizations

ExperimentalWorkflow Experimental Workflow for Optimizing CO2 Absorption Temperature cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization prep_il Prepare high-purity [emim][dca] prep_setup Assemble and leak-test absorption apparatus prep_il->prep_setup set_temp Set initial low temperature (e.g., 298 K) prep_setup->set_temp introduce_co2 Introduce CO2 and allow to equilibrate set_temp->introduce_co2 measure_sol Measure CO2 solubility introduce_co2->measure_sol increase_temp Incrementally increase temperature measure_sol->increase_temp increase_temp->introduce_co2 plot_data Plot solubility vs. temperature increase_temp->plot_data det_optimum Determine optimal temperature based on capacity and kinetics plot_data->det_optimum

Caption: Workflow for optimizing CO2 absorption temperature.

TroubleshootingWorkflow Troubleshooting Guide for CO2 Absorption Experiments cluster_issue Identify Issue cluster_cause Investigate Cause cluster_solution Implement Solution start Start: Unexpected Experimental Result issue_low_cap Low Absorption Capacity start->issue_low_cap issue_inconsistent Inconsistent Results start->issue_inconsistent issue_slow_rate Slow Absorption Rate start->issue_slow_rate cause_temp Temperature Incorrect? issue_low_cap->cause_temp cause_purity IL Purity Low? issue_low_cap->cause_purity issue_inconsistent->cause_purity cause_leaks System Leaks? issue_inconsistent->cause_leaks cause_viscosity Viscosity Too High? issue_slow_rate->cause_viscosity sol_cal_temp Calibrate Temperature Probe cause_temp->sol_cal_temp Yes sol_dry_il Dry IL Under Vacuum cause_purity->sol_dry_il Yes sol_leak_test Perform Leak Test cause_leaks->sol_leak_test Yes sol_inc_temp Slightly Increase Temperature cause_viscosity->sol_inc_temp Yes end End: Problem Resolved sol_cal_temp->end Re-run sol_dry_il->end Re-run sol_leak_test->end Re-run sol_inc_temp->end Re-run

References

preventing degradation of 1-Ethyl-3-methylimidazolium dicyanamide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of [EMIM][DCA]?

A1: The main factors contributing to the degradation of [EMIM][DCA] are elevated temperatures, exposure to highly acidic or alkaline conditions (pH), and prolonged contact with water, especially at higher temperatures.

Q2: What is the recommended storage condition for [EMIM][DCA] to ensure its stability?

A2: To ensure long-term stability, [EMIM][DCA] should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place away from direct sunlight.

Q3: Can I use [EMIM][DCA] in aqueous solutions?

A3: Yes, [EMIM][DCA] is miscible with water. However, prolonged exposure to water, especially at elevated temperatures or non-neutral pH, can lead to the hydrolysis of the dicyanamide anion. It is advisable to use freshly prepared aqueous solutions and minimize storage time.

Q4: What are the typical degradation products of [EMIM][DCA]?

A4: Under thermal stress, [EMIM][DCA] primarily degrades via dealkylation and deprotonation of the imidazolium (B1220033) cation. Hydrolysis of the dicyanamide anion can lead to the formation of urea (B33335) and other related compounds.

Q5: How can I detect if my [EMIM][DCA] sample has degraded?

A5: Degradation can be detected by a change in color (yellowing or browning), a noticeable odor, or changes in its spectroscopic profile (¹H NMR, FT-IR). For quantitative analysis, techniques like HPLC can be employed to assess purity and identify degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (Yellowing/Browning) of [EMIM][DCA] Thermal stress from improper storage or high-temperature experiments.Store at recommended cool, dark, and dry conditions. For high-temperature applications, consider the long-term thermal stability data. If discoloration is significant, purification or replacement of the ionic liquid is recommended.
Unexpected Reaction Outcomes or Poor Reproducibility Degradation of [EMIM][DCA] due to incompatible reagents or reaction conditions (e.g., strong acids/bases).Verify the compatibility of all reaction components with [EMIM][DCA]. Buffer the reaction mixture if pH control is critical. Run a control experiment with fresh [EMIM][DCA] to confirm its integrity.
Presence of Unidentified Peaks in Analytical Data (e.g., NMR, HPLC) Formation of degradation products.Refer to the section on Analytical Protocols for Degradation Analysis to identify potential degradation products. Consider purifying the [EMIM][DCA] before use if purity is critical for the experiment.
Change in Viscosity or Other Physical Properties Water absorption or partial degradation.Dry the [EMIM][DCA] under vacuum to remove absorbed water. If degradation is suspected, verify its purity using analytical techniques.

Data on Thermal Stability

The long-term thermal stability of [EMIM][DCA] is a critical factor for high-temperature applications. The following table summarizes data from thermogravimetric analysis (TGA), which indicates the temperature at which a certain percentage of mass loss occurs over a specified time.

Parameter Temperature (°C) Notes
T₀.₀₁/₁₀h (1% mass loss in 10 hours)~150This is often considered the maximum operating temperature for long-term applications.
T₀.₀₅/₁₀h (5% mass loss in 10 hours)~175Significant degradation may occur at this temperature over extended periods.
Onset Decomposition Temperature (Tₒₙₛₑₜ) from dynamic TGA>300This value is from rapid heating and may overestimate long-term stability.

Experimental Protocols

Protocol 1: Purity Assessment of [EMIM][DCA] by HPLC

Objective: To determine the purity of [EMIM][DCA] and detect the presence of degradation products.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and water with a buffer (e.g., 20 mM ammonium (B1175870) acetate) adjusted to a specific pH (e.g., pH 7).

  • Standard Preparation: Prepare a stock solution of high-purity [EMIM][DCA] in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the [EMIM][DCA] sample to be tested in the mobile phase to a final concentration within the calibration range.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where the imidazolium cation absorbs (e.g., ~210 nm).

  • Analysis: Inject the standards and the sample. Construct a calibration curve from the standards. Determine the concentration of [EMIM][DCA] in the sample and calculate its purity. Degradation products will appear as additional peaks in the chromatogram.

Protocol 2: Identification of Degradation Products by ¹H NMR Spectroscopy

Objective: To identify the structural changes in [EMIM][DCA] due to degradation.

Methodology:

  • Sample Preparation: Dissolve a small amount of the [EMIM][DCA] sample (degraded and undegraded as a reference) in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • NMR Acquisition: Acquire ¹H NMR spectra for both the reference and the degraded sample.

  • Spectral Analysis:

    • Compare the spectra of the degraded sample with the reference.

    • Look for the appearance of new signals or changes in the chemical shifts and integration of existing peaks.

    • Signals corresponding to the protons on the imidazolium ring and the ethyl and methyl groups are key indicators. The appearance of new signals in the aliphatic or aromatic regions may indicate dealkylation or other side reactions.

    • Changes in the imidazolium ring proton signals, particularly the C2-H proton, can indicate interactions or reactions at this site.

Visualizing Degradation Pathways and Workflows

Thermal Degradation Pathways of [EMIM][DCA] EMIM_DCA [EMIM][DCA] Heat Thermal Stress (>150 °C) EMIM_DCA->Heat Dealkylation Dealkylation Heat->Dealkylation Deprotonation Deprotonation Heat->Deprotonation Products1 1-Methylimidazole + Ethylating Agent Dealkylation->Products1 Products2 N-Heterocyclic Carbene (NHC) + Alkane Deprotonation->Products2

Caption: Primary thermal degradation pathways of [EMIM][DCA].

Hydrolytic Degradation of Dicyanamide Anion DCA Dicyanamide Anion [N(CN)₂]⁻ Water H₂O (Acidic or Alkaline pH) DCA->Water Hydrolysis Hydrolysis Water->Hydrolysis Urea Urea and related compounds Hydrolysis->Urea Experimental Workflow for Degradation Analysis Experiment Experiment with [EMIM][DCA] Suspected_Degradation Suspected Degradation? (e.g., color change, poor results) Experiment->Suspected_Degradation HPLC HPLC Analysis (Purity Check) Suspected_Degradation->HPLC Yes Pure Purity > 99% HPLC->Pure Degraded Purity < 99% or Extra Peaks HPLC->Degraded NMR ¹H NMR Analysis (Structural Elucidation) Identify_Products Identify Degradation Products NMR->Identify_Products Degraded->NMR Purify Purify or Replace [EMIM][DCA] Identify_Products->Purify

Technical Support Center: Viscosity Issues with 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting viscosity issues with 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) and its mixtures. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected viscosity of pure 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])?

A1: The viscosity of pure [EMIM][DCA] is temperature-dependent. At room temperature (around 25°C or 298.15 K), the viscosity is approximately 16.8 to 21 cP.[1][2][3] As temperature increases, the viscosity decreases significantly.[4][5]

Q2: How does water content affect the viscosity of [EMIM][DCA] mixtures?

A2: Water is a significant factor that can lower the viscosity of [EMIM][DCA].[2][6][7][8][9] Even small amounts of water contamination can lead to a noticeable decrease in viscosity.[7][8][9] This is a critical factor to control for achieving reproducible results.

Q3: Can I use organic solvents to modify the viscosity of [EMIM][DCA]?

A3: Yes, mixing [EMIM][DCA] with organic solvents will alter its viscosity. Solvents like ethanol (B145695) can be used to reduce the viscosity of the mixture.[10] The extent of viscosity change depends on the solvent and its concentration in the mixture.

Q4: What is the general relationship between temperature and the viscosity of [EMIM][DCA]?

A4: Like most liquids, the viscosity of [EMIM][DCA] and its mixtures has a strong inverse relationship with temperature.[4][5][11] Increasing the temperature will lead to a decrease in viscosity. Therefore, precise temperature control is crucial for consistent viscosity measurements.

Q5: How should I properly store [EMIM][DCA] to avoid viscosity changes?

A5: [EMIM][DCA] is hygroscopic and can absorb moisture from the atmosphere, which will lower its viscosity.[7] It should be stored in a tightly sealed container in a dry, well-ventilated area, away from moisture.[12] Using a desiccator or a glove box with a dry atmosphere is recommended for long-term storage and handling.

Troubleshooting Guides

Issue 1: Measured Viscosity is Unexpectedly Low

Possible Causes:

  • Water Contamination: [EMIM][DCA] is hygroscopic and readily absorbs water from the atmosphere, which significantly lowers its viscosity.[7][8][9]

  • Temperature is Higher than Setpoint: An inaccurate temperature reading or poor temperature control can lead to a higher actual temperature and thus lower viscosity.[4][5]

  • Incorrect Mixture Composition: An error in the preparation of the mixture, such as adding too much of a low-viscosity solvent, will result in a lower overall viscosity.

Troubleshooting Steps:

Low_Viscosity_Troubleshooting start Start: Unexpectedly Low Viscosity check_water 1. Verify Water Content (Karl Fischer Titration) start->check_water water_high Water content is high check_water->water_high dry_sample Dry sample under vacuum and re-measure water_high->dry_sample Yes water_ok Water content is acceptable water_high->water_ok No dry_sample->check_water check_temp 2. Verify Temperature Control (Calibrated Thermometer) water_ok->check_temp temp_high Temperature is too high check_temp->temp_high adjust_temp Adjust and stabilize temperature, then re-measure temp_high->adjust_temp Yes temp_ok Temperature is correct temp_high->temp_ok No adjust_temp->check_temp check_composition 3. Verify Mixture Composition (Review preparation records) temp_ok->check_composition composition_error Composition error found check_composition->composition_error prepare_new Prepare a new, accurate mixture composition_error->prepare_new Yes end_ok End: Viscosity in Range composition_error->end_ok No prepare_new->check_composition High_Viscosity_Troubleshooting start Start: Unexpectedly High Viscosity check_temp 1. Verify Temperature Control (Calibrated Thermometer) start->check_temp temp_low Temperature is too low check_temp->temp_low adjust_temp Adjust and stabilize temperature, then re-measure temp_low->adjust_temp Yes temp_ok Temperature is correct temp_low->temp_ok No adjust_temp->check_temp check_impurities 2. Check for Impurities (e.g., Ion Chromatography for halides) temp_ok->check_impurities impurities_present Impurities detected check_impurities->impurities_present purify_sample Purify sample or use a new batch impurities_present->purify_sample Yes impurities_ok No significant impurities impurities_present->impurities_ok No purify_sample->check_impurities check_composition 3. Verify Mixture Composition (Review preparation records) impurities_ok->check_composition composition_error Composition error found check_composition->composition_error prepare_new Prepare a new, accurate mixture composition_error->prepare_new Yes end_ok End: Viscosity in Range composition_error->end_ok No prepare_new->check_composition Viscosity_Measurement_Workflow start Start: Sample Preparation dry_sample 1. Dry [EMIM][DCA] and co-solvents under vacuum start->dry_sample kf_pre 2. Pre-measurement Karl Fischer Titration dry_sample->kf_pre prepare_mixture 3. Prepare mixture in dry atmosphere (by mass) kf_pre->prepare_mixture load_rheometer 4. Load sample onto calibrated rheometer prepare_mixture->load_rheometer equilibrate_temp 5. Equilibrate to measurement temperature load_rheometer->equilibrate_temp perform_measurement 6. Perform shear rate sweep to measure viscosity equilibrate_temp->perform_measurement kf_post 7. Post-measurement Karl Fischer Titration perform_measurement->kf_post analyze_data 8. Analyze and report data kf_post->analyze_data end End: Viscosity Data analyze_data->end

References

Technical Support Center: Purification of Recycled 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of recycled 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of recycled [EMIM][DCA].

Issue Potential Cause Recommended Solution
Discoloration (Yellow to Brownish Tint) Thermal degradation or presence of colored impurities from the previous application.Treat the recycled [EMIM][DCA] with activated carbon. The high surface area of activated carbon allows for the adsorption of colored organic impurities.[1]
High Water Content [EMIM][DCA] is hydrophilic and readily absorbs moisture from the atmosphere.Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours. Monitor the water content using Karl Fischer titration.
Presence of Residual Reactants or Solvents Incomplete reaction during synthesis or carryover from the previous application.For volatile impurities, vacuum distillation can be effective. For non-volatile impurities, solvent extraction may be necessary. The choice of solvent will depend on the nature of the impurity.
Cloudy or Hazy Appearance Presence of insoluble impurities or fine particulate matter.Filtration through a syringe filter (e.g., 0.45 µm PTFE) can remove suspended particles.
Inconsistent Spectroscopic Data (NMR, IR) Presence of various impurities affecting the chemical environment of the [EMIM][DCA] ions.A combination of purification methods may be necessary. Start with activated carbon treatment, followed by vacuum drying. If impurities persist, consider solvent extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in recycled [EMIM][DCA]?

A1: The most common impurities in recycled [EMIM][DCA] include water, residual starting materials from its synthesis (e.g., 1-methylimidazole), by-products from its previous application, and colored degradation products.[2] Due to its hydrophilic nature, water is a significant and persistent impurity.

Q2: How can I determine the purity of my recycled [EMIM][DCA]?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify organic impurities and confirm the structure of the ionic liquid.

  • Karl Fischer Titration: To accurately quantify the water content.[3][4][5]

  • Ion Chromatography: To detect and quantify anionic and cationic impurities.

Q3: Is it necessary to use brand new activated carbon for each purification cycle?

A3: While using fresh activated carbon is ideal for achieving the highest purity, it is possible to regenerate and reuse activated carbon. However, the regeneration process itself needs to be carefully controlled to avoid introducing new impurities. For high-purity applications, using fresh activated carbon is recommended.

Q4: What is the expected recovery yield after purification?

A4: The recovery yield will depend on the chosen purification method and the level of impurities. Activated carbon treatment may result in a small loss of the ionic liquid due to adsorption. Solvent extraction can also lead to some loss in the extraction solvent. Yields can typically range from 85% to 95%, but this should be determined experimentally for your specific process.

Q5: Can I use a rotary evaporator to dry my [EMIM][DCA]?

A5: Yes, a rotary evaporator connected to a high-vacuum pump is an effective tool for drying [EMIM][DCA]. Heating the sample gently (e.g., 70-80°C) while rotating under vacuum will facilitate the removal of water and other volatile impurities.

Experimental Protocols

Protocol 1: Purification of Recycled [EMIM][DCA] using Activated Carbon

This protocol describes the removal of colored impurities and other organic contaminants from recycled [EMIM][DCA].

Materials:

  • Recycled [EMIM][DCA]

  • Activated carbon (powdered, high purity)

  • Anhydrous organic solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a syringe filter)

  • Rotary evaporator with a vacuum pump

Procedure:

  • Dissolution: Dissolve the recycled [EMIM][DCA] in a minimal amount of a suitable anhydrous organic solvent. The solvent helps to reduce the viscosity and improve the contact between the ionic liquid and the activated carbon.

  • Activated Carbon Treatment: Add activated carbon to the solution (approximately 1-5% w/w of the ionic liquid).

  • Stirring: Stir the mixture vigorously at room temperature for at least 2-4 hours. For highly colored samples, a longer stirring time or a second treatment may be necessary.

  • Filtration: Separate the activated carbon from the solution by filtration. For larger volumes, a Büchner funnel with fine filter paper is suitable. For smaller volumes, a syringe filter (0.45 µm) can be used.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure.

  • Final Drying: Dry the purified [EMIM][DCA] under high vacuum at 70-80°C for several hours to remove any residual solvent and water.

  • Purity Analysis: Analyze the purity of the final product using NMR and Karl Fischer titration.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol outlines the procedure for quantifying the water content in [EMIM][DCA].

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagents

  • Anhydrous solvent compatible with the KF system (e.g., methanol (B129727) or a specialized KF solvent)

  • Gastight syringe

  • Purified [EMIM][DCA] sample

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.

  • Solvent Addition: Add the appropriate anhydrous solvent to the titration cell and titrate to a dry endpoint to eliminate any residual water in the solvent.

  • Sample Introduction: Using a gastight syringe, accurately weigh and inject a known amount of the purified [EMIM][DCA] into the titration cell.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the water content, usually in ppm or percentage.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Data Presentation

The following table summarizes typical purity levels that can be achieved with different purification methods. The exact values can vary depending on the initial level and nature of the impurities.

Purification Method Target Impurity Typical Purity Achieved Recovery Yield
Vacuum Drying Water, Volatile Solvents>99% (IL content), <100 ppm water>98%
Activated Carbon Treatment Colored Impurities, Organic Residues>99.5% (IL content)90-95%
Solvent Extraction Non-volatile Organic/Inorganic Impurities>99% (IL content)85-90%

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Quality Control cluster_end Final Product Recycled_IL Recycled [EMIM][DCA] (with impurities) Activated_Carbon Activated Carbon Treatment (for color removal) Recycled_IL->Activated_Carbon Solvent_Extraction Solvent Extraction (for specific impurities) Activated_Carbon->Solvent_Extraction Optional Vacuum_Drying Vacuum Drying (for water removal) Activated_Carbon->Vacuum_Drying Solvent_Extraction->Vacuum_Drying Purity_Analysis Purity Analysis (NMR, KF Titration) Vacuum_Drying->Purity_Analysis Purity_Analysis->Activated_Carbon Repurify Purified_IL Purified [EMIM][DCA] Purity_Analysis->Purified_IL Meets Specs

Caption: Workflow for the purification and quality control of recycled [EMIM][DCA].

TroubleshootingLogic Start Recycled [EMIM][DCA] Sample Discolored Is the sample discolored? Start->Discolored HighWater Is water content high? Discolored->HighWater No ActivateCarbon Perform Activated Carbon Treatment Discolored->ActivateCarbon Yes OtherImpurities Other impurities detected by NMR? HighWater->OtherImpurities No VacuumDry Perform Vacuum Drying HighWater->VacuumDry Yes SolventExtract Consider Solvent Extraction OtherImpurities->SolventExtract Yes FinalProduct Purified [EMIM][DCA] OtherImpurities->FinalProduct No ActivateCarbon->HighWater VacuumDry->OtherImpurities SolventExtract->FinalProduct

References

Technical Support Center: Managing Water Content in 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the critical management of water content in 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) for electrochemical applications. Trace amounts of water can significantly alter the physicochemical properties of this ionic liquid, impacting experimental reproducibility and outcomes.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of [EMIM][DCA] in electrochemical setups.

Problem 1: Inconsistent or drifting electrochemical measurements (e.g., cyclic voltammetry).

  • Question: My cyclic voltammograms for a known redox couple in [EMIM][DCA] are not reproducible, and the baseline is drifting. What could be the cause?

  • Answer: Uncontrolled and varying water content is a frequent cause of such inconsistencies. Water can act as a proton source or react with electroactive species, leading to spurious peaks and a narrowing of the electrochemical window.[1][2][3][4] It is crucial to determine the water content of your [EMIM][DCA] and ensure it is maintained at a consistently low level.

Problem 2: Lower than expected ionic conductivity.

  • Question: The measured ionic conductivity of my [EMIM][DCA] electrolyte is lower than the literature values. Why might this be?

  • Answer: While counterintuitive, as water generally decreases the viscosity of ionic liquids which should increase ion mobility, excess water can disrupt the charge-carrying network of the ionic liquid.[5] However, for [EMIM][DCA], the addition of water generally leads to an increase in conductivity up to a certain concentration, after which it may decrease. If your conductivity is unexpectedly low, it could be due to other impurities. It is important to correlate conductivity with both water content and viscosity.

Problem 3: The ionic liquid appears cloudy or has formed a separate phase.

  • Question: My [EMIM][DCA] sample, which is usually a clear liquid, has become cloudy. What should I do?

  • Answer: Cloudiness can indicate the presence of significant amounts of absorbed water or other impurities. [EMIM][DCA] is hygroscopic and will absorb moisture from the atmosphere.[6] You should dry the ionic liquid using an appropriate method, such as vacuum drying, to remove the excess water.

Problem 4: Ineffective drying of [EMIM][DCA] with molecular sieves.

  • Question: I've been storing my [EMIM][DCA] over molecular sieves, but the water content remains high. What's wrong?

  • Answer: The molecular sieves may be saturated with water and require regeneration. Molecular sieves have a finite capacity for water absorption and need to be reactivated by heating to high temperatures to drive off the adsorbed water.[7][8] It is also important to use the correct pore size (3Å is generally recommended for water removal from organic solvents and ionic liquids).[9]

Frequently Asked Questions (FAQs)

Q1: Why is controlling water content so critical for electrochemical applications of [EMIM][DCA]?

A1: Water can significantly impact the key properties of [EMIM][DCA] for electrochemistry. It can narrow the electrochemical window, affect ionic conductivity and viscosity, and participate in unwanted side reactions at the electrode surfaces.[1][2][4] Maintaining a low and consistent water content is essential for obtaining reproducible and reliable electrochemical data.

Q2: How can I accurately measure the water content in [EMIM][DCA]?

A2: The most reliable and widely accepted method for determining the water content in ionic liquids is Karl Fischer (KF) titration.[6][10][11] This technique is highly selective for water and can provide accurate measurements even at very low concentrations (ppm levels). Both volumetric and coulometric KF titration methods are suitable.[11][12]

Q3: What is the most effective method for drying [EMIM][DCA]?

A3: Vacuum drying at elevated temperatures is a highly effective method for removing water from [EMIM][DCA].[13] The specific temperature and duration will depend on the volume of the sample and the desired final water content. Another common method is drying with activated molecular sieves (3Å).[14]

Q4: How should I properly store [EMIM][DCA] to minimize water absorption?

A4: Due to its hygroscopic nature, [EMIM][DCA] should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a glove box.[6] If stored in a vial with a septum, use a syringe to withdraw the ionic liquid to minimize exposure to the atmosphere.

Q5: What is the expected impact of water on the viscosity and conductivity of [EMIM][DCA]?

A5: The addition of water to [EMIM][DCA] generally leads to a decrease in viscosity and an increase in electrical conductivity.[15][16] This is because the smaller water molecules can reduce the intermolecular forces between the ions of the ionic liquid, thereby increasing their mobility. The tables below provide quantitative data on these effects.

Data Presentation

The following tables summarize the effect of water content on the key physicochemical properties of [EMIM][DCA] at various temperatures.

Table 1: Effect of Water Content on the Density of [EMIM][DCA]

Temperature (°C)Water Mole FractionDensity (g/cm³)
200.001.103
200.251.089
200.501.069
200.751.039
400.001.091
400.251.078
400.501.059
400.751.031
600.001.079
600.251.066
600.501.048
600.751.021

Data sourced and adapted from Martins et al., J. Chem. Eng. Data 2017, 62, 9, 2875–2889.

Table 2: Effect of Water Content on the Viscosity of [EMIM][DCA]

Temperature (°C)Water Mole FractionViscosity (mPa·s)
200.0023.3
200.2510.1
200.504.9
200.752.5
400.0012.1
400.256.0
400.503.2
400.751.8
600.007.2
600.254.0
600.502.3
600.751.4

Data sourced and adapted from Martins et al., J. Chem. Eng. Data 2017, 62, 9, 2875–2889.

Table 3: Effect of Water Content on the Electrical Conductivity of [EMIM][DCA]

Temperature (°C)Water Mole FractionElectrical Conductivity (S/m)
200.002.1
200.253.9
200.506.2
200.759.0
400.003.3
400.255.8
400.508.9
400.7512.6
600.004.7
600.257.9
600.5011.9
600.7516.5

Data sourced and adapted from Martins et al., J. Chem. Eng. Data 2017, 62, 9, 2875–2889.

Experimental Protocols

Protocol 1: Water Content Determination by Coulometric Karl Fischer Titration

  • Apparatus: A coulometric Karl Fischer titrator equipped with a titration cell with a diaphragm.

  • Reagents: Anode and cathode solutions (commercially available Karl Fischer reagents).

  • Procedure:

    • Assemble the Karl Fischer titration cell according to the manufacturer's instructions, ensuring all joints are well-sealed to prevent moisture ingress.

    • Fill the anode and cathode compartments with the appropriate reagents.

    • Allow the instrument to precondition the titration cell by electrolytically removing any residual water until a stable, low drift rate is achieved.

    • Using a dry, gas-tight syringe, accurately weigh and inject a known mass of the [EMIM][DCA] sample into the anode compartment.

    • The titration will start automatically and will stop once all the water in the sample has been consumed.

    • The instrument will display the water content, typically in ppm or percentage.

    • For high accuracy, perform the measurement in triplicate.

Protocol 2: Drying [EMIM][DCA] using a High-Vacuum Line

  • Apparatus: A high-vacuum line (Schlenk line) equipped with a cold trap, a vacuum gauge, and a suitable heating mantle or oil bath.

  • Procedure:

    • Place the [EMIM][DCA] sample in a Schlenk flask of an appropriate size.

    • Connect the flask to the vacuum line and ensure the cold trap is filled with a suitable coolant (e.g., liquid nitrogen or a dry ice/acetone slurry).

    • Gradually open the flask to the vacuum to avoid vigorous bubbling.

    • Once a stable high vacuum is achieved (e.g., < 1 mbar), begin to gently heat the sample. A temperature of 70-80°C is often sufficient for drying [EMIM][DCA].[14]

    • Maintain the sample under dynamic vacuum and heat for several hours to overnight, depending on the sample volume and initial water content.

    • To monitor the drying progress, periodically take a small aliquot (under inert atmosphere) and measure the water content using Karl Fischer titration.

    • Once the desired water content is reached, allow the sample to cool to room temperature under vacuum before backfilling with an inert gas.

Protocol 3: Regeneration of Molecular Sieves

  • Apparatus: A laboratory oven capable of reaching at least 300°C.

  • Procedure:

    • Spread the saturated molecular sieves in a thin layer on a heat-resistant tray (e.g., a metal or ceramic dish).

    • Place the tray in a preheated oven. For 3Å molecular sieves, a temperature of 200-300°C is recommended.[7]

    • Heat the molecular sieves for 2-4 hours to drive off the adsorbed water.[7]

    • After heating, carefully remove the tray from the oven and allow the molecular sieves to cool in a desiccator to prevent re-adsorption of atmospheric moisture.

    • Once cooled, the regenerated molecular sieves are ready for use.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Analysis cluster_drying Drying Process cluster_application Electrochemical Application start [EMIM][DCA] Sample kf1 Karl Fischer Titration (Initial Water Content) start->kf1 decision Water Content Acceptable? kf1->decision drying Drying Procedure (e.g., Vacuum Heating) decision->drying No storage Store under Inert Atmosphere decision->storage Yes kf2 Karl Fischer Titration (Post-Drying) drying->kf2 kf2->decision Check application Electrochemical Experiment storage->application

Caption: Experimental workflow for managing water content in [EMIM][DCA].

troubleshooting_logic problem Inconsistent Electrochemical Measurements q1 Is water content known and controlled? problem->q1 a1_yes Check for other impurities or instrumental issues. q1->a1_yes Yes a1_no Measure water content using Karl Fischer titration. q1->a1_no No q2 Is water content too high? a1_no->q2 a2_yes Dry the ionic liquid (e.g., vacuum heating). q2->a2_yes Yes a2_no Proceed with experiment, ensuring proper storage. q2->a2_no No retest Re-run electrochemical measurement. a2_yes->retest a2_no->retest

Caption: Troubleshooting logic for inconsistent electrochemical measurements.

References

Technical Support Center: Enhancing the Thermal Stability of 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][dca]) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][dca]) formulations. The information is designed to address common challenges related to the thermal stability of this ionic liquid.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving the thermal stability of [EMIM][dca] formulations.

Issue Potential Cause Recommended Action
Unexpectedly low decomposition temperature in TGA. Impurities: Residual reactants (e.g., halides), water, or solvents from synthesis can significantly lower the thermal stability of the ionic liquid.Purification: Ensure the [EMIM][dca] is of high purity. Drying under vacuum at a moderate temperature (e.g., 70-80 °C) for an extended period (24-48 hours) is recommended to remove volatile impurities. Purity can be checked using techniques like NMR or ion chromatography.
Atmosphere: The presence of oxygen can accelerate decomposition compared to an inert atmosphere like nitrogen or argon.Inert Atmosphere: Conduct TGA experiments under a continuous flow of high-purity inert gas (e.g., nitrogen at 20-50 mL/min).
Heating Rate: Faster heating rates can lead to an overestimation of the onset decomposition temperature (Tonset).[1]Standardized Heating Rate: Use a consistent and moderate heating rate, such as 10 °C/min, for all comparative studies. For more detailed kinetic analysis, consider using multiple heating rates (e.g., 5, 10, 15, 20 °C/min).
Inconsistent TGA or DSC results between samples. Sample Preparation: Variations in sample mass or pan type can affect heat transfer and lead to inconsistent results.Consistent Sample Preparation: Use a consistent sample mass (e.g., 5-10 mg) and the same type of sample pan (e.g., aluminum or platinum) for all experiments. Ensure good thermal contact between the sample and the bottom of the pan.
Instrument Calibration: An uncalibrated TGA or DSC instrument will produce inaccurate temperature and mass loss/heat flow readings.Regular Calibration: Calibrate the TGA for mass and temperature and the DSC for temperature and enthalpy according to the manufacturer's recommendations using appropriate standards.
Discoloration of the [EMIM][dca] formulation upon heating. Thermal Decomposition: The formulation may be undergoing decomposition, leading to the formation of colored byproducts.Lower Operating Temperature: If possible, reduce the operating temperature of your experiment. Consider determining the maximum operating temperature (MOT) for long-term use.
Reaction with Formulation Components: Additives or other components in the formulation may be reacting with the [EMIM][dca] at elevated temperatures.Compatibility Studies: Perform isothermal TGA or DSC experiments on the complete formulation to assess its long-term stability at the desired operating temperature.
Formation of solid residues after heating. Polymerization: Dicyanamide-based ionic liquids can be prone to polymerization at elevated temperatures.Addition of Stabilizers: Consider the addition of antioxidants or radical scavengers to inhibit polymerization and other degradation pathways. Compatibility and effectiveness must be experimentally verified.

Frequently Asked Questions (FAQs)

1. What is the typical thermal decomposition temperature of pure [EMIM][dca]?

The onset decomposition temperature (Tonset) of [EMIM][dca] is generally reported to be in the range of 250-300 °C when measured by thermogravimetric analysis (TGA) under an inert atmosphere at a heating rate of 10 °C/min. However, it is important to note that slow decomposition can occur at temperatures significantly lower than the Tonset during prolonged heating.[2]

2. How can I enhance the thermal stability of my [EMIM][dca] formulation?

Several strategies can be employed to enhance the thermal stability of [EMIM][dca] formulations:

  • Ensure High Purity: As mentioned in the troubleshooting guide, removing impurities is the first and most critical step.

  • Inert Atmosphere: Handling and processing the formulation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Addition of Stabilizers:

    • Antioxidants: Phenolic antioxidants, such as butylated hydroxytoluene (BHT) or derivatives of vitamin E, can be added in small quantities (e.g., 0.1-1.0 wt%) to mitigate oxidative decomposition.

    • Radical Scavengers: Compounds that can trap reactive radical species formed during the initial stages of decomposition can help to prolong the stability of the ionic liquid.

    • The effectiveness of any additive must be experimentally validated for your specific formulation and operating conditions.

3. What are the primary degradation pathways for imidazolium-based ionic liquids like [EMIM][dca]?

The thermal decomposition of imidazolium-based ionic liquids can proceed through several pathways. The two primary mechanisms are:

  • SN2-type dealkylation: A nucleophilic attack by the dicyanamide anion on the ethyl or methyl group of the imidazolium (B1220033) cation, leading to the formation of volatile alkyl-dicyanamide and neutral 1-methylimidazole (B24206) or 1-ethylimidazole.

  • Carbene formation: Abstraction of the acidic proton at the C2 position of the imidazolium ring by the anion, forming an N-heterocyclic carbene (NHC). These carbenes can be highly reactive and lead to further decomposition or polymerization.

Secondary reactions can include cyclization of the cation and substitution reactions on the imidazolium ring.[3]

4. How do I determine the long-term thermal stability of my formulation?

Dynamic TGA provides a rapid assessment of thermal stability but can overestimate the long-term stability.[1] For determining the maximum operating temperature (MOT) for extended periods, isothermal TGA is recommended. In this method, the sample is held at a constant temperature for a prolonged time (e.g., several hours or days), and the mass loss is monitored. A common metric is the temperature at which a 1% mass loss occurs over a specified period (e.g., 10 hours).

5. What experimental parameters are crucial for obtaining reproducible TGA and DSC results?

To ensure the reproducibility and comparability of your thermal analysis data, it is essential to control and report the following parameters:

  • Instrument: Manufacturer and model.

  • Sample Mass: In milligrams.

  • Heating Rate: In °C/min.

  • Atmosphere: Type of gas (e.g., nitrogen, argon) and flow rate (in mL/min).

  • Sample Pan: Material (e.g., aluminum, platinum) and whether it is open, closed, or hermetically sealed.

  • Calibration: Details of the last temperature and mass/enthalpy calibration.

Experimental Protocols

Protocol 1: Standard Thermogravimetric Analysis (TGA) for Thermal Stability Screening

Objective: To determine the onset decomposition temperature (Tonset) of an [EMIM][dca] formulation.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • Microbalance

  • [EMIM][dca] formulation

  • TGA sample pans (e.g., platinum or aluminum)

Procedure:

  • Turn on the TGA instrument and the gas supply. Allow the instrument to stabilize.

  • Calibrate the instrument for temperature and mass if it has not been done recently.

  • Tare an empty TGA sample pan on the microbalance.

  • Accurately weigh 5-10 mg of the [EMIM][dca] formulation into the tared pan. Record the exact mass.

  • Place the sample pan in the TGA furnace.

  • Set the gas flow to a constant rate (e.g., 20 mL/min of nitrogen).

  • Set up the temperature program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Start the experiment and record the mass loss as a function of temperature.

  • After the experiment is complete, cool the furnace to room temperature.

  • Analyze the resulting TGA curve to determine the Tonset, which is typically calculated as the intersection of the baseline tangent and the tangent of the decomposition step.

Protocol 2: Isothermal TGA for Long-Term Thermal Stability Assessment

Objective: To evaluate the mass loss of an [EMIM][dca] formulation at a constant operating temperature over an extended period.

Procedure:

  • Follow steps 1-6 from Protocol 1.

  • Set up the temperature program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to the desired isothermal temperature (e.g., 150 °C) at a heating rate of 20 °C/min.

    • Hold at the isothermal temperature for a specified duration (e.g., 10 hours).

  • Start the experiment and record the mass loss as a function of time.

  • Analyze the resulting isothermal TGA curve to determine the percentage of mass loss at the end of the holding period.

Protocol 3: Differential Scanning Calorimetry (DSC) for Phase Behavior and Reaction Screening

Objective: To identify melting points, glass transitions, and potential exothermic decomposition events in an [EMIM][dca] formulation.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-purity nitrogen or argon gas

  • Microbalance

  • [EMIM][dca] formulation

  • DSC sample pans (e.g., aluminum) and lids

  • Crimping press

Procedure:

  • Turn on the DSC instrument and the gas supply. Allow the instrument to stabilize.

  • Calibrate the instrument for temperature and enthalpy if it has not been done recently.

  • Tare an empty DSC pan with its lid.

  • Accurately weigh 5-10 mg of the [EMIM][dca] formulation into the tared pan. Record the exact mass.

  • Hermetically seal the pan using a crimping press.

  • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

  • Set the gas flow to a constant rate (e.g., 20 mL/min of nitrogen).

  • Set up the temperature program (an example for general screening):

    • Equilibrate at 25 °C.

    • Cool to -90 °C at 10 °C/min.

    • Hold at -90 °C for 5 minutes.

    • Heat from -90 °C to 350 °C at 10 °C/min.

  • Start the experiment and record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram for endothermic events (e.g., melting, glass transition) and exothermic events (e.g., crystallization, decomposition).

Visualizations

Experimental_Workflow_for_Thermal_Stability_Assessment cluster_preparation Sample Preparation cluster_data Data Interpretation prep [EMIM][dca] Formulation purify Purification & Drying prep->purify stabilize Addition of Stabilizer (Optional) purify->stabilize tga_dyn Dynamic TGA stabilize->tga_dyn Screening tga_iso Isothermal TGA stabilize->tga_iso Long-term Stability dsc DSC stabilize->dsc Phase Behavior tonset Determine Tonset tga_dyn->tonset mot Determine MOT tga_iso->mot phase Identify Phase Transitions dsc->phase reaction Screen for Exothermic Reactions dsc->reaction

Caption: Workflow for assessing the thermal stability of [EMIM][dca] formulations.

Decomposition_Pathways cluster_start Initial State cluster_secondary Secondary Reactions il [EMIM][dca] sn2 SN2 Dealkylation il->sn2 Heat carbene Carbene Formation il->carbene Heat volatile Volatile Alkyl-dicyanamides & Neutral Imidazoles sn2->volatile nhc N-Heterocyclic Carbene (NHC) carbene->nhc other Further Decomposition volatile->other polymer Polymerization nhc->polymer nhc->other

Caption: Major thermal decomposition pathways for [EMIM][dca].

References

compatibility of 1-Ethyl-3-methylimidazolium dicyanamide with different electrode materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431) ([EMIM][DCA]). This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers in their work with this ionic liquid and various electrode materials.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of [EMIM][DCA]?

A1: 1-Ethyl-3-methylimidazolium dicyanamide is a room-temperature ionic liquid known for its good thermal stability and utility in electrochemical applications.[1] Its key properties are summarized in the table below.

Q2: What is the expected electrochemical stability window (ESW) for [EMIM][DCA]?

A2: The electrochemical window for [EMIM][DCA] is often cited to be between 3.0 V and 4.2 V.[2][3] This variation depends heavily on the working electrode material, the presence of impurities (especially water), the reference electrode used, and the cutoff current density chosen to define the stability limit. A study investigating imidazolium-based ionic liquids found a clear dependence of the anodic stability on the anion, with the electrochemical stability following the sequence [EMIM][B(CN)4] > [EMIM][N(CN)2] > [EMIM][C(CN)3].[4]

Q3: Is [EMIM][DCA] compatible with steel alloys?

A3: Studies on imidazolium-based ionic liquids suggest that their compatibility with steel depends on the specific alloy and the anion of the ionic liquid. For instance, stainless steel generally shows passive behavior with low corrosion current densities in several imidazolium (B1220033) ILs.[5] However, carbon steel's behavior can range from active to passive depending on the specific ionic liquid composition.[5] It is always recommended to perform specific corrosion tests for your alloy and experimental conditions.

Q4: Can I use [EMIM][DCA] with aluminum electrodes?

A4: The use of [EMIM]-based ionic liquids with aluminum is well-documented, primarily in the context of aluminum electrodeposition and alloying, often from Lewis-acidic chloroaluminate melts.[6][7][8][9][10] In these systems, the ionic liquid is part of the electrolyte for plating aluminum onto a substrate. If using a pure aluminum electrode in [EMIM][DCA] for other applications, be aware that aluminum's natural oxide layer can be compromised by halides and other impurities, potentially leading to corrosion or dissolution, especially at anodic potentials.[6][7]

Q5: How does water content affect my experiments with [EMIM][DCA]?

A5: Water is a critical impurity in most ionic liquid systems. For [EMIM][DCA], water content should be kept to a minimum (e.g., ≤300 ppm) for most electrochemical applications.[2] Water can narrow the electrochemical window, react with electrode surfaces, and alter the ionic liquid's viscosity and conductivity.[11] Some studies have explored the intentional use of water with imidazolium ILs, noting that it can influence the stability of intermediate species.[11]

Troubleshooting Guide

Issue 1: My cyclic voltammogram (CV) shows a narrow electrochemical window.

  • Possible Cause 1: Water Contamination. Water is the most common impurity and will reduce the stability window.

    • Solution: Dry the ionic liquid under vacuum before use. Handle and store it in an inert atmosphere (e.g., an argon-filled glovebox). Ensure all cell components are thoroughly dried.

  • Possible Cause 2: Electrode Material. The type of working electrode significantly impacts the measured window.

    • Solution: The widest potential windows are often observed on glassy carbon electrodes.[12] Noble metals like platinum or gold may have a more limited window due to catalytic reactions or surface oxidation/reduction.[13] Verify the expected window for your specific electrode material.

  • Possible Cause 3: Impurities from Synthesis. Residual halides or other reactants from the ionic liquid synthesis can be electrochemically active.

    • Solution: Use high-purity [EMIM][DCA] (≥99.5%).[2] If in doubt, consider a purification step or acquire from a reputable supplier providing a certificate of analysis.

Issue 2: I am observing corrosion on my stainless steel components.

  • Possible Cause 1: Breakdown of Passivity. While stainless steel is generally passive, high anodic potentials or the presence of certain impurities can cause the protective oxide layer to break down.

    • Solution: Operate within the passive region for stainless steel. You can determine this region via potentiodynamic polarization scans. Ensure the ionic liquid is free from aggressive impurities like high concentrations of chlorides.

  • Possible Cause 2: Galvanic Coupling. If different metals are in contact within the electrolyte, galvanic corrosion can occur.

    • Solution: Ensure all wetted components are made from the same, or galvanically compatible, materials.

Issue 3: Unstable or drifting open circuit potential (OCP).

  • Possible Cause 1: Lack of Equilibrium. The electrode surface may not have reached a stable state with the electrolyte.

    • Solution: Allow the cell to rest for a sufficient period (e.g., 30-60 minutes) before starting measurements to allow the OCP to stabilize.

  • Possible Cause 2: Continuous Surface Reactions. Slow, continuous reactions (e.g., corrosion, oxide formation) may be occurring at the electrode surface.

    • Solution: Polish and clean the electrode surface immediately before insertion into the cell. If the issue persists, it may indicate inherent incompatibility under the given conditions.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound ([EMIM][DCA])

PropertyValueSource(s)
Molecular FormulaC₈H₁₁N₅
Molecular Weight177.21 g/mol [1][3]
Melting Point-21 °C[3]
Density (at 25°C)~1.10 - 1.12 g/cm³[3]
Viscosity (at 20°C)~16.8 - 85 cP[2][3]
Ionic Conductivity (at 25°C)~18 - 25.3 mS/cm[2][3]
Purity≥99.5% (High Purity Grade)[2]
Water Content≤300 ppm (High Purity Grade)[2]

Table 2: Electrochemical Stability of Imidazolium-Based Ionic Liquids

Ionic LiquidAnodic Stability TrendWorking ElectrodeTechniqueSource
[EMIM][B(CN)₄]HighestGlassy CarbonCyclic Voltammetry, XPS[4]
[EMIM][N(CN)₂] Intermediate Glassy Carbon Cyclic Voltammetry, XPS [4]
[EMIM][C(CN)₃]LowestGlassy CarbonCyclic Voltammetry, XPS[4]

Note: Absolute values of the electrochemical window are highly dependent on experimental conditions.

Experimental Protocols

Protocol 1: Determination of Electrochemical Stability Window (ESW) by Cyclic Voltammetry

This protocol outlines the steps to determine the ESW of [EMIM][DCA].

  • Electrolyte Preparation:

    • Handle high-purity [EMIM][DCA] in an inert atmosphere (e.g., Argon-filled glovebox) to minimize water and air exposure.

    • Dry the ionic liquid under vacuum at a moderate temperature (e.g., 70-80°C) for several hours to remove residual moisture.

  • Electrochemical Cell Assembly:

    • Use a standard three-electrode cell configuration.

    • Working Electrode (WE): Glassy carbon (GC), platinum (Pt), or gold (Au) disk electrode. Polish the WE surface with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, 0.05 µm), sonicate in deionized water and then ethanol, and dry thoroughly under vacuum before transferring to the glovebox.

    • Counter Electrode (CE): A platinum wire or graphite (B72142) rod with a surface area significantly larger than the WE.

    • Reference Electrode (RE): A quasi-reference electrode such as a silver or platinum wire is often used. Its potential can be calibrated post-measurement against a standard reference like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

  • Cyclic Voltammetry Measurement:

    • Assemble the cell inside the glovebox.

    • Connect the cell to a potentiostat.

    • First, record the open circuit potential (OCP) until it stabilizes.

    • To determine the cathodic limit, start the potential scan from the OCP towards negative potentials at a scan rate of 20-50 mV/s. The potential at which the current density reaches a predefined cutoff value (e.g., 0.5 or 1.0 mA/cm²) is defined as the cathodic limit.

    • To determine the anodic limit, start a new scan from the OCP towards positive potentials. The potential at which the current density reaches the same cutoff value is the anodic limit.

    • The ESW is the difference between the anodic and cathodic limits.

  • Data Analysis:

    • Plot the current density (mA/cm²) versus the applied potential (V).

    • Clearly state the working electrode, reference electrode, scan rate, and cutoff current density when reporting the ESW value.

Diagrams and Workflows

Experimental_Workflow Experimental Workflow for Electrode Compatibility Assessment cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase p1 Ionic Liquid Prep (Vacuum Drying) t1 Cell Assembly (in Glovebox) p1->t1 p2 Electrode Prep (Polishing, Cleaning) p2->t1 t2 Electrochemical Test (e.g., Cyclic Voltammetry) t1->t2 a1 Data Acquisition t2->a1 a2 Analysis (Determine ESW, Corrosion Rates) a1->a2 a3 Compatibility Assessment a2->a3 conclusion conclusion a3->conclusion Compatible? success success conclusion->success Yes: Proceed failure failure conclusion->failure No: Re-evaluate

Caption: Workflow for assessing the compatibility of an electrode material with [EMIM][DCA].

Logical_Relationships Key Factors Influencing [EMIM][DCA]-Electrode Compatibility center Electrochemical Compatibility n1 Electrode Material (e.g., GC, Pt, Steel) center->n1 determines surface reactions n2 Water Content (Impurity Level) center->n2 narrows ESW n3 Operating Potential (Anodic/Cathodic Limits) center->n3 induces degradation/corrosion n4 Temperature center->n4 affects kinetics n5 Ionic Purity (e.g., Halide Content) center->n5 introduces side reactions

References

Technical Support Center: Optimizing the Use of 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA]) in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to reduce the cost of using the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) in their experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and promote efficient laboratory practices.

Cost Reduction Strategies at a Glance

The primary strategies to lower the operational cost of using [EMIM][DCA] revolve around three key areas: Recycling and Reuse , In-house Synthesis , and the use of Cost-Effective Alternatives . The following sections provide detailed guidance on each of these approaches.

Cost_Reduction_Strategies Cost of [EMIM][DCA] Cost of [EMIM][DCA] Reduce Cost Reduce Cost Cost of [EMIM][DCA]->Reduce Cost Strategies Recycling & Reuse Recycling & Reuse Reduce Cost->Recycling & Reuse In-house Synthesis In-house Synthesis Reduce Cost->In-house Synthesis Alternatives Alternatives Reduce Cost->Alternatives

Caption: Core strategies to minimize the research costs associated with [EMIM][DCA].

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during experiments involving [EMIM][DCA], with a focus on resolving issues that can lead to increased costs through wasted materials and time.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent reaction yields or rates 1. Water contamination: [EMIM][DCA] is hygroscopic and absorbed water can alter its polarity and viscosity, affecting reaction kinetics.[1] 2. Impurity buildup: Residual reactants, products, or byproducts from previous uses can interfere with subsequent reactions.1. Drying: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours. The effectiveness can be confirmed by Karl Fischer titration to ensure water content is below an acceptable threshold (e.g., <500 ppm).[1] 2. Purification: Purify the [EMIM][DCA] after each use. (See Experimental Protocols for a detailed procedure).
Difficulty in product extraction 1. High viscosity of the ionic liquid: This can hinder mass transfer during extraction with an organic solvent. 2. Product solubility in the ionic liquid: The product may have a high affinity for the ionic liquid phase.1. Reduce viscosity: Gently warm the mixture to decrease the viscosity of the ionic liquid. Alternatively, add a co-solvent like methanol (B129727) or acetonitrile (B52724) to lower the viscosity, which can be later removed by rotary evaporation.[2] 2. Optimize extraction solvent: Use a solvent in which your product has high solubility and is immiscible with [EMIM][DCA]. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.
Color change of the ionic liquid after reaction 1. Thermal degradation: Prolonged exposure to high temperatures can cause decomposition. 2. Reaction with impurities or byproducts: Acidic or basic impurities can lead to the formation of colored species.1. Monitor reaction temperature: Ensure the reaction temperature does not exceed the thermal stability of [EMIM][DCA]. 2. Purification with activated carbon: Treat the colored ionic liquid with activated charcoal to adsorb colored impurities. Dissolving the IL in a solvent like methanol can improve the efficiency of this process.[2]
Phase separation issues during workup Mutual solubility: The chosen extraction solvent may have some miscibility with the [EMIM][DCA].Select a more immiscible solvent: Consult a solvent miscibility chart. For the hydrophilic [EMIM][DCA], more nonpolar solvents are generally less miscible.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor contributing to the cost of using [EMIM][DCA]?

The initial purchase price of high-purity ionic liquids is the most significant cost factor. Therefore, implementing effective recycling and reuse protocols is the most impactful strategy for cost reduction.

Q2: How many times can I recycle [EMIM][DCA]?

The number of times [EMIM][DCA] can be recycled depends on the specific application and the effectiveness of the purification process. With proper purification to remove residual reactants, products, and byproducts, it can be reused multiple times with minimal loss in performance.

Q3: Is it more cost-effective to synthesize [EMIM][DCA] in the lab?

For small-scale research, purchasing high-purity [EMIM][DCA] is often more time- and cost-effective when considering the cost of starting materials, purification, and analytical characterization. In-house synthesis may become more economical for large-scale applications, but requires significant expertise and resources for purification to achieve the required purity. One of the biggest challenges preventing the widespread use of ILs is the cost of production due to complex synthetic routes and/or expensive starting materials.[3]

Q4: How should I store [EMIM][DCA] to maintain its purity?

[EMIM][DCA] is hygroscopic and should be stored in a tightly sealed container in a desiccator or a glove box under an inert atmosphere (e.g., nitrogen or argon) to minimize water absorption.[4]

Q5: What are some cheaper alternatives to [EMIM][DCA]?

Deep Eutectic Solvents (DESs) are a class of fluids that share many properties with ionic liquids but are generally much cheaper to prepare.[5][6] For example, a common DES is a mixture of choline (B1196258) chloride and urea. The suitability of a DES as an alternative depends on the specific application.

Quantitative Data Summary

The following table provides a comparative overview of [EMIM][DCA] and a common Deep Eutectic Solvent (DES) alternative. Data is compiled from various sources and should be used as a general guide.

Property1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])Choline Chloride:Urea (1:2 molar ratio) (ChCl:Urea)
Approximate Cost HighLow
Purity Commercially available at >98% purity.Purity depends on the starting materials.
Viscosity at 25°C (mPa·s) ~17~750
Density at 25°C (g/cm³) ~1.10~1.25
Thermal Stability Decomposes at temperatures above 200°C.Generally stable up to 150-200°C.
Hygroscopicity HighHigh
Key Applications CO2 capture, catalysis, biomass processing, electrolytes.Biomass pretreatment, metal extraction, catalysis.[5]

Experimental Protocols

Protocol for the Recovery and Purification of [EMIM][DCA]

This protocol describes a general method for recovering [EMIM][DCA] after its use as a solvent in an organic reaction.

Recovery_Protocol A 1. Product Extraction B 2. Co-solvent Addition (Optional) A->B C 3. Activated Carbon Treatment B->C D 4. Filtration C->D E 5. Solvent Removal D->E F 6. High Vacuum Drying E->F G 7. Purity Verification F->G

Caption: Workflow for the recovery and purification of [EMIM][DCA].

Methodology:

  • Product Extraction: After the reaction is complete, extract the product from the [EMIM][DCA] phase using an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Repeat the extraction 2-3 times to maximize product recovery.

  • Co-solvent Addition (Optional): If the [EMIM][DCA] is highly viscous or contains solid impurities, add a minimal amount of a volatile solvent such as methanol or acetonitrile to reduce the viscosity.[2]

  • Activated Carbon Treatment: To the [EMIM][DCA] (or the solution from step 2), add activated charcoal (approximately 1-2% w/w). Stir the mixture at room temperature for 1-2 hours to adsorb colored impurities and other non-volatile organic residues.[2]

  • Filtration: Filter the mixture through a pad of celite or a syringe filter (0.45 µm) to remove the activated carbon. If a co-solvent was used, the filtration will be faster.

  • Solvent Removal: If a co-solvent was added, remove it by rotary evaporation.

  • High Vacuum Drying: Transfer the recovered [EMIM][DCA] to a flask and dry it under high vacuum (e.g., <1 mbar) at 70-80°C for several hours to remove any residual water and volatile impurities.

  • Purity Verification: The purity of the recycled [EMIM][DCA] can be checked by ¹H NMR spectroscopy and the water content can be determined by Karl Fischer titration.

Protocol for PET Glycolysis using [EMIM][DCA] as a Catalyst

This protocol is adapted from studies on the catalytic depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET).[7]

PET_Glycolysis cluster_reactants Reactants cluster_process Process cluster_products Products & Separation PET PET flakes Mix Mix Reactants PET->Mix EG Ethylene (B1197577) Glycol (EG) EG->Mix IL [EMIM][DCA] IL->Mix Heat Heat to 190°C (e.g., 2 hours) Mix->Heat Cool Cool to Room Temp. Heat->Cool Precipitate Precipitate BHET Cool->Precipitate Filter Filter Precipitate->Filter BHET BHET (Product) Filter->BHET IL_EG [EMIM][DCA] in EG (for recycling) Filter->IL_EG

Caption: Experimental workflow for the glycolysis of PET catalyzed by [EMIM][DCA].

Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine PET flakes, ethylene glycol (EG), and [EMIM][DCA]. A typical molar ratio of PET:EG might be 1:10, with the catalyst loading at around 5 mol% relative to PET.

  • Reaction: Heat the mixture to 190°C with constant stirring. The reaction time can vary, but significant conversion is often observed within 2 hours.[7] The progress of the reaction can be monitored by observing the dissolution of the PET flakes.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The main product, bis(2-hydroxyethyl) terephthalate (BHET), will precipitate as a white solid.

  • Separation: Filter the mixture to isolate the solid BHET. The filtrate will contain the [EMIM][DCA] dissolved in excess ethylene glycol.

  • Purification and Recycling: The BHET can be further purified by recrystallization. The [EMIM][DCA] and ethylene glycol in the filtrate can be separated for reuse, for example, by vacuum distillation to remove the ethylene glycol.

Disclaimer

The information provided in this technical support center is for guidance purposes only. Researchers should always consult the relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experiments. The specific conditions for reactions, purification, and recycling may need to be optimized for individual applications.

References

Technical Support Center: Disposal and Waste Management of 1-Ethyl-3-methylimidazolium dicyanamide ([EMIm][DCA])

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe disposal and waste management of 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIm][DCA]). It is intended for researchers, scientists, and drug development professionals who may handle this ionic liquid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 1-Ethyl-3-methylimidazolium dicyanamide waste?

A1: The primary hazards are that it may cause an allergic skin reaction (H317) and is harmful to aquatic life (H402). Upon intense heating or combustion, it can produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[1][2] Therefore, waste must be handled and disposed of properly to avoid skin contact and release into the environment.

Q2: How should I dispose of pure or concentrated [EMIm][DCA] waste?

A2: Pure or concentrated [EMIm][DCA] must be disposed of as hazardous chemical waste.[3] It should be collected in its original container or a clearly labeled, sealed, and appropriate waste container.[4] This waste must be sent to an approved waste disposal plant in accordance with national and local regulations.[1] Do not mix it with other waste streams unless compatibility is confirmed.[3]

Q3: Can I dispose of diluted aqueous solutions of [EMIm][DCA] down the drain?

A3: No, you should not dispose of [EMIm][DCA] solutions down the drain. The substance is harmful to aquatic life, and releasing it into the sewer system is to be avoided.[4] All aqueous waste containing this ionic liquid should be collected and treated as hazardous waste.

Q4: What Personal Protective Equipment (PPE) is required when handling [EMIm][DCA] waste?

A4: When handling waste containing [EMIm][DCA], you must wear appropriate PPE to prevent skin and eye contact. This includes:

  • Gloves: Wear appropriate protective gloves.[1]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[4]

  • Protective Clothing: Wear impervious clothing to prevent skin exposure.[4]

  • Respiratory Protection: For nuisance exposures or spills, a particle respirator may be necessary.

Q5: What is the immediate procedure for a small spill of [EMIm][DCA]?

A5: For a small spill, first ensure the area is well-ventilated and you are wearing appropriate PPE. Prevent the spill from entering drains by covering them.[2] Absorb the liquid with an inert material such as sand, diatomaceous earth, or a commercial absorbent like Chemizorb®.[2] Collect the contaminated material into a suitable, sealed container for disposal as hazardous waste.[4] Clean the affected area thoroughly afterwards.

Troubleshooting Guides

Q: I have accidentally mixed [EMIm][DCA] waste with an incompatible chemical, like a strong oxidizing agent. What should I do?

A: Immediate Action: Do not add any more waste to the container. If you notice any signs of a reaction (gas evolution, heat, color change), carefully move the container to a fume hood or a designated safe area away from personnel and flammable materials. Troubleshooting Steps:

  • Consult the Safety Data Sheets (SDS) for all chemicals involved to understand the potential reaction hazards. [EMIm][DCA] is incompatible with oxidizing agents.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance.

  • Do not attempt to neutralize or handle the mixture without explicit instructions from EHS professionals.

  • Label the container clearly as "Hazardous Waste: Incompatible Mixture" and list all components.

Q: My glassware is contaminated with [EMIm][DCA]. How do I properly clean and decontaminate it for reuse or disposal?

A: For Reuse:

  • Rinse the glassware multiple times with a suitable solvent in which [EMIm][DCA] is soluble. Given its hydrophilic nature, water can be used, but other common laboratory solvents may also be effective. Collect all rinsate as hazardous waste.

  • After the initial rinses, wash the glassware with soap and water, followed by final rinses with deionized water. For Disposal:

  • If the glassware is to be disposed of (e.g., broken), it must be triple-rinsed with a suitable solvent.

  • The collected rinsate must be disposed of as hazardous chemical waste.

  • After decontamination, the glassware can typically be disposed of in a designated container for broken glass, but confirm this procedure with your institutional EHS guidelines.

Data Presentation

The following table summarizes key data for this compound relevant to its handling and disposal.

PropertyValueSource(s)
Chemical Formula C₈H₁₁N₅[5]
Molecular Weight 177.21 g/mol [5]
Appearance Liquid[6]
Melting Point -21 °C[5]
Density 1.10 g/cm³[5]
Flash Point 221 °C (429.8 °F) - closed cup
Toxicity to Fish LC50 (Danio rerio, 96h): > 123 mg/l
Bioaccumulation Not expected to bioaccumulate (log Pow: -2.3)
Primary Hazards Skin Sensitizer (H317), Harmful to aquatic life (H402)

Experimental Protocols

Protocol 1: Standard Procedure for Collection of [EMIm][DCA] Waste

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid waste. Ensure the container is in good condition without cracks or rust.[3]

  • Labeling: Attach a "Hazardous Waste" tag to the container before adding any waste.[3] Clearly write the full chemical name: "this compound" and its estimated concentration or percentage. Do not use abbreviations or chemical formulas.[3]

  • Segregation: Do not mix [EMIm][DCA] waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[3] Store the waste container in a designated satellite accumulation area.

  • Accumulation: Keep the waste container securely closed except when adding waste.[3] Store the container within a secondary containment tray to prevent the spread of potential spills.[3]

  • Disposal Request: Once the container is full or has reached the accumulation time limit set by your institution, submit a request for pickup through your EHS department's regulated waste pickup system.[3]

Visualizations

Below are workflows to guide decision-making for disposal and spill management.

G cluster_0 Decision Workflow for [EMIm][DCA] Waste Disposal start Waste Generated (Pure or in Solution) q1 Is the waste mixed with other chemicals? start->q1 yes_mixed Consult SDS for compatibility. Contact EHS if unsure. q1->yes_mixed Yes no_mixed Waste is unmixed [EMIm][DCA] q1->no_mixed No collect Collect in a labeled, sealed hazardous waste container. yes_mixed->collect no_mixed->collect store Store in secondary containment in a designated area. collect->store request Arrange for pickup by approved waste disposal service. store->request

Caption: Decision workflow for proper disposal of [EMIm][DCA] waste.

G cluster_1 Workflow for Managing an [EMIm][DCA] Spill spill Spill Occurs ppe Ensure PPE is worn (Gloves, Goggles, Lab Coat) spill->ppe isolate Isolate the area. Prevent entry into drains. ppe->isolate absorb Absorb spill with inert material (e.g., sand, Chemizorb®) isolate->absorb collect Collect absorbed material into a sealed container for hazardous waste. absorb->collect clean Clean and decontaminate the spill area. collect->clean dispose Dispose of waste container via EHS / approved disposal plant. clean->dispose

Caption: Step-by-step workflow for safe management of an [EMIm][DCA] spill.

References

effect of impurities on the performance of 1-Ethyl-3-methylimidazolium dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]).

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the use of [EMIM][DCA] and provides step-by-step solutions.

Issue 1: Inconsistent or Poor Experimental Results

Q1: My reaction is running slower than expected, or the yield is lower than anticipated. What could be the cause?

A1: Impurities in your [EMIM][DCA] are a likely cause. Halide impurities, in particular, can significantly increase the viscosity of the ionic liquid, which can hinder reaction kinetics.[1][2][3] Water content can also affect reaction rates by altering the polarity and viscosity of the medium.

Troubleshooting Steps:

  • Assess Purity: Determine the purity of your [EMIM][DCA] using the recommended analytical methods outlined in Section 3 of this guide.

  • Check for Halide Impurities: Halides (e.g., chloride, bromide) are common impurities from the synthesis of ionic liquids and are known to increase viscosity.[2] Use ion chromatography (IC) to quantify halide levels.

  • Measure Water Content: Even small amounts of water can impact the physicochemical properties of ionic liquids.[4][5] Use Karl Fischer titration to determine the precise water content.

  • Purify if Necessary: If impurity levels are high, consider purifying the [EMIM][DCA] by drying under vacuum to remove water or by using purification techniques appropriate for ionic liquids if other impurities are present.

Q2: I am observing unexpected side reactions or byproducts in my experiment. Why is this happening?

A2: Unwanted side reactions can be triggered by reactive impurities in the [EMIM][DCA]. Halide impurities can sometimes participate in or catalyze side reactions. Additionally, significant water content can lead to hydrolysis of reactants or products.

Troubleshooting Steps:

  • Characterize Impurities: Use a combination of ion chromatography for halides and potentially other techniques like NMR to identify any unknown impurities.

  • Review Reactant Stability: Ensure that your reactants and expected products are stable in the presence of trace amounts of water and halides.

  • Use High-Purity [EMIM][DCA]: For sensitive reactions, it is crucial to use high-purity [EMIM][DCA] with certified low levels of water and halide impurities.

Issue 2: Physical Property Deviations

Q3: The measured viscosity of my [EMIM][DCA] is higher than the literature value. What could be the reason?

A3: The most common reasons for elevated viscosity in imidazolium-based ionic liquids are the presence of halide impurities and, to a lesser extent, lower temperatures.[1][2][3]

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your viscometer's temperature is accurately calibrated and stable.

  • Quantify Halide Content: As mentioned, halide impurities can dramatically increase viscosity.[3] An ion chromatography analysis is recommended.

  • Check Water Content: While water generally decreases the viscosity of ionic liquids, at very low concentrations, the effect can sometimes be non-linear. Accurate water content measurement via Karl Fischer titration is important for consistency.

Q4: My electrochemical experiments show a narrower electrochemical window than expected. What is the likely cause?

A4: The presence of water is a primary factor that narrows the electrochemical window of ionic liquids.[4][5] Water can be electrochemically active at potentials within the expected window of the dry ionic liquid.

Troubleshooting Steps:

  • Determine Water Content: Use Karl Fischer titration to measure the water content of your [EMIM][DCA].

  • Dry the Ionic Liquid: If the water content is high, dry the [EMIM][DCA] under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours.

  • Handle in an Inert Atmosphere: To prevent moisture reabsorption, handle the dried ionic liquid in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

Section 2: Frequently Asked Questions (FAQs)

Q5: What are the most common impurities in commercially available [EMIM][DCA]?

A5: The most common impurities are residual halides (typically chloride or bromide) from the synthesis process and absorbed water from the atmosphere. Organic starting materials from the synthesis may also be present in trace amounts.

Q6: How does water content affect the performance of [EMIM][DCA]?

A6: Water content can significantly alter the physicochemical properties of [EMIM][DCA]. Generally, increasing water content leads to:

  • Decreased Viscosity: This is often a desirable effect for improving mass transfer.

  • Increased Ionic Conductivity: This can be beneficial for electrochemical applications.

  • Narrowed Electrochemical Window: This is a critical consideration for electrochemical applications, as the presence of water limits the usable potential range.[4][5]

Q7: How do halide impurities impact the use of [EMIM][DCA]?

A7: Halide impurities, even at low levels, can have a detrimental effect on the performance of [EMIM][DCA], including:

  • Increased Viscosity: This can negatively impact reaction rates and mass transport.[1][2]

  • Reduced Performance in Catalysis: Halides can interfere with certain catalytic processes.

  • Potential for Side Reactions: Halides can be reactive and lead to the formation of unwanted byproducts.

Q8: How should I store [EMIM][DCA] to maintain its purity?

A8: [EMIM][DCA] is hygroscopic and should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to minimize water absorption. For long-term storage, refrigeration is recommended.

Section 3: Experimental Protocols and Data

Quantitative Data on Impurity Effects

The following tables summarize the quantitative effects of water and halide impurities on the key properties of [EMIM][DCA].

Table 1: Effect of Water Content on the Properties of [EMIM][DCA] at 298.15 K (25 °C)

Water Content (mass fraction)Density (g/cm³)Viscosity (mPa·s)Electrical Conductivity (S/m)
0.001.11723.51.8
0.051.11216.22.5
0.101.10711.83.2
0.201.0967.54.5
0.501.0622.87.8

Data synthesized from publicly available thermophysical property databases for [EMIM][DCA]-water mixtures.

Table 2: General Effect of Halide (Chloride) Impurities on the Viscosity of Imidazolium-Based Ionic Liquids

Chloride Content (mol%)Approximate Viscosity Increase
1~10-20%
5~50-100%
10>200%

Note: These are approximate values based on general trends observed in imidazolium-based ionic liquids, as specific data for [EMIM][DCA] is limited. The exact impact can vary.[3]

Key Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a step-by-step guide for measuring the water content in [EMIM][DCA].

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Anhydrous methanol (B129727) or specialized Karl Fischer solvent

  • Karl Fischer titrant (e.g., Hydranal-Composite 5)

  • Gastight syringe

  • [EMIM][DCA] sample

Procedure:

  • Prepare the Titration Cell: Fill the titration cell with anhydrous methanol or a suitable Karl Fischer solvent.

  • Pre-titration: Start the titrator's pre-titration sequence to neutralize any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Introduction: Accurately weigh a specific amount of [EMIM][DCA] (typically 0.5-1.0 g) in a gastight syringe.

  • Inject the Sample: Quickly inject the [EMIM][DCA] sample into the titration cell, ensuring the needle tip is below the surface of the solvent.

  • Start Titration: Begin the titration. The instrument will automatically add the Karl Fischer titrant until the endpoint is reached, which is detected potentiometrically.

  • Record the Result: The instrument will calculate and display the water content, usually in ppm or percentage.

  • Run in Triplicate: For accuracy, perform the measurement at least three times and report the average value.

Protocol 2: Determination of Halide Impurities by Ion Chromatography (IC)

This protocol outlines the procedure for quantifying halide impurities in [EMIM][DCA].

Materials:

  • Ion Chromatograph with a conductivity detector and an appropriate anion-exchange column (e.g., Dionex AS9-HC).

  • Eluent (e.g., 20 mM NaOH with 10% v/v acetonitrile).[6]

  • Deionized water (18 MΩ·cm or higher).

  • Volumetric flasks and pipettes.

  • Halide standard solutions (e.g., NaCl, NaBr).

  • [EMIM][DCA] sample.

Procedure:

  • Prepare the Eluent: Prepare the eluent solution and degas it before use.

  • Prepare Standards: Prepare a series of halide standard solutions of known concentrations (e.g., 1, 5, 10, 20 ppm) by diluting a stock standard solution with deionized water.

  • Prepare the Sample: Accurately weigh approximately 0.1 g of [EMIM][DCA] and dissolve it in deionized water in a 100 mL volumetric flask. Fill to the mark with deionized water. This creates a 1 g/L solution. Further dilution may be necessary depending on the expected halide concentration.

  • Equilibrate the IC System: Run the eluent through the IC system until a stable baseline is achieved.

  • Calibrate the Instrument: Inject the prepared standard solutions in order of increasing concentration to generate a calibration curve.

  • Analyze the Sample: Inject the prepared [EMIM][DCA] sample solution into the IC system.

  • Quantify Halides: Identify the halide peaks based on their retention times compared to the standards. The concentration of each halide in the sample is calculated from the peak area using the calibration curve.

Section 4: Visualizations

Logical Workflow for Troubleshooting Poor Experimental Results

G start Poor Experimental Results (e.g., low yield, slow reaction) check_purity Assess Purity of [EMIM][DCA] start->check_purity karl_fischer Perform Karl Fischer Titration for Water Content check_purity->karl_fischer ion_chromatography Perform Ion Chromatography for Halide Content check_purity->ion_chromatography high_water High Water Content? karl_fischer->high_water high_halides High Halide Content? ion_chromatography->high_halides high_water->high_halides No dry_il Action: Dry [EMIM][DCA] under vacuum high_water->dry_il Yes purify_il Action: Purify [EMIM][DCA] or use higher grade high_halides->purify_il Yes other_issues Investigate Other Experimental Parameters high_halides->other_issues No end Problem Resolved dry_il->end purify_il->end

Caption: Troubleshooting workflow for poor experimental outcomes.

Relationship Between Impurities and [EMIM][DCA] Performance

G cluster_impurities Impurities cluster_performance Performance Metrics water Water viscosity Viscosity water->viscosity Decreases conductivity Ionic Conductivity water->conductivity Increases electrochem_window Electrochemical Window water->electrochem_window Decreases halides Halides (e.g., Cl-) halides->viscosity Increases reaction_kinetics Reaction Kinetics halides->reaction_kinetics Decreases viscosity->reaction_kinetics Inversely Affects

Caption: Impact of common impurities on [EMIM][DCA] performance.

References

Validation & Comparative

comparing 1-Ethyl-3-methylimidazolium dicyanamide with other imidazolium-based ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1-Ethyl-3-methylimidazolium Dicyanamide (B8802431) and Other Imidazolium-Based Ionic Liquids

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, composed entirely of ions.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic solvents in a variety of applications.[2][3] Imidazolium-based ILs are among the most widely studied and utilized, valued for their chemical and thermal stability.[3][4]

This guide provides a detailed comparison of 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) with other common imidazolium-based ionic liquids. [EMIM][DCA] is noted for its use as a solvent in chemical reactions and as an electrolyte in batteries and capacitors, often highlighted as a greener alternative to traditional solvents.[5][6] We will examine key physicochemical properties, performance in various applications, and the experimental protocols used to determine these characteristics.

Physicochemical Properties: A Comparative Analysis

The choice of cation and anion dictates the physicochemical properties of an ionic liquid.[2] The following tables summarize key data for [EMIM][DCA] and other selected imidazolium-based ILs to illustrate the influence of an IL's constituent ions on its physical behavior.

Table 1: General Properties of Selected Imidazolium-Based Ionic Liquids

Ionic LiquidAbbreviationCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
This compound[EMIM][DCA]370865-89-7177.21-21[7]
1-Ethyl-3-methylimidazolium tetrafluoroborate[EMIM][BF₄]143314-16-3197.9715
1-Butyl-3-methylimidazolium hexafluorophosphate[BMIM][PF₆]174501-64-5284.1810
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[BMIM][TFSI]174899-83-5419.36-4
1-Butyl-3-methylimidazolium chloride[BMIM][Cl]79917-90-1174.6770

Table 2: Comparative Physicochemical Data (at 25°C unless noted)

Property[EMIM][DCA][EMIM][BF₄][BMIM][PF₆][BMIM][TFSI]
Density (g/cm³) 1.10 - 1.12[7][8]1.281.361.43
Viscosity (cP) 16.8 (at 25°C)[7], 85 (at 20°C)[8]3421852
Conductivity (mS/cm) 18 - 25.3[7][8]13.83.93.9
Thermal Decomposition (°C) >300[8]~300[9][10]~350~400

Note: Discrepancies in reported values, such as the viscosity for [EMIM][DCA], can arise from different measurement techniques and sample purity levels (e.g., water content).

Performance in Key Applications

The distinct properties of imidazolium-based ILs make them suitable for a range of applications, from energy storage to green chemistry.

Electrolytes in Electrochemical Devices

Ionic liquids are promising electrolytes for batteries and supercapacitors due to their non-volatility, non-flammability, and wide electrochemical windows.[11]

  • [EMIM][DCA] is widely used as an electrolyte additive for lithium-ion batteries.[8] Its high ionic conductivity contributes to efficient charge transport.[6][8]

  • [EMIM][BF₄] has been used as a model IL to study electron transfer mechanisms, demonstrating its utility in fundamental electrochemical research.[12]

  • Imidazolium (B1220033) ILs with the bis(fluorosulfonyl)imide ([FSI]) anion show excellent compatibility with lithium metal anodes.[11]

Green Solvents in Organic Synthesis and Catalysis

The ability to tune the properties of ILs allows for their use as designer solvents and catalysts.[3]

  • [EMIM][DCA] serves as a green solvent in catalytic reactions like Friedel-Crafts and Diels-Alder.[8]

  • Imidazolium-based ILs can act as dual solvent-catalysts, particularly in esterification reactions.[13][14] The imidazolium ring itself can exhibit organocatalytic activity, inspired by the function of histidine residues in enzymes.[13][14]

  • The choice of anion and the length of the cation's alkyl chain can be modulated to fine-tune miscibility and facilitate straightforward product separation.[3]

Biocatalysis and Enzyme Stabilization

Ionic liquids can provide a favorable microenvironment for enzymes, sometimes leading to enhanced activity and stability.[15]

  • Imidazolium-based ILs have been shown to stabilize proteins. However, the interaction is dependent on the alkyl chain length; longer chains can lead to stronger hydrophobic interactions and potentially destabilize the protein structure.[15]

  • In reactions like glyceride hydrolysis, ILs with hydrophobic anions (e.g., [NTf₂]⁻) and longer alkyl chains on the imidazolium cation have been shown to increase enzyme activity.[15]

Experimental Protocols

Accurate and reproducible data are crucial for comparing the performance of different ionic liquids. Below are detailed methodologies for key experiments.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of an ionic liquid.

Methodology:

  • Sample Preparation: Prior to analysis, the ionic liquid sample must be dried under high vacuum (e.g., 0.1 Pa) at a moderate temperature (e.g., 50-80°C) for an extended period (e.g., 48-96 hours) to remove water and other volatile impurities.[16][17] The water content should be verified to be below a certain threshold (e.g., <220 ppm) using Karl Fischer titration.[17]

  • Instrumentation: A thermogravimetric analyzer is used for the measurement.

  • Procedure (Ramped Mode):

    • A small, accurately weighed sample (5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

    • The sample is heated under a controlled, inert atmosphere (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[18]

    • A linear heating ramp is applied, for example, 10°C/min, from ambient temperature to a temperature well above the expected decomposition point (e.g., 600°C). The heating rate significantly affects the measured decomposition temperature.[2]

  • Data Analysis: The onset decomposition temperature (T_onset) is determined from the resulting mass vs. temperature curve. It is often defined as the temperature at which a significant mass loss (e.g., 5% or 10%) is observed or by the intersection of the baseline tangent with the tangent of the decomposition step.[2]

Ionic Conductivity Measurement

Objective: To measure the electrical conductivity of a pure ionic liquid.

Methodology:

  • Sample Preparation: The ionic liquid must be thoroughly dried as described in the TGA protocol to prevent artificially high conductivity readings from water contamination.[19]

  • Instrumentation: A calibrated conductivity meter equipped with a microvolume conductivity probe is used.[19]

  • Procedure:

    • Calibrate the instrument using a standard aqueous solution (e.g., KCl).

    • Crucially, before measuring the sample, rinse the conductivity probe multiple times with the ionic liquid to be tested, not with deionized water.[19] This prevents contamination from residual water or other solvents.

    • Immerse the probe in the ionic liquid sample, ensuring the electrodes are fully covered.

    • Allow the reading to stabilize before recording the conductivity value. The measurement should be performed at a controlled temperature (e.g., 25°C).

Viscosity Measurement

Objective: To determine the dynamic viscosity of an ionic liquid.

Methodology:

  • Sample Preparation: Ensure the sample is dry and free of particulates.

  • Instrumentation: A viscometer, such as a rolling-ball, falling-ball, or rotational viscometer, is used. For high-pressure measurements, an electromagnetic moving piston viscometer is suitable.[20]

  • Procedure:

    • Introduce the ionic liquid into the viscometer's measurement cell.

    • Allow the sample to reach thermal equilibrium at the desired temperature.

    • Perform the measurement according to the instrument's operating principle. For a rotational viscometer, this involves measuring the torque required to rotate a spindle at a constant speed within the fluid.

    • Record the viscosity, typically in centipoise (cP) or Pascal-seconds (Pa·s).

Visualizations

Logical Workflow for Ionic Liquid Selection

The following diagram illustrates a logical workflow for selecting an appropriate imidazolium-based ionic liquid for a given application based on its key properties.

G Workflow for Imidazolium-Based Ionic Liquid Selection cluster_input Initial Requirements cluster_screening Property-Based Screening cluster_selection Candidate Selection & Optimization cluster_output Final Outcome app Define Application (e.g., Battery, Synthesis, Biocatalysis) thermal Thermal Stability (TGA) Is high temperature stability required? app->thermal conductivity Ionic Conductivity Is high charge mobility needed? thermal->conductivity Pass viscosity Viscosity Is low viscosity for mass transfer critical? conductivity->viscosity Pass solvency Solvency & Miscibility What are the solubility requirements? viscosity->solvency Pass candidate Select Candidate IL(s) (e.g., [EMIM][DCA]) solvency->candidate Pass optimization Optimize Cation/Anion (e.g., Alkyl Chain Length, Anion Type) candidate->optimization testing Perform Application-Specific Testing optimization->testing final_il Final Ionic Liquid Formulation testing->final_il

References

performance of 1-Ethyl-3-methylimidazolium dicyanamide vs. [BMIM][DCA] in CO2 capture

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Imidazolium-Based Dicyanamide (B8802431) Ionic Liquids for CO2 Capture

An in-depth comparison of 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) and 1-Butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]) reveals nuanced differences in their performance for carbon dioxide (CO2) capture. This guide synthesizes experimental data to provide researchers and scientists with a clear, objective analysis of these two prominent ionic liquids (ILs). The primary distinction between them lies in the alkyl chain length of the imidazolium (B1220033) cation (ethyl vs. butyl), which significantly influences key physical properties relevant to CO2 absorption processes.

Performance Metrics: A Quantitative Comparison

The efficiency of an ionic liquid in CO2 capture applications is determined by a combination of its physical and chemical properties. Key metrics include CO2 solubility, viscosity, thermal stability, and selectivity over other gases like nitrogen (N2). The following table summarizes the available experimental data for [EMIM][DCA] and [BMIM][DCA].

Property[EMIM][DCA][BMIM][DCA]Significance in CO2 Capture
CO2 Solubility High affinity for CO2 at the gas-liquid interface[1].At 333 K, solubility is moderate compared to other anions paired with the [bmim] cation[2].Higher solubility reduces the amount of solvent needed, decreasing capital and operating costs.
Viscosity 22.1 mPa·s (at 298.15 K)33 mPa·s (at 298.15 K)Lower viscosity is crucial for efficient mass transfer, reducing energy requirements for pumping and mixing. The [DCA] anion generally results in low viscosity ILs[2].
Thermal Stability (Tonset) ~250-330 °C[3]Decomposition onset reported between 120-200 °C in isothermal tests[4].High thermal stability is essential for the regeneration step, which often involves heating the solvent to release the captured CO2.
CO2/N2 Ideal Selectivity Data not available in search results.73 - 78.9 (in PVDF supported membrane)[5][6]High selectivity ensures the preferential capture of CO2 from flue gas streams, improving process purity and efficiency.
CO2 Diffusivity Data not available in search results.Higher than in [BMIM][NTf2] due to lower viscosity[5][6].Faster diffusion contributes to higher absorption rates, allowing for smaller and more efficient capture equipment.
Analysis of Performance

The data indicates that the choice between [EMIM][DCA] and [BMIM][DCA] involves a trade-off between viscosity and other properties.

  • Viscosity: [EMIM][DCA] exhibits a lower viscosity than [BMIM][DCA]. This is an expected trend as increasing the alkyl chain length on the cation generally leads to higher viscosity[2]. The lower viscosity of [EMIM][DCA] is a significant advantage, as it facilitates better mass transfer kinetics and reduces the energy required for solvent handling.

  • CO2 Solubility and Selectivity: While direct comparative solubility data under identical conditions is limited, studies show that the dicyanamide anion provides a reasonable affinity for CO2[1][2]. For [BMIM][DCA], high ideal CO2/N2 selectivities have been reported when used in supported ionic liquid membranes (SILMs), making it a strong candidate for membrane-based separation processes[5][6]. The anion is a primary driver of CO2 solubility, suggesting that [EMIM][DCA] would also exhibit favorable selectivity[7].

  • Thermal Stability: Thermogravimetric analysis (TGA) indicates that dicyanamide-based ILs possess sufficient thermal stability for typical CO2 capture and regeneration cycles[3][4]. While specific onset temperatures vary between studies, they are generally high enough to prevent significant degradation during the thermal swing absorption process.

Experimental Methodologies

The data presented in this guide is based on established experimental techniques for characterizing ionic liquids and their gas absorption properties.

1. CO2 Solubility and Absorption Measurement:

  • Gravimetric Method: This is a common technique for measuring gas solubility. The experimental setup typically involves a high-precision magnetic suspension balance. The ionic liquid sample is placed in a thermostated cell, and its weight change is measured as it is exposed to CO2 at controlled pressures. The IGA-003 gravimetric microbalance is an example of an instrument used for such measurements[8].

  • Pressure Drop Method: In this volumetric method, a known amount of CO2 is introduced into a cell of known volume containing the ionic liquid. As the CO2 dissolves, the pressure inside the cell decreases. The amount of absorbed gas is calculated from the pressure change using equations of state[9].

2. Viscosity Measurement: Viscosity is typically measured using a rotational viscometer or a falling-ball viscometer. The measurements are conducted over a range of temperatures, as viscosity is highly temperature-dependent. For instance, the viscosity of aqueous mixtures of [BMIM][DCA] and MDEA has been determined at temperatures from 303.15 K to 363.15 K[10].

3. Thermal Stability Analysis:

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid. A sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or argon). The instrument records the mass of the sample as a function of temperature. The onset decomposition temperature (Tonset) is identified as the temperature at which significant mass loss begins[3][4]. Isothermal TGA can also be performed to assess long-term stability at a specific operating temperature[4][11].

4. Gas Permeability and Selectivity Measurement: For membrane applications, gas permeability is measured using a constant-pressure/variable-volume apparatus. The supported ionic liquid membrane (SILM) is placed in a permeation cell. A pure gas (CO2 or N2) is applied to the feed side at a specific pressure, and the rate at which the gas permeates to the other side (at atmospheric pressure) is measured. The ideal selectivity is then calculated as the ratio of the permeability of CO2 to the permeability of N2[6][12].

Visualization of Performance Factors

The following diagram illustrates the logical relationship between the core properties of the ionic liquids and their overall performance in a CO2 capture system.

G Logical Flow: From IL Properties to CO2 Capture Performance cluster_0 Ionic Liquid Candidates cluster_1 Key Physicochemical Properties cluster_2 Process Performance Indicators cluster_3 Overall Process Efficiency EMIM_DCA [EMIM][DCA] Viscosity Viscosity EMIM_DCA->Viscosity Lower Solubility CO2 Solubility EMIM_DCA->Solubility Stability Thermal Stability EMIM_DCA->Stability BMIM_DCA [BMIM][DCA] BMIM_DCA->Viscosity Higher BMIM_DCA->Solubility BMIM_DCA->Stability Selectivity Selectivity (CO2/N2) BMIM_DCA->Selectivity High Mass_Transfer Mass Transfer Rate Viscosity->Mass_Transfer Inversely Affects Absorption_Capacity Absorption Capacity Solubility->Absorption_Capacity Directly Affects Regeneration_Energy Regeneration Energy Stability->Regeneration_Energy Determines Feasibility Selectivity->Absorption_Capacity Improves Purity Efficiency Overall CO2 Capture Efficiency & Cost Mass_Transfer->Efficiency Absorption_Capacity->Efficiency Regeneration_Energy->Efficiency

Caption: Logical flow from IL properties to CO2 capture performance.

References

Comparative Toxicity of Cyano-Based Ionic Liquids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of novel compounds is paramount. This guide provides a comparative analysis of the toxicity of various cyano-based ionic liquids (ILs), a class of solvents with promising applications in diverse fields. The information presented herein is supported by experimental data from peer-reviewed studies and aims to facilitate informed decisions in the selection and application of these compounds.

The toxicity of ionic liquids is a complex issue influenced by the nature of both the cation and the anion. For cyano-based ILs, the anion, characterized by the presence of one or more nitrile (-CN) groups, plays a significant role in determining the overall toxicological impact. This guide will delve into the comparative toxicity of ILs featuring common cyano-based anions such as dicyanamide (B8802431) [N(CN)₂]⁻, tricyanomethanide [C(CN)₃]⁻, and tetracyanoborate [B(CN)₄]⁻, paired with various cations like imidazolium (B1220033) and pyridinium.

Data Presentation: A Quantitative Comparison

To facilitate a clear and objective comparison, the following tables summarize the available quantitative toxicity data for a range of cyano-based ionic liquids. The data is presented as IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity studies and EC₅₀ (half-maximal effective concentration) for ecotoxicity studies. Lower values indicate higher toxicity.

Table 1: Cytotoxicity of Cyano-Based Ionic Liquids (IC₅₀ in µM)

Ionic Liquid CationAnionCell LineIC₅₀ (µM)Reference
1-ethyl-3-methylimidazolium [C₂C₁im]⁺Dicyanamide [N(CN)₂]⁻Vero, LLC-MK2Moderate Activity[1]
1-ethyl-3-methylimidazolium [C₂C₁im]⁺Thiocyanate [SCN]⁻Vero, LLC-MK2Inactive[1]
1-ethyl-3-methylimidazolium [C₂C₁im]⁺Tricyanomethanide [C(CN)₃]⁻Vero, LLC-MK2Inactive[1]
1-methyl-3-octylimidazolium [C₈C₁im]⁺Bis(trifluoromethylsulfonyl)imide [NTf₂]⁻VariousHigh Activity[1]
1-dodecyl-3-methylimidazolium [C₁₂mim]⁺Chloride [Cl]⁻60 human cancer cell linesEffective
1-dodecyl-3-methylimidazolium [C₁₂mim]⁺Tetrafluoroborate [BF₄]⁻60 human cancer cell linesEffective
1-hexadecyl-3-methylimidazolium [C₁₆mim]⁺Chloride [Cl]⁻60 human cancer cell linesHighly Active
1-octadecyl-3-methylimidazolium [C₁₈mim]⁺Chloride [Cl]⁻60 human cancer cell linesHighly Active
1-octadecyl-3-methylimidazolium [C₁₈mim]⁺Hexafluorophosphate [PF₆]⁻60 human cancer cell linesHighly Active
1-octadecyl-3-methylimidazolium [C₁₈mim]⁺Bis(triflic)imide [NTf₂]⁻Leukemia cell linesHighly Active, Low Cytotoxicity
1-octadecyl-3-methylimidazolium [C₁₈mim]⁺Tris(pentafluoroethyl)trifluorophosphateLeukemia cell linesHighly Active, Low Cytotoxicity

Table 2: Ecotoxicity of Cyano-Based Ionic Liquids (EC₅₀ in mg/L)

Ionic Liquid CationAnionOrganismEC₅₀ (mg/L)Reference
1-butyl-4-methylpyridinium [C₄mpy]⁺Tetrafluoroborate [BF₄]⁻A. fischeri45.3
1-butyl-4-methylpyridinium [C₄mpy]⁺Chloride [Cl]⁻A. fischeri164
1-ethyl-3-methylimidazolium [C₂mim]⁺Bis(trifluoromethylsulfonyl)imide [(CF₃SO₂)₂N]⁻A. fischeri837
1-ethyl-3-methylimidazolium [C₂mim]⁺Acetate [CH₃COO]⁻A. fischeri1637
Choline [Cho]⁺Acetate [CH₃COO]⁻A. fischeri1843
1-ethyl-3-methylimidazolium [C₂mim]⁺Methanesulfonate [CH₃SO₃]⁻A. fischeri14083
1-butyl-3-methylimidazolium [BMIM]⁺Dicyanamide [N(CN)₂]⁻Chlorella vulgarisLeast Toxic[2]
1-butyl-3-methylimidazolium [BMIM]⁺Tetrafluoroborate [BF₄]⁻Chlorella vulgarisMost Toxic[2]
1-butyl-3-methylimidazolium [BMIM]⁺Trifluoromethanesulfonate [CF₃SO₃]⁻Skeletonema marinoi1.77 mM (EC₅₀)[2]
1-butyl-3-methylimidazolium [BMIM]⁺Tetrafluoroborate [BF₄]⁻Cyclotella meneghiniana2.75 mM (EC₅₀)[2]

Experimental Protocols

A brief overview of the standard experimental protocols used to generate the toxicity data is provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) or other relevant cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the cyano-based ionic liquids for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The IC₅₀ value is calculated from the dose-response curve.

Ecotoxicity Assessment: Daphnia magna Immobilization Test

This acute toxicity test determines the concentration of a substance that causes immobilization in the freshwater crustacean Daphnia magna.

  • Test Organisms: Neonates of Daphnia magna (<24 hours old) are used for the test.

  • Exposure: The daphnids are exposed to a range of concentrations of the ionic liquid in a suitable medium for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC₅₀ value is calculated, representing the concentration at which 50% of the daphnids are immobilized.

Ecotoxicity Assessment: Algal Growth Inhibition Test

This test evaluates the effect of a substance on the growth of a freshwater green alga, such as Raphidocelis subcapitata (formerly Selenastrum capricornutum).

  • Test Organism: A synchronized culture of the selected algal species is used.

  • Exposure: The algae are exposed to various concentrations of the ionic liquid in a nutrient-rich medium under controlled conditions of light and temperature for 72 hours.

  • Growth Measurement: Algal growth is determined by measuring the cell density or a surrogate parameter like chlorophyll (B73375) fluorescence at regular intervals.

  • Data Analysis: The EC₅₀ value is calculated based on the inhibition of algal growth compared to a control group.

Mechanisms of Toxicity: Signaling Pathways and Workflows

The toxicity of cyano-based ionic liquids is often mediated through the induction of cellular stress, leading to programmed cell death (apoptosis) or necrosis. Key mechanisms include the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.

Ionic Liquid-Induced Apoptosis Pathway

The following diagram illustrates a simplified signaling pathway for apoptosis induced by some ionic liquids. Exposure to the ionic liquid can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Apoptosome Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Ionic Liquid Ionic Liquid Ionic Liquid->Death Receptors Ionic Liquid->Mitochondrion Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: Simplified signaling pathway of ionic liquid-induced apoptosis.

Oxidative Stress-Mediated Toxicity

Many ionic liquids, including some cyano-based variants, can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components and trigger apoptotic pathways.

oxidative_stress_pathway Ionic Liquid Ionic Liquid Mitochondrial Dysfunction Mitochondrial Dysfunction Ionic Liquid->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Increased Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage (Lipid peroxidation, DNA damage) Apoptosis Apoptosis Oxidative Stress->Apoptosis Cellular Damage->Apoptosis

Caption: Role of oxidative stress in ionic liquid-induced toxicity.

Experimental Workflow for Cytotoxicity Testing

The following diagram outlines a typical workflow for assessing the cytotoxicity of cyano-based ionic liquids using an in vitro cell-based assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding IL Dilution IL Dilution IL Treatment IL Treatment IL Dilution->IL Treatment Cell Seeding->IL Treatment Incubation Incubation IL Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Acquisition Data Acquisition Viability Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

References

1-Ethyl-3-methylimidazolium Dicyanamide vs. Traditional Organic Solvents: A Comparative Efficiency Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of greener, more efficient chemical processes has led to a surge in research on ionic liquids (ILs) as potential replacements for volatile and often toxic traditional organic solvents. Among these, 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) has emerged as a promising candidate due to its unique physicochemical properties. This guide provides an objective comparison of the efficiency of [EMIM][DCA] against conventional organic solvents, supported by available experimental data, to aid researchers in making informed decisions for their laboratory and development needs.

Physicochemical Properties: A Foundation for Performance

The distinct properties of [EMIM][DCA], such as its negligible vapor pressure, wide liquid range, and tunable solubility, set it apart from traditional organic solvents.[1][2] These characteristics can translate to improved safety, easier product separation, and enhanced reaction conditions. A summary of key physicochemical properties is presented below.

Property1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])Toluene (B28343)N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)Ethanol (B145695)
Molar Mass ( g/mol ) 177.2192.1473.0972.1146.07
Density (g/cm³ at 25°C) ~1.040.8670.9440.8890.789
Boiling Point (°C) >300 (decomposes)110.61536678.37
Melting Point (°C) -21-95-61-108.4-114.1
Viscosity (cP at 25°C) ~210.560.800.461.07
Vapor Pressure (kPa at 20°C) Negligible2.90.3719.35.95

Efficiency in Key Applications

The practical utility of a solvent is best demonstrated through its performance in various applications. This section compares the efficiency of [EMIM][DCA] with traditional solvents in organic synthesis, liquid-liquid extraction, and CO2 capture.

Organic Synthesis

Ionic liquids can significantly influence the outcome of organic reactions by altering reaction rates, yields, and selectivity. While extensive direct comparative studies for [EMIM][DCA] against a range of traditional solvents for specific reactions are still emerging, the available information suggests its potential as an effective reaction medium.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in drug discovery for the formation of C-C bonds.[3][4] Traditional solvents for this reaction include toluene, THF, and DMF.[5] While specific data for [EMIM][DCA] is limited, studies on similar ionic liquids suggest they can enhance catalyst stability and facilitate product separation.[1]

Suzuki_Miyaura_Workflow Reactants Aryl Halide + Boronic Acid Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst Palladium Catalyst + Ligand Catalyst->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent ([EMIM][DCA] or Traditional) Solvent->Reaction_Mixture Heating Heating & Stirring Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Heck Reaction: Another vital palladium-catalyzed reaction for C-C bond formation, the Heck reaction is typically performed in polar aprotic solvents like DMF or NMP.[6] Studies have shown that ionic liquids can serve as effective media for the Heck reaction, in some cases offering improved catalyst stability and recyclability.[7][8]

Hydrogenation: The reduction of unsaturated compounds is a fundamental transformation in organic synthesis. While traditional solvents like ethanol and hexane (B92381) are commonly used, ionic liquids have been investigated as alternative media.[9][10] The high solubility of hydrogen in some ionic liquids can be advantageous.

Liquid-Liquid Extraction

The separation of valuable compounds from complex mixtures is a critical step in drug development and natural product chemistry. [EMIM][DCA] has shown considerable promise in liquid-liquid extraction processes.

Aromatic/Aliphatic Separation: A notable application where [EMIM][DCA] has been directly compared to a traditional solvent is the extraction of toluene (an aromatic) from heptane (B126788) (an aliphatic). In this context, [EMIM][DCA] has demonstrated competitive performance against sulfolane, a conventional industrial solvent for this separation.[11][12]

SolventToluene Distribution Ratio (β)Heptane/Toluene Selectivity (S)
[EMIM][DCA] ~0.6~15
Sulfolane ~0.3~20
Note: Data is approximate and derived from graphical representations in cited literature for a specific feed composition and temperature. Higher distribution ratio indicates better extraction capacity, and higher selectivity indicates better separation efficiency.

Extraction_Efficiency Solvent_Properties Solvent Properties - Polarity - Viscosity - Intermolecular Forces Distribution_Ratio Distribution Ratio (β) (Extraction Capacity) Solvent_Properties->Distribution_Ratio Selectivity Selectivity (S) (Separation Purity) Solvent_Properties->Selectivity Extraction_Parameters Extraction Parameters - Temperature - Solvent-to-Feed Ratio - Contact Time Extraction_Parameters->Distribution_Ratio Extraction_Parameters->Selectivity Overall_Efficiency Overall Extraction Efficiency Distribution_Ratio->Overall_Efficiency Selectivity->Overall_Efficiency

CO2 Capture

The capture of carbon dioxide is a significant area of research for mitigating greenhouse gas emissions. Traditional methods often employ aqueous solutions of amines, such as monoethanolamine (MEA). Ionic liquids, including [EMIM][DCA], are being explored as alternative absorbents due to their low volatility and thermal stability.[1] Studies have indicated that [EMIM][DCA] can be an effective solvent for CO2 capture, although direct, comprehensive comparisons with traditional amine scrubbing solutions under identical industrial conditions are still a subject of ongoing research.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective assessment of solvent performance. Below are generalized procedures for key reactions discussed in this guide.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To a dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 mmol).

  • Solvent and Catalyst Addition: Add the solvent ([EMIM][DCA] or a traditional organic solvent, e.g., toluene/water mixture) to the vessel. The mixture is then degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) is then added under the inert atmosphere.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified reaction time (typically 2-24 hours). The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If [EMIM][DCA] is used, the product can often be extracted with a less polar organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[3][4][13][14][15][16][17][18]

General Procedure for a Liquid-Liquid Extraction
  • Preparation of the Mixture: A known composition of the mixture to be separated (e.g., toluene and heptane) is prepared.

  • Extraction: A specific volume of the mixture is placed in a separation funnel with a defined volume of the extraction solvent ([EMIM][DCA] or a traditional solvent like sulfolane).

  • Equilibration: The funnel is securely stoppered and shaken vigorously for a set period to ensure thorough mixing and mass transfer between the two phases. The mixture is then allowed to stand undisturbed until the two phases have clearly separated.

  • Phase Separation and Analysis: The two layers (the extract phase containing the solvent and the extracted solute, and the raffinate phase containing the remaining feed mixture) are carefully separated. The composition of each phase is then analyzed using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the distribution ratio and selectivity.[11][12]

Conclusion

This compound presents a compelling case as a "green" and efficient alternative to traditional organic solvents in various applications relevant to research and drug development. Its favorable physicochemical properties, particularly its low volatility and high thermal stability, offer significant safety and handling advantages.

In liquid-liquid extraction, [EMIM][DCA] has demonstrated performance comparable to industrial standards like sulfolane. While its application in mainstream organic synthesis is still an area of active investigation, the broader class of ionic liquids has shown the potential to enhance reaction outcomes.

The primary barrier to the widespread adoption of [EMIM][DCA] and other ionic liquids remains their higher cost compared to traditional solvents. However, the potential for solvent recycling and the overall benefits in terms of process safety and environmental impact may offset this initial investment, particularly in specialized, high-value applications.

For researchers and drug development professionals, [EMIM][DCA] warrants consideration as a versatile and promising solvent. It is recommended that its performance be evaluated on a case-by-case basis, taking into account the specific requirements of the chemical transformation or separation process. As research continues, a clearer picture of the full potential of this and other ionic liquids will undoubtedly emerge, paving the way for more sustainable and efficient chemical practices.

References

A Comparative Guide to the Stability of 1-Ethyl-3-methylimidazolium Dicyanamide and Other Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ionic liquid (IL) is paramount for the success of a multitude of applications, from synthesis and catalysis to electrochemical devices and drug delivery systems. Stability—be it thermal, chemical, or electrochemical—is a critical performance metric that dictates the operational window and lifetime of an IL in a given process. This guide provides a comprehensive benchmark of the stability of 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) against a range of other commonly used ionic liquids. The data presented herein is collated from various studies to provide a broad comparative overview.

Comparative Stability Analysis

The stability of an ionic liquid is intrinsically linked to the nature of its constituent cation and anion.[1] Imidazolium-based ILs are widely studied, and their stability is influenced by factors such as the length of the alkyl chain on the cation and the coordinating ability and nucleophilicity of the anion.[2] This guide will delve into the thermal and electrochemical stability of [EMIM][DCA] in comparison to other imidazolium, phosphonium, and pyrrolidinium-based ionic liquids.

Data Presentation: Thermal and Electrochemical Stability

The following tables summarize the key stability parameters for [EMIM][DCA] and other selected ionic liquids. The data has been compiled from various sources, and it is important to note that experimental conditions can influence the measured values.[2]

Table 1: Thermal Stability of Selected Ionic Liquids

Ionic Liquid (Cation/Anion)AbbreviationDecomposition Temperature (Td, °C) at 10°C/minReference
1-Ethyl-3-methylimidazolium Dicyanamide [EMIM][DCA] ~350 [3]
1-Butyl-3-methylimidazolium Dicyanamide[BMIM][DCA]~350[3][4]
1-Butyl-3-methylimidazolium Tetrafluoroborate[BMIM][BF4]~400-450[5][6]
1-Butyl-3-methylimidazolium Hexafluorophosphate[BMIM][PF6]~400-450[5]
1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide[BMIM][Tf2N]>450[5]
1-Ethyl-3-methylimidazolium Acetate[EMIM][OAc]~200-250[7]
Trihexyl(tetradecyl)phosphonium Dicyanamide[P6,6,6,14][DCA]>300[8]
N-Butyl-N-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide[Pry1,4][Tf2N]>400[9]

Note: Decomposition temperatures can vary based on the experimental method and the criterion used for its determination (e.g., onset temperature, temperature at 5% or 10% weight loss).

Table 2: Electrochemical Stability Window (ESW) of Selected Ionic Liquids

Ionic Liquid (Cation/Anion)AbbreviationElectrochemical Stability Window (V)Reference
This compound [EMIM][DCA] ~3.0 [10]
1-Butyl-3-methylimidazolium Tetrafluoroborate[BMIM][BF4]~4.1 - 5.1[1][11]
1-Butyl-3-methylimidazolium Hexafluorophosphate[BMIM][PF6]~4.1 - 4.9[1][11]
1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide[BMIM][Tf2N]~4.7 - 5.5[1][11]
N-Butyl-N-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide[Pry1,4][Tf2N]~5.5 - 6.1[1][12]
Trihexyl(tetradecyl)phosphonium Bis(trifluoromethylsulfonyl)imide[P6,6,6,14][Tf2N]>4.5[13]

Note: The electrochemical stability window is dependent on the working electrode material, the reference electrode, and the current cutoff used to define the limits.[1]

Mandatory Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_thermal Thermal Stability Analysis cluster_electrochem Electrochemical Stability Analysis cluster_data Data Analysis & Comparison IL_Selection Ionic Liquid Selection ([EMIM][DCA] & Comparators) Drying Drying under Vacuum (to remove water) IL_Selection->Drying TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC CV Cyclic Voltammetry (CV) Drying->CV Td_Determination Determine Decomposition Temperature (Td) TGA->Td_Determination Tm_Tg_Determination Determine Melting (Tm) & Glass Transition (Tg) DSC->Tm_Tg_Determination ESW_Determination Determine Electrochemical Stability Window (ESW) CV->ESW_Determination Comparison Comparative Analysis Td_Determination->Comparison Tm_Tg_Determination->Comparison ESW_Determination->Comparison

Caption: Workflow for the comparative stability assessment of ionic liquids.

Experimental_Setup cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_cv Cyclic Voltammetry (CV) TGA_Setup TGA Instrument Sample in Pan Furnace Microbalance Inert Gas Flow (N2) DSC_Setup DSC Instrument Sample Pan Reference Pan Heat Flow Sensors Inert Gas Flow (N2) CV_Setup Potentiostat Three-Electrode Cell Working Electrode (e.g., GC, Pt) Reference Electrode (e.g., Ag/Ag+) Counter Electrode (e.g., Pt wire)

Caption: Key components of the experimental setups for stability analysis.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable stability data. The following are generalized methodologies for the key experiments cited.

Thermogravimetric Analysis (TGA) for Thermal Stability

  • Objective: To determine the decomposition temperature (Td) of the ionic liquid.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Procedure:

    • A small, precisely weighed sample of the dried ionic liquid (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).[7]

    • The sample is heated in a controlled furnace under an inert atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min).[7]

    • The mass of the sample is continuously monitored as a function of temperature.

    • The decomposition temperature is typically determined as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) is observed.[14]

Differential Scanning Calorimetry (DSC) for Thermal Transitions

  • Objective: To determine phase transition temperatures such as melting point (Tm) and glass transition temperature (Tg).

  • Instrumentation: A differential scanning calorimeter is used.[15]

  • Procedure:

    • A small, weighed sample of the dried ionic liquid is hermetically sealed in a sample pan (e.g., aluminum).

    • An empty sealed pan is used as a reference.

    • The sample and reference are subjected to a controlled temperature program (heating and cooling cycles) under an inert atmosphere.[15]

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • Endothermic and exothermic peaks in the heat flow signal correspond to phase transitions.

Cyclic Voltammetry (CV) for Electrochemical Stability Window (ESW)

  • Objective: To determine the potential range over which the ionic liquid is electrochemically stable.

  • Instrumentation: A potentiostat with a three-electrode electrochemical cell is used.[13]

  • Procedure:

    • The three-electrode cell consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+ or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., platinum wire).[16]

    • The cell is filled with the dried ionic liquid.

    • The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential.

    • The resulting current is measured as a function of the applied potential.

    • The electrochemical stability window is defined by the potential limits at which a significant increase in current is observed, indicating the onset of oxidation and reduction of the ionic liquid.[12] The current density cutoff for defining these limits is an important parameter and should be reported.[10]

Conclusion

The stability of an ionic liquid is a multifaceted property that is crucial for its practical application. This compound exhibits moderate thermal stability, comparable to other dicyanamide-based ionic liquids. Its electrochemical stability window is narrower than that of ionic liquids with less coordinating anions like bis(trifluoromethylsulfonyl)imide. The choice of an ionic liquid for a specific application will, therefore, involve a trade-off between various properties, including stability, viscosity, conductivity, and cost. The data and protocols presented in this guide provide a foundation for making informed decisions in the selection and application of ionic liquids.

References

a comparative analysis of the cost-effectiveness of various ionic liquids for CO2 capture

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the cost-effectiveness and performance of selected ionic liquids against the benchmark monoethanolamine (MEA) for carbon dioxide capture, supported by experimental data and detailed methodologies.

The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of efficient and cost-effective capture technologies. Ionic liquids (ILs) have emerged as a promising class of solvents for CO2 capture due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable structures. This guide provides a comparative analysis of the cost-effectiveness of various ILs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on experimental data.

Performance Comparison of CO2 Capture Solvents

The efficacy of a solvent for CO2 capture is determined by a combination of factors, including its absorption capacity, the energy required for regeneration, its viscosity, and overall cost. Below is a comparative summary of key performance indicators for three promising ionic liquids—[bmim][Ac], [emim][Tf2N], and [P666,14][Ac]—and the conventional 30 wt% monoethanolamine (MEA) solution.

Parameter [bmim][Ac] [emim][Tf2N] [P666,14][Ac] 30 wt% MEA
CO2 Absorption Capacity (mol CO2/kg solvent) ~1.0 - 2.5[1][2]~0.5 - 1.0~0.8 - 1.2~2.5 - 4.0[3]
Regeneration Energy (GJ/tCO2) ~1.5 - 2.5~1.4 - 2.0[4]~1.8 - 2.83.0 - 4.2[5]
Viscosity (mPa·s at 25°C) ~50 - 100~30 - 50High~5 - 10
Solvent Cost (USD/kg) High (~500 - 2400)HighHighLow (~1-2)
Mechanism Chemisorption[6]Physisorption[7]ChemisorptionChemisorption

Note: The values presented are approximate and can vary based on experimental conditions such as temperature, pressure, and CO2 concentration.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative assessment of CO2 capture solvents. The following sections detail the methodologies for determining key performance indicators.

CO2 Absorption Capacity Measurement

The CO2 absorption capacity of a solvent is a primary measure of its efficiency. Two common methods for its determination are Gravimetric Analysis and the Pressure Drop Method.

a) Gravimetric Analysis

This method directly measures the mass of CO2 absorbed by the ionic liquid.

Apparatus:

  • High-pressure microbalance

  • Sample holder

  • Pressure and temperature controllers

  • Gas supply (high-purity CO2 and a purge gas like N2 or He)

  • Vacuum pump

Procedure:

  • A known mass of the ionic liquid is placed in the sample holder of the microbalance.

  • The system is purged with an inert gas to remove any atmospheric contaminants.

  • The sample is then subjected to a vacuum to remove any dissolved gases.

  • The system is brought to the desired experimental temperature.

  • CO2 is introduced into the chamber at a controlled pressure.

  • The increase in the mass of the sample is recorded over time until equilibrium is reached, indicating the saturation of the IL with CO2.

  • The CO2 absorption capacity is calculated as the moles of CO2 absorbed per kilogram of the ionic liquid.

b) Pressure Drop Method (Isochoric Saturation Method)

This method determines the amount of CO2 absorbed by measuring the pressure decrease in a sealed vessel of known volume.

Apparatus:

  • High-pressure equilibrium cell of known volume

  • Gas reservoir of known volume

  • Pressure transducers

  • Temperature controller (e.g., water bath)

  • Stirring mechanism (e.g., magnetic stirrer)

  • Vacuum pump

Procedure:

  • A known amount of the ionic liquid is placed in the equilibrium cell.

  • Both the equilibrium cell and the gas reservoir are evacuated.

  • The equilibrium cell is maintained at the desired experimental temperature.

  • The gas reservoir is filled with CO2 to a known pressure, higher than the target experimental pressure.

  • The valve connecting the reservoir and the equilibrium cell is opened, allowing CO2 to flow into the cell and come into contact with the ionic liquid.

  • The pressure inside the system is monitored until it stabilizes, indicating that equilibrium has been reached.

  • The amount of CO2 absorbed is calculated based on the initial and final pressures, the volumes of the reservoir and the cell, and the temperature, using an appropriate equation of state (e.g., Peng-Robinson).

Regeneration Energy Determination

The regeneration energy is a critical factor in the overall cost-effectiveness of a CO2 capture process. It is the sum of three components: the heat of absorption (desorption), the sensible heat required to raise the solvent's temperature, and the heat of vaporization of any co-absorbed or solvent components.

Methodology: The regeneration energy can be estimated using a combination of experimental measurements and thermodynamic calculations.

  • Heat of Absorption (ΔH_abs): This can be determined experimentally using techniques like calorimetry or calculated from vapor-liquid equilibrium (VLE) data using the Clausius-Clapeyron equation. For direct measurement, a reaction calorimeter (e.g., a C600 microcalorimeter) can be used to measure the heat released during the absorption of a known amount of CO2.[5]

  • Sensible Heat (Q_sensible): This is the energy required to heat the solvent from the absorption temperature to the regeneration temperature. It is calculated using the following equation: Q_sensible = m * C_p * ΔT where:

    • m is the mass flow rate of the solvent.

    • C_p is the specific heat capacity of the solvent (which can be measured using a differential scanning calorimeter).

    • ΔT is the temperature difference between the regenerator and the absorber.

  • Heat of Vaporization (Q_vap): This is the energy required to vaporize any volatile components (like water in aqueous amine solutions) during regeneration. For ionic liquids with negligible vapor pressure, this component is often considered minimal but should be evaluated if co-solvents are used.

  • Total Regeneration Energy (Q_reg): The sum of the above components gives the total regeneration energy. Q_reg = ΔH_desorption + Q_sensible + Q_vap

Logical Framework for Cost-Effectiveness Analysis

The selection of an ionic liquid for CO2 capture involves a multi-faceted analysis where performance metrics and economic factors are intertwined. The following diagram illustrates the logical workflow for assessing the cost-effectiveness of different ionic liquids.

CostEffectiveness cluster_decision Decision Matrix CO2_Capacity CO2 Absorption Capacity OPEX Operating Expenditure (OPEX) CO2_Capacity->OPEX Lower OPEX Regen_Energy Regeneration Energy Regen_Energy->OPEX Lower OPEX Viscosity Viscosity Viscosity->OPEX Pumping costs CAPEX Capital Expenditure (CAPEX) Viscosity->CAPEX Affects equipment size Kinetics Absorption/Desorption Kinetics Kinetics->CAPEX Affects absorber size Solvent_Cost Solvent Synthesis Cost Solvent_Cost->CAPEX Initial investment Cost_Effectiveness Overall Cost-Effectiveness OPEX->Cost_Effectiveness CAPEX->Cost_Effectiveness

Caption: Workflow for Cost-Effectiveness Analysis of Ionic Liquids.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate a simplified signaling pathway for CO2 capture and a typical experimental workflow.

CO2_Capture_Pathway cluster_absorption Absorption cluster_regeneration Regeneration Flue_Gas Flue Gas (CO2 + N2) Absorber Absorber Column Flue_Gas->Absorber Rich_IL CO2-Rich IL Absorber->Rich_IL Clean_Gas Clean Gas (N2) Absorber->Clean_Gas To atmosphere Stripper Stripper Column Rich_IL->Stripper Lean_IL Lean IL Stripper->Lean_IL Pure_CO2 Pure CO2 Stripper->Pure_CO2 For storage/utilization Lean_IL->Absorber Recycled Heat_Input Heat Input Heat_Input->Stripper

Caption: Simplified CO2 Capture Process Flow.

Experimental_Workflow start Select Ionic Liquid exp_setup Experimental Setup (Gravimetric/Pressure Drop) start->exp_setup data_acq Data Acquisition (Mass/Pressure Change) exp_setup->data_acq calc Calculate CO2 Capacity data_acq->calc regen_study Regeneration Study (Calorimetry/VLE) calc->regen_study regen_calc Calculate Regeneration Energy regen_study->regen_calc analysis Comparative Analysis regen_calc->analysis end Conclusion analysis->end

Caption: Experimental Workflow for IL Performance Evaluation.

References

A Researcher's Guide to Validating the Purity of Commercial 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Ionic liquids (ILs), such as 1-Ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431) ([EMIM][DCA]), are gaining prominence as versatile solvents and materials in various applications, including organic synthesis and as electrolytes. However, impurities, even in trace amounts, can significantly alter the physicochemical properties of ILs, impacting experimental outcomes and product consistency. This guide provides a comparative overview of commercially available [EMIM][DCA] and details the essential experimental protocols for its purity validation.

Commercial [EMIM][DCA]: A Purity Comparison

The purity of commercially available [EMIM][DCA] can vary between suppliers. The table below summarizes the stated purity levels and water content from several vendors. It is crucial to note that while a higher stated purity is desirable, the nature and concentration of specific impurities (e.g., halides) can be more critical depending on the application.

SupplierProduct NumberStated Purity (%)Water Content (%)
Sigma-Aldrich71183≥98.5 (HPLC/T)≤0.5
IoLiTecIL-0003-HP>98Not Specified
Carl ROTH4991≥98Not Specified
OttokemiE0165≥98 (HPLC)≤1.0

This data is based on publicly available information from supplier websites and may be subject to change. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.

Key Impurities and Their Impact

The most common impurities in imidazolium-based ionic liquids are water and halides (particularly chloride), which are often remnants of the synthesis process.

  • Water: Can significantly affect the viscosity, density, and polarity of the ionic liquid. In electrochemical applications, water can narrow the electrochemical window.

  • Halides (e.g., Chloride): Can be detrimental in catalytic processes, acting as a poison to certain metal catalysts. They can also induce corrosion and alter the ionic liquid's electrochemical properties.

Experimental Protocols for Purity Validation

A multi-faceted approach is necessary for the comprehensive purity assessment of [EMIM][DCA]. The following are key analytical techniques and their detailed protocols.

Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for quantifying water content in ionic liquids.[1][2] Its high selectivity and accuracy make it superior to methods like thermogravimetric analysis (TGA) for this purpose. Both volumetric and coulometric KF titration can be employed, with coulometry being more suitable for very low water content.

Experimental Protocol:

  • Instrument Setup: Prepare the Karl Fischer titrator (volumetric or coulometric) according to the manufacturer's instructions. Use a commercial KF reagent and a suitable anhydrous solvent (e.g., methanol (B129727) or a specialized ionic liquid solvent).

  • System Conditioning: Run a pre-titration to neutralize any ambient moisture in the titration cell until a stable, low drift is achieved.

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh approximately 0.5-1.0 g of the [EMIM][DCA] sample into a gas-tight syringe or a sample vial.

  • Titration: Inject the sample into the conditioned titration cell. The titration will commence automatically and stop once all the water in the sample has reacted.

  • Calculation: The instrument software will calculate the water content, typically expressed in parts per million (ppm) or weight percentage (wt%).

G Workflow for Karl Fischer Titration cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Set up KF Titrator B Condition Titration Cell (Pre-titration) A->B C Accurately weigh [EMIM][DCA] sample in inert atmosphere B->C D Inject Sample into Cell C->D E Automated Titration D->E F Endpoint Detection E->F G Calculate Water Content (ppm or wt%) F->G

Caption: Workflow for determining water content via Karl Fischer Titration.

Halide Impurity Analysis by Ion Chromatography

Ion chromatography (IC) is a sensitive and reliable method for quantifying anionic impurities like chloride and bromide.[3][4] The limit of quantification for chloride in ionic liquids can be below 8 ppm using this technique.[3][4][5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 0.1 g of [EMIM][DCA]. Dissolve the sample in a precise volume (e.g., 10 mL) of deionized water to create a stock solution. Further dilution may be necessary to bring the halide concentration within the calibrated range of the instrument.

  • Instrument Setup:

    • Eluent: A common eluent for halide separation is a mixture of sodium hydroxide (B78521) (e.g., 20 mM) and an organic modifier like acetonitrile (B52724) (e.g., 10% v/v) to manage the ionic liquid matrix effects.[6]

    • Column: A suitable anion-exchange column (e.g., Dionex AS9-HC) should be used.[6]

    • Detector: A conductivity detector is typically used.[6]

  • Calibration: Prepare a series of standards of known halide concentrations (e.g., NaCl, NaBr) in deionized water. Run these standards to generate a calibration curve.

  • Analysis: Inject the prepared [EMIM][DCA] sample solution into the IC system.

  • Quantification: Identify the halide peaks based on their retention times compared to the standards. Quantify the concentration using the calibration curve.

G Workflow for Ion Chromatography cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare Halide Standards C Generate Calibration Curve A->C B Prepare [EMIM][DCA] Aqueous Solution E Inject Sample B->E G Identify & Quantify Halide Peaks C->G D Set up IC System (Eluent, Column) D->E F Detect Anions (Conductivity) E->F F->G

Caption: Workflow for quantifying halide impurities via Ion Chromatography.

Structural Confirmation and Organic Impurity Detection by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of the ionic liquid and detecting organic impurities.[7] Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the [EMIM][DCA] sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Acetonitrile-d₃). The choice of solvent is important to avoid peak overlap with the sample.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Peaks for [EMIM]⁺: Look for the characteristic signals of the 1-ethyl-3-methylimidazolium cation. Key regions include the imidazolium (B1220033) ring protons, the ethyl group protons, and the methyl group protons.

    • Impurity Detection: Carefully examine the baseline and look for small, unassigned peaks. These could indicate the presence of residual starting materials (e.g., 1-methylimidazole) or other organic byproducts. Integrating these peaks relative to a known proton signal of the [EMIM]⁺ cation allows for an estimation of their concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This provides confirmation of the carbon skeleton and can reveal carbon-containing impurities that may not have proton signals.

Technique Information Provided Common Impurities Detected Typical Detection Limit
Karl Fischer TitrationWater contentWater~10 ppm (Coulometric)
Ion ChromatographyHalide and other ionic impuritiesCl⁻, Br⁻, other anions0.1 - 1 ppm[6][8]
¹H NMR SpectroscopyStructural confirmation, organic impuritiesResidual starting materials, organic byproducts~0.1 mol%

Comparison with Alternative Ionic Liquids

While [EMIM][DCA] is valued for its low viscosity and good conductivity, other ionic liquids may be considered for specific applications. The choice of anion significantly influences the properties and potential impurities.

Ionic LiquidCationAnionKey Properties & Purity Considerations
[EMIM][DCA] 1-Ethyl-3-methylimidazoliumDicyanamideLow viscosity, hydrophilic. Prone to water and halide contamination.
[BMIM][PF₆] 1-Butyl-3-methylimidazoliumHexafluorophosphateHydrophobic, but can decompose in the presence of water to release HF.
[BMIM][BF₄] 1-Butyl-3-methylimidazoliumTetrafluoroborateHydrophilic, but also susceptible to hydrolysis, which can affect purity over time.
[EMIM][NTf₂] 1-Ethyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imideHighly stable, hydrophobic. Synthesis can be costly, and halide impurities are still a concern.

The validation methods described for [EMIM][DCA] are broadly applicable to these alternatives, although specific protocols (e.g., NMR solvents, IC eluents) may need to be adapted.

Conclusion

Validating the purity of 1-Ethyl-3-methylimidazolium dicyanamide is a critical step in ensuring the reliability and reproducibility of experimental work. Researchers should not rely solely on the supplier's stated purity but should employ a combination of analytical techniques, including Karl Fischer titration for water content, ion chromatography for halide impurities, and NMR spectroscopy for structural integrity and organic contaminants. By implementing these validation protocols, scientists can build a more accurate and comprehensive understanding of their chemical systems, leading to more robust and reliable research outcomes.

References

Cross-Validation of Experimental Data on 1-Ethyl-3-methylimidazolium Dicyanamide Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the thermophysical properties of 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) with alternative ionic liquids, supported by a cross-validation of experimental data from multiple sources.

This guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of the key physicochemical properties of the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]). By summarizing and comparing experimental data from various studies, this document aims to offer a reliable reference for its potential applications.

Comparative Analysis of Physicochemical Properties

The following tables present a compilation of experimental data for key properties of [EMIM][DCA], cross-validated against multiple literature sources. This allows for a comprehensive understanding of its behavior under different conditions.

Table 1: Density of this compound ([EMIM][DCA]) at Atmospheric Pressure (0.1 MPa)

Temperature (K)Density (g/cm³)Reference
293.151.10[1][2]
298.15-[3][4]
303.15-[5]
313.15-[5]
323.15-[5]
333.15-[5]
343.15-[3][4]
353.15-[5]

Table 2: Viscosity of this compound ([EMIM][DCA]) at Atmospheric Pressure (0.1 MPa)

Temperature (K)Viscosity (cP)Reference
293.1516.8[1][2]
298.15-[3][4]
303.15-[5]
313.15-[5]
323.15-[5]
333.15-[5]
343.15-[3][4]
353.15-[5]

Table 3: Electrical Conductivity of this compound ([EMIM][DCA]) at Atmospheric Pressure (0.1 MPa)

Temperature (K)Electrical Conductivity (mS/cm)Reference
293.1525.3[1][2]
298.1518[6]
303.15-[5]
313.15-[5]
323.15-[5]
333.15-[5]
343.15-[7]
353.15-[5]

Table 4: Other Key Properties of this compound ([EMIM][DCA])

PropertyValueReference
Melting Point-21 °C[1][2]
Molecular Weight177.21 g/mol [1][2]
Electrochemical Window3.0 V[1][2]

Comparison with Alternative Ionic Liquids

[EMIM][DCA] exhibits several advantageous properties when compared to other common ionic liquids. Its low viscosity and high electrical conductivity make it a promising candidate for electrochemical applications.[5] For instance, its ionicity is noted to be similar to that of [C2mim][CH3SO3] but significantly higher than that of [C2mim][CH3COO].[7][8] The weaker cation-anion interaction in dicyanamide-based ionic liquids is considered a primary reason for their lower viscosity and higher conductivity compared to many conventional ionic liquids.[5]

The addition of water can further reduce the viscosity and thermal conductivity of [EMIM][DCA], which can be beneficial in certain applications where the operating temperature range allows for it.[7][8][9]

Experimental Methodologies

The data presented in this guide were obtained using a variety of established experimental techniques, as detailed in the cited literature. A general overview of the methodologies is provided below.

1. Density and Speed of Sound: Measurements of density and speed of sound were frequently performed using an Anton Paar DSA 5000 M density and sound velocity meter.[3][7] This instrument provides automatic temperature control with high precision. Calibration is typically carried out using substances with well-known properties, such as double-distilled water. The standard uncertainty for density measurements is reported to be around 0.30 kg·m⁻³, and for the speed of sound, it is approximately 0.5 m·s⁻¹.[7]

2. Viscosity: Viscosity measurements were conducted using instruments such as an Anton Paar SVM 3000 Stabinger Viscometer or a Rheometer MCR 302.[3] Another method employed is the automated falling ball viscometer.[5] These instruments allow for precise viscosity determinations over a range of temperatures with reported uncertainties as low as ±0.35%.[3]

3. Electrical Conductivity: A conductivity meter is used to measure the electrical conductivity of the ionic liquid at various temperatures.[5] The measurements are typically performed in a controlled temperature environment to ensure accuracy.

4. Thermal Properties: Heat capacity can be determined using a Differential Scanning Calorimeter (DSC), such as a Perkin Elmer Pyris 1 DSC.[3] This technique measures the amount of heat required to increase the temperature of a sample. The uncertainty for heat capacity measurements is reported to be around ±0.1%.[3]

5. Material Purity: The [EMIM][DCA] used in the experiments was typically of high purity (>98%), obtained from commercial suppliers like IoLiTec.[1][2][7] The water content is a critical parameter and was often determined by Karl Fischer coulometry to be low, ensuring the accuracy of the measured properties of the pure ionic liquid.[7]

Visualizing the Workflow

To facilitate a clearer understanding of the processes involved in this comparative guide, the following diagrams illustrate the logical flow of data cross-validation and a typical experimental workflow.

CrossValidationWorkflow cluster_DataCollection Data Collection cluster_DataProcessing Data Processing & Validation cluster_Output Guide Generation lit_search Literature Search for [EMIM][DCA] Properties data_extraction Extraction of Quantitative Data (Density, Viscosity, etc.) lit_search->data_extraction data_compilation Compilation into Comparative Tables data_extraction->data_compilation protocol_extraction Extraction of Experimental Protocols data_extraction->protocol_extraction cross_validation Cross-Validation of Data from Multiple Sources data_compilation->cross_validation guide_creation Creation of Comparison Guide cross_validation->guide_creation protocol_extraction->guide_creation viz_generation Generation of Visualizations guide_creation->viz_generation ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Measurement Property Measurement cluster_Analysis Data Analysis sample_prep High-Purity [EMIM][DCA] Sample purity_check Purity & Water Content Analysis (e.g., Karl Fischer) sample_prep->purity_check temp_control Set & Stabilize Temperature purity_check->temp_control density_sound Measure Density & Speed of Sound (e.g., Anton Paar DSA 5000) temp_control->density_sound viscosity Measure Viscosity (e.g., Stabinger Viscometer) temp_control->viscosity conductivity Measure Electrical Conductivity temp_control->conductivity data_recording Record Data density_sound->data_recording viscosity->data_recording conductivity->data_recording uncertainty_analysis Uncertainty Analysis data_recording->uncertainty_analysis data_reporting Report Results uncertainty_analysis->data_reporting

References

A Comparative Review of Synthesis Methods for 1-Ethyl-3-methylimidazolium Dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthesis methods for the ionic liquid 1-Ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431) ([EMIM][DCA]). The following sections detail the experimental protocols for the primary synthesis routes, present a comparative analysis of their performance based on key metrics, and outline the necessary purification and characterization techniques.

Introduction

1-Ethyl-3-methylimidazolium dicyanamide, a prominent room-temperature ionic liquid, has garnered significant attention for its diverse applications, including as a green solvent in organic synthesis, an electrolyte in electrochemical devices, and a medium for biocatalysis. The synthesis of [EMIM][DCA] is primarily achieved through a two-step process: the quaternization of an N-alkylimidazole to form the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺), followed by an anion metathesis reaction to introduce the dicyanamide anion ([N(CN)₂]⁻). The choice of reagents and reaction conditions in the metathesis step significantly impacts the overall yield, purity, and cost-effectiveness of the synthesis. This guide focuses on the comparative analysis of the most prevalent metathesis routes.

Synthesis Pathways and Methodologies

The synthesis of [EMIM][DCA] typically begins with the preparation of a 1-ethyl-3-methylimidazolium halide salt, such as the chloride ([EMIM]Cl) or bromide ([EMIM]Br). This is followed by an anion exchange reaction where the halide is replaced by the dicyanamide anion. The two most common methods for this anion metathesis are precipitation reactions using either a sodium or a silver dicyanamide salt.

Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Metathesis cluster_purification Purification N-methylimidazole N-methylimidazole EMIM_Halide 1-Ethyl-3-methylimidazolium Halide ([EMIM]X) N-methylimidazole->EMIM_Halide Reaction Ethyl_Halide Ethyl Halide (e.g., Chloroethane, Bromoethane) Ethyl_Halide->EMIM_Halide EMIM_DCA 1-Ethyl-3-methylimidazolium Dicyanamide ([EMIM][DCA]) EMIM_Halide->EMIM_DCA Reaction Dicyanamide_Salt Dicyanamide Salt (e.g., Na[N(CN)2], Ag[N(CN)2]) Dicyanamide_Salt->EMIM_DCA Crude_EMIM_DCA Crude [EMIM][DCA] Pure_EMIM_DCA Pure [EMIM][DCA] Crude_EMIM_DCA->Pure_EMIM_DCA Purification Purification_Methods Solvent Extraction, Activated Carbon Treatment, Drying under Vacuum Purification_Methods->Pure_EMIM_DCA

General synthesis workflow for [EMIM][DCA].
Experimental Protocols

1. Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)

This initial step involves the quaternization of 1-methylimidazole (B24206) with bromoethane (B45996).

  • Materials: 1-Methylimidazole (0.5 mol), Bromoethane (0.5 mol), Trichloroethane.

  • Procedure:

    • In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole (41.0 g, 0.5 mol).

    • Cool the flask in an ice bath.

    • Slowly add bromoethane (54.5 g, 0.5 mol) dropwise to the stirred solution. This reaction is highly exothermic.

    • After the addition is complete, stir the mixture vigorously for 5 hours.

    • Allow the mixture to reflux at room temperature until it completely solidifies.

    • Break the solid into pieces and wash it four times with 50 mL of trichloroethane each time to remove any unreacted starting materials.

    • Dry the resulting white solid under vacuum at 70°C for 24 hours to obtain pure [EMIM]Br.[1]

2. Anion Metathesis: Synthesis of [EMIM][DCA]

Two primary methods for the anion exchange are detailed below.

Method A: Using Sodium Dicyanamide (Na[N(CN)₂])

  • Materials: [EMIM]Br (or [EMIM]Cl), Sodium Dicyanamide, Methanol (B129727).

  • Procedure:

    • Dissolve the starting 1-ethyl-3-methylimidazolium halide in methanol.

    • Add an equimolar amount of sodium dicyanamide to the solution.

    • Stir the mixture at a slightly elevated temperature (e.g., 40°C) for an extended period (e.g., 48 hours).

    • The precipitated sodium halide salt (NaBr or NaCl) is removed by filtration.

    • The methanol is removed from the filtrate using a rotary evaporator.

    • The resulting ionic liquid is dried under vacuum to remove any residual solvent.[2]

Method B: Using Silver Dicyanamide (Ag[N(CN)₂])

  • Materials: [EMIM]Br (or [EMIM]Cl), Silver Dicyanamide, a suitable solvent (e.g., acetone (B3395972) or acetonitrile).

  • Procedure:

    • Dissolve the starting 1-ethyl-3-methylimidazolium halide in the chosen solvent.

    • Add an equimolar amount of silver dicyanamide to the solution.

    • Stir the mixture at room temperature. A precipitate of silver halide (AgBr or AgCl) will form.

    • After the reaction is complete (typically monitored by the cessation of precipitation), filter off the silver halide precipitate.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dry the resulting ionic liquid under high vacuum to remove any residual solvent and moisture.

Comparative Data of Synthesis Methods

The choice of the dicyanamide salt for the metathesis reaction has a significant impact on the reaction conditions, yield, purity, and overall cost.

ParameterMethod A: Sodium DicyanamideMethod B: Silver Dicyanamide
Starting Materials [EMIM]X (X=Cl, Br), Na[N(CN)₂][EMIM]X (X=Cl, Br), Ag[N(CN)₂]
Solvent MethanolAcetone, Acetonitrile
Reaction Temperature Elevated (e.g., 40°C)Room Temperature
Reaction Time Long (e.g., 48 hours)Shorter (until precipitation ceases)
Byproduct Sodium Halide (soluble in some polar solvents)Silver Halide (highly insoluble)
Yield Generally high, but can be affected by byproduct removalTypically very high due to the quantitative precipitation of silver halide
Purity May require more rigorous purification to remove residual sodium halideHigh purity is often achieved more easily due to the clean precipitation of the byproduct
Cost Lower cost due to the use of sodium saltsHigher cost due to the use of silver salts

Purification and Characterization

Regardless of the synthesis method, the final product requires purification to remove unreacted starting materials, solvent residues, and byproducts.

Purification Techniques:

  • Solvent Extraction: The crude ionic liquid can be washed with a non-polar solvent like ethyl acetate (B1210297) or diethyl ether to remove non-ionic impurities.[1]

  • Activated Carbon Treatment: Dissolving the ionic liquid in a suitable solvent (e.g., deionized water or acetonitrile) and treating it with activated charcoal can effectively remove colored impurities. The mixture is typically heated (e.g., to 65°C) for several hours, followed by filtration.

  • Drying: It is crucial to remove water and other volatile solvents from the final product. This is typically achieved by drying under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period.[1][3]

Characterization Methods:

The purity and identity of the synthesized [EMIM][DCA] should be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cation and the absence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the dicyanamide anion and the imidazolium (B1220033) cation.

  • Elemental Analysis: To determine the elemental composition (C, H, N) and compare it with the theoretical values.

  • Halide Content Analysis: To quantify the residual halide (Cl⁻ or Br⁻) impurity, which is critical for many electrochemical applications. This can be done using methods like ion chromatography or titration with silver nitrate.

Conclusion

The synthesis of this compound is a well-established process. The choice between using sodium dicyanamide and silver dicyanamide for the anion metathesis step presents a trade-off between cost and ease of purification. The silver salt route generally offers higher purity with a simpler workup due to the highly efficient precipitation of the silver halide byproduct. However, the significantly lower cost of sodium dicyanamide makes it an attractive option for larger-scale synthesis, provided that effective purification methods are employed to remove the sodium halide byproduct. For applications requiring very high purity and low halide content, the silver salt method is often preferred. Proper purification and characterization are essential to ensure the quality of the final product for its intended application.

References

A Comparative Environmental Impact Assessment: 1-Ethyl-3-methylimidazolium dicyanamide vs. Conventional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous pursuit of greener and more sustainable chemical processes, the selection of solvents has become a critical consideration for researchers, scientists, and professionals in drug development. Ionic liquids (ILs) have emerged as a promising alternative to traditional volatile organic compounds (VOCs), offering unique properties such as low vapor pressure and high thermal stability.[1] This guide provides a comparative environmental impact assessment of the ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) against a selection of commonly used conventional solvents: acetone, ethanol (B145695), dichloromethane, hexane, and toluene. The assessment is based on key environmental indicators: aquatic toxicity, biodegradability, and bioaccumulation potential, supported by experimental data.

Aquatic Toxicity

Aquatic toxicity is a primary indicator of the potential harm a substance can cause to aquatic ecosystems. The following table summarizes the acute toxicity of [EMIM][DCA] and the selected conventional solvents to three key trophic levels: fish, aquatic invertebrates (Daphnia magna), and algae. The data is presented as the concentration of the substance that is lethal to 50% of the test fish population (LC50), causes immobilization in 50% of Daphnia magna (EC50), or results in a 50% reduction in the growth rate of algae (ErC50).

SolventFish (LC50) (mg/L)Aquatic Invertebrates (EC50) (mg/L)Algae (ErC50) (mg/L)
1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) >123 (96 h)[2]190 (48 h)[2]14.7 (72 h)[2]
Acetone 5,540 - 15,000 (96 h)[3][4]2,100 - 8,800 (48 h)[3][4]5,400 - 7,500 (NOEC)[3]
Ethanol 12,780 - 18,300 (48-96 h)[5][6]4,310 - 9,885 (48 h)[5]12,780 (LC50)[5]
Dichloromethane 97 - 193 (48-96 h)[7][8][9]136 - 2270 (24-48 h)[8][10]>660 (96 h)[11]
Hexane Data not readily available in comparable formatData not readily available in comparable formatData not readily available in comparable format
Toluene 5.4 - 480 (24-96 h)[12]70 - 172.1 (24 h)[13][14]12.5 (72 h)[12]

Note: The duration of the test is indicated in parentheses. NOEC stands for No Observed Effect Concentration. The specific species tested can vary between studies, which may influence the results.

Biodegradability

Biodegradability refers to the ability of a substance to be broken down by microorganisms. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in the environment. The OECD 301B (CO2 Evolution Test) is a standard method to assess ready biodegradability.

SolventReady Biodegradability (OECD 301B)
This compound ([EMIM][DCA]) Not readily biodegradable (24.7% in 59 days)[2]
Acetone Readily biodegradable[2]
Ethanol Readily biodegradable
Dichloromethane Not readily biodegradable, although some biodegradation can occur under specific conditions.[8]
Hexane Not readily biodegradable[2]
Toluene Readily biodegradable

Bioaccumulation Potential

Bioaccumulation is the process by which a substance builds up in an organism. The octanol-water partition coefficient (log Kow) is a key indicator of a substance's potential to bioaccumulate in fatty tissues. A lower log Kow value generally indicates a lower potential for bioaccumulation.

SolventLog KowBioaccumulation Potential
This compound ([EMIM][DCA]) -2.3[10]Low
Acetone -0.24[15][16]Low
Ethanol -0.35Low
Dichloromethane 1.25[17][18]Low to Moderate
Hexane 3.9High
Toluene 2.73Moderate

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the data presented in this guide.

Aquatic Toxicity Testing

1. Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: Typically zebrafish (Danio rerio) or other specified species.

  • Procedure: Fish are exposed to a range of concentrations of the test substance in water. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 value and its 95% confidence intervals are calculated.

2. Daphnia magna Acute Immobilisation Test (Based on OECD 202)

This test assesses the concentration of a substance that causes 50% of Daphnia magna to become immobilized (EC50) within a 48-hour period.

  • Test Organism: Daphnia magna (a small freshwater crustacean).

  • Procedure: Daphnids are exposed to various concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 for immobilization is calculated.

3. Algal Growth Inhibition Test (Based on OECD 201)

This test evaluates the effect of a substance on the growth of a freshwater green alga.

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.

  • Procedure: Algal cultures are exposed to different concentrations of the test substance over a 72-hour period. Algal growth is measured by cell counts or other biomass indicators.

  • Endpoint: The concentration that inhibits the growth rate by 50% (ErC50) is determined.

Biodegradability Testing

Ready Biodegradability - CO2 Evolution Test (OECD 301B)

This test determines if a chemical substance is "readily biodegradable" under aerobic conditions.

  • Inoculum: A mixed population of microorganisms from a source like activated sludge from a sewage treatment plant.

  • Procedure: The test substance is incubated with the inoculum in a mineral medium in a closed respirometer for 28 days. The amount of carbon dioxide (CO2) produced from the biodegradation of the test substance is measured.

  • Endpoint: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[8]

Visualizing the Assessment Process

The following diagrams illustrate the workflow for assessing the environmental impact of solvents and the logical relationships between the key assessment criteria.

Environmental_Impact_Assessment_Workflow cluster_0 Data Collection cluster_1 Data Analysis and Comparison cluster_2 Reporting and Decision Making Solvent_Selection Select Solvents for Comparison Literature_Search Conduct Literature Search for Existing Data Solvent_Selection->Literature_Search Experimental_Testing Perform Standardized Ecotoxicity and Biodegradability Tests Literature_Search->Experimental_Testing If data is insufficient Toxicity_Assessment Aquatic Toxicity Assessment (Fish, Daphnia, Algae) Literature_Search->Toxicity_Assessment Biodegradability_Assessment Biodegradability Assessment (e.g., OECD 301B) Literature_Search->Biodegradability_Assessment Bioaccumulation_Assessment Bioaccumulation Potential (Log Kow) Literature_Search->Bioaccumulation_Assessment Experimental_Testing->Toxicity_Assessment Experimental_Testing->Biodegradability_Assessment Experimental_Testing->Bioaccumulation_Assessment Comparative_Analysis Comparative Analysis of Environmental Parameters Toxicity_Assessment->Comparative_Analysis Biodegradability_Assessment->Comparative_Analysis Bioaccumulation_Assessment->Comparative_Analysis Data_Tabulation Summarize Data in Tables Comparative_Analysis->Data_Tabulation Visualization Create Visualizations (Diagrams, Charts) Data_Tabulation->Visualization Guideline_Publication Publish Comparison Guide Visualization->Guideline_Publication Informed_Decision Inform Solvent Selection for Greener Processes Guideline_Publication->Informed_Decision

Caption: Workflow for the environmental impact assessment of solvents.

Environmental_Impact_Criteria_Relationship cluster_main Overall Environmental Impact Assessment cluster_criteria Key Environmental Criteria Solvent Solvent Properties Toxicity Aquatic Toxicity Solvent->Toxicity influences Biodegradability Biodegradability Solvent->Biodegradability influences Bioaccumulation Bioaccumulation Potential Solvent->Bioaccumulation influences Risk_Assessment Environmental Risk Assessment Toxicity->Risk_Assessment Biodegradability->Risk_Assessment Bioaccumulation->Risk_Assessment Greener_Alternative Identification of Greener Alternative Risk_Assessment->Greener_Alternative

References

performance comparison of 1-Ethyl-3-methylimidazolium dicyanamide in different battery types

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the ionic liquid 1-Ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431) ([EMIM][DCA]) against conventional electrolytes in supercapacitors, lithium-ion batteries, and sodium-ion batteries, supported by experimental data from scientific literature.

The ionic liquid 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) has emerged as a promising electrolyte candidate for various energy storage devices, owing to its favorable physicochemical properties. This guide provides a comprehensive performance comparison of [EMIM][DCA] and its analogues in supercapacitors, lithium-ion batteries, and sodium-ion batteries, benchmarked against traditional electrolyte systems. The data presented is collated from peer-reviewed research to offer an objective analysis for researchers and professionals in the field.

Physicochemical Properties of [EMIM][DCA]

Before delving into device-specific performance, it is essential to understand the intrinsic properties of [EMIM][DCA] that make it a compelling choice for electrochemical applications.

PropertyValue
Molecular Formula C₈H₁₁N₅
Molecular Weight 177.21 g/mol
Appearance Colorless to pale yellow liquid
Melting Point -21 °C
Density 1.10 g/cm³
Viscosity 16.8 cP
Ionic Conductivity 25.3 mS/cm
Electrochemical Window 3.0 V

Performance in Supercapacitors

Ionic liquids are particularly attractive for supercapacitors due to their wide electrochemical windows and low volatility, which can lead to higher energy densities and improved safety.

In a study involving porous nickel oxide (NiO) nanowire electrodes, a supercapacitor utilizing an aprotic ionic liquid electrolyte based on [EMIM][DCA] demonstrated an energy density of 21 Wh/kg. Further research on a similar dicyanamide-based ionic liquid, 1-butyl-1-methylpyrrolidinium (B1250683) dicyanamide ([BMPyr][DCA]), with graphene nanosheet electrodes, showcased a specific capacitance of 235 F/g.[1] This system achieved a remarkable energy density of 103 Wh/kg and a power density of 43.3 kW/kg, significantly outperforming its conventional organic electrolyte-based counterpart, which delivered 19 Wh/kg and 17.6 kW/kg, respectively.[1]

Performance Metric[BMPyr][DCA] with Graphene NanosheetsConventional Organic Electrolyte
Specific Capacitance 235 F/g-
Energy Density 103 Wh/kg19 Wh/kg
Power Density 43.3 kW/kg17.6 kW/kg
Experimental Protocol: Supercapacitor Assembly and Testing

The following provides a generalized experimental workflow for the fabrication and electrochemical characterization of a supercapacitor.

G cluster_0 Electrode Preparation cluster_1 Cell Assembly cluster_2 Electrochemical Testing A Active Material, Conductive Additive, Binder Mixing B Slurry Coating on Current Collector A->B C Drying and Pressing B->C D Cutting Electrodes and Separator C->D E Stacking (Electrode-Separator-Electrode) D->E F Electrolyte Filling and Sealing E->F G Cyclic Voltammetry (CV) F->G H Galvanostatic Charge-Discharge (GCD) G->H I Electrochemical Impedance Spectroscopy (EIS) H->I

Fig. 1: Supercapacitor Fabrication and Testing Workflow.

Performance in Lithium-Ion Batteries

The non-flammability and low volatility of ionic liquids present a significant safety advantage over conventional carbonate-based electrolytes in lithium-ion batteries.

While direct experimental data for [EMIM][DCA] in a full lithium-ion cell is limited in the available literature, studies on similar imidazolium-based ionic liquids provide valuable insights. For instance, a solid nanocomposite electrolyte containing 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide ([EMIM][FSI]) and a lithium salt, when paired with a LiFePO₄ cathode, delivered a specific capacity of 150 mAh/g at a C-rate of 0.1C and 113 mAh/g at 1C.[2] Another study using 1-hexyl-3-methylimidazolium (B1224943) bis(trifluoromethanesulfonyl)imide with a LiFePO₄ cathode reported a discharge capacity in the range of 130-135 mAh/g.[3]

For comparison, conventional lithium-ion batteries with graphite (B72142) anodes and LiFePO₄ cathodes typically exhibit specific capacities of around 140-160 mAh/g. The performance of the ionic liquid-based systems is therefore comparable to their conventional counterparts in terms of capacity, with the added benefit of enhanced safety.

Electrolyte SystemCathodeAnodeSpecific Capacity (at low C-rate)Rate Capability
[EMIM][FSI] -based solid nanocompositeLiFePO₄Lithium150 mAh/g (at 0.1C)113 mAh/g (at 1C)
1-hexyl-3-methylimidazolium NTf₂ LiFePO₄Graphite130-135 mAh/g-
Conventional (e.g., LiPF₆ in organic carbonates) LiFePO₄Graphite~140-160 mAh/gVaries
Logical Relationship of Performance Factors

The following diagram illustrates the key factors influencing the performance of an electrolyte in a lithium-ion battery.

G cluster_0 Electrolyte Properties cluster_1 Battery Performance A Ionic Conductivity E Rate Capability A->E B Electrochemical Stability F Cycling Stability B->F G Specific Capacity B->G C SEI Formation C->F D Safety (Non-flammability) H Safety D->H

Fig. 2: Interplay of Electrolyte Properties and Battery Performance.

Performance in Sodium-Ion Batteries

Sodium-ion batteries are a promising alternative to lithium-ion technology due to the abundance and low cost of sodium. However, the development of suitable electrolytes is crucial for their commercialization.

Electrolyte SystemAnodeCathodeSpecific CapacityCycling Stability
[EMIM][BF₄] -based gel polymer--281 mAh/g-
Nonflammable Phosphate-based Hard Carbon-238 mAh/g84% retention after 1500 cycles
Conventional (e.g., NaPF₆ in organic carbonates) Hard Carbon-VariesOften lower than advanced systems
Experimental Protocol: Sodium-Ion Battery Electrode Preparation and Cell Assembly

The methodology for preparing electrodes and assembling a sodium-ion battery is outlined below.

G cluster_0 Anode (Hard Carbon) Preparation cluster_1 Cathode Preparation cluster_2 Coin Cell Assembly (in Glovebox) A Mixing Hard Carbon, Binder, Conductive Agent B Casting on Copper Foil A->B C Drying and Calendering B->C G Stacking: Anode, Separator, Cathode C->G D Mixing Active Material, Binder, Conductive Agent E Casting on Aluminum Foil D->E F Drying and Calendering E->F F->G H Adding Electrolyte G->H I Crimping H->I

Fig. 3: Workflow for Sodium-Ion Battery Fabrication.

Conclusion

This compound and its analogues have demonstrated significant potential as high-performance electrolytes in a range of energy storage devices. In supercapacitors, dicyanamide-based ionic liquids can enable substantially higher energy and power densities compared to conventional organic electrolytes. For lithium-ion batteries, imidazolium-based ionic liquids offer comparable specific capacities to traditional systems with the significant advantage of improved safety due to their non-flammability. In the burgeoning field of sodium-ion batteries, related ionic liquids and other advanced electrolytes are showing promise for achieving high specific capacities and excellent long-term cycling stability.

While more direct comparative studies of [EMIM][DCA] across all battery types are needed for a complete picture, the existing body of research strongly supports the continued investigation of dicyanamide-based and other imidazolium (B1220033) ionic liquids as a key pathway to safer, higher-performance energy storage solutions. The detailed experimental protocols and comparative data presented in this guide aim to provide a valuable resource for researchers and professionals working towards this goal.

References

Safety Operating Guide

Proper Disposal Procedures for 1-Ethyl-3-methylimidazolium dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) (EMIM DCA), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this ionic liquid.

Immediate Safety and Handling Precautions

1-Ethyl-3-methylimidazolium dicyanamide is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It may also cause an allergic skin reaction.[3][4] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[2]

  • Eye Protection: Safety glasses with side-shields or goggles are required.[2]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH-approved respirator.[2]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[3][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[1][5]

  • Ingestion: If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[2]

Step-by-Step Disposal Protocol

The primary route for disposal of this compound is through an approved hazardous waste disposal plant.[4][5] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Designate a specific, sealed container for the collection of this compound waste.

  • This waste must be segregated from other waste streams to avoid unintended chemical reactions. It is incompatible with strong oxidizing agents.[5]

Step 2: Waste Container Labeling

  • The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date the waste was first added to the container.

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Storage should be at moderate temperatures in a dry area.[2]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to disposal.[6]

Spill Response:

  • In the event of a spill, avoid contact with the skin and inhalation of vapors.[1]

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for disposal as hazardous waste.

  • Ventilate the area of the spill.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 370865-89-7[1][7]
Molecular Weight 177.21 g/mol [7]
Density (26 °C) 1.101 g/cm³[7]
Melting Point -21 °C[7]
Flash Point 221 °C (429.8 °F) - closed cup
Toxicity to Fish (LC50) > 123 mg/l (Danio rerio, 96 h)[4]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use a Designated, Sealed Hazardous Waste Container B->C Spill Spill Occurs B->Spill D Label Container Clearly: - 'Hazardous Waste' - Chemical Name - Hazards C->D E Store in a Secure, Well-Ventilated Area D->E F Contact EHS for Pickup E->F G Complete Waste Manifest Documentation F->G H Disposal at an Approved Waste Treatment Facility G->H Spill_Response Absorb with Inert Material, Collect in Sealed Container for Disposal Spill->Spill_Response Follow Spill Protocol Spill_Response->C

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.